molecular formula C7H14 B3028838 5-Methyl-1-hexene CAS No. 3524-73-0

5-Methyl-1-hexene

Cat. No.: B3028838
CAS No.: 3524-73-0
M. Wt: 98.19 g/mol
InChI Key: JIUFYGIESXPUPL-UHFFFAOYSA-N
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Description

5-Methyl-1-hexene (CAS Registry Number: 3524-73-0) is a branched alpha-olefin with the molecular formula C 7 H 14 and a molecular weight of 98.19 . This organic compound is characterized as a colorless, clear liquid with a boiling point of approximately 85 °C (358 K) and a low specific gravity of 0.69 . It is classified as highly flammable (Flash point: -10 °C) and requires careful handling and storage in a cool, dark place . Presented at a purity of >99.0% (by GC), this high-grade quality ensures reliability and consistency in research applications, particularly in the fields of organic synthesis and materials science . As a terminal alkene with an internal methyl branch, this compound serves as a valuable building block in catalytic polymerization studies, where it is used to investigate the effects of chain branching on the properties of resulting polymers, such as density, crystallinity, and melting point . Its structure also makes it a useful intermediate in hydroamination and other hydrofunctionalization reactions, allowing researchers to explore the formation of more complex, branched molecules. The standard enthalpy of vaporization (Δ vap H°) is reported as 34.3 kJ/mol (8.20 kcal/mol) . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information, including the requirement to use explosion-proof equipment and precautions against static discharge .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-1-ene
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InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
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InChI Key

JIUFYGIESXPUPL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
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Record name ISOHEPTENE
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Related CAS

25302-96-9
Details Compound: 1-Hexene, 5-methyl-, homopolymer
Record name 1-Hexene, 5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID60188732
Record name 5-Methylhex-1-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS]
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CAS No.

68975-47-3, 3524-73-0
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Methyl-1-hexene. The information is intended for use by professionals in research and development who require detailed data on this compound for synthesis, analysis, or as a reference standard. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for its synthesis and analysis are provided.

Core Chemical and Physical Properties

This compound, also known as isoheptene, is an aliphatic, unsaturated hydrocarbon.[1] It is a colorless liquid with a petroleum-like odor.[1][2] Its fundamental properties are crucial for its handling, storage, and application in chemical synthesis.

Identifiers and Molecular Data
PropertyValueSource(s)
CAS Number 3524-73-0[3][4]
Molecular Formula C₇H₁₄[3][5]
Molecular Weight 98.19 g/mol [4][5]
SMILES CC(C)CCC=C[6]
InChI Key JIUFYGIESXPUPL-UHFFFAOYSA-N[6][7]
Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a low-molecular-weight alkene. It is a volatile and highly flammable liquid.[8]

PropertyValueSource(s)
Appearance Colorless liquid[1][2][3]
Density 0.691 g/mL at 20 °C[6]
Boiling Point 84-85 °C[6]
Melting Point Not available¹
Flash Point -10 °C[3][9]
Refractive Index (n²⁰/D) 1.396[3][6]
Vapor Pressure 77.8 mmHg at 25 °C[3]
Solubility Insoluble in water[2][8]

Reactivity and Chemical Behavior

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It undergoes typical alkene reactions such as addition, oxidation, and polymerization.

  • Air and Water Reactions : this compound is highly flammable.[8] It is insoluble in water.[2][8]

  • Reactivity Profile : The compound may react vigorously with strong oxidizing agents. In the presence of acid catalysts or other initiators, it can undergo exothermic addition polymerization reactions.[8]

A notable reaction is its conversion to 5-methylhexanal (B128087) via an anti-Markovnikov hydroboration-oxidation sequence. This two-step process first converts the alkene to an alcohol, 5-methylhexan-1-ol, which is then oxidized to the corresponding aldehyde.

The workflow for this conversion is outlined below.

G A This compound B 1. Disiamylborane (Hydroboration) A->B C Organoborane Intermediate B->C D 2. H₂O₂, NaOH (Oxidation) C->D E 5-Methylhexan-1-ol D->E F 3. PCC or other mild oxidant (Oxidation) E->F G 5-Methylhexanal F->G

Caption: Synthetic pathway from this compound to 5-methylhexanal.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyl bromide and allyl bromide. The core of the synthesis is the formation of a Grignard reagent from isobutyl bromide, followed by its nucleophilic attack on allyl bromide.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Allyl bromide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Apparatus Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq) in the three-necked flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is an ideal method for assessing the purity of the volatile this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or similar, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5MS (or similar nonpolar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1%) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject the sample into the GC.

  • Data Analysis: The purity is determined by the relative area of the product peak compared to any impurity peaks in the resulting chromatogram. The retention time should be compared to a known standard if available.

The general workflow for GC analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A This compound (Distilled Product) B Dilute with Hexane (e.g., 1:100 v/v) A->B C Transfer to GC Vial B->C D Inject Sample into GC-FID C->D E Separation on Capillary Column D->E F Detection by FID E->F G Generate Chromatogram F->G H Integrate Peaks & Calculate Area % G->H

Caption: Standard workflow for purity analysis by Gas Chromatography (GC).

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides characteristic signals for the vinyl protons of the double bond and the aliphatic protons of the isobutyl group.[10] The terminal vinyl protons typically appear as complex multiplets between 4.9 and 5.8 ppm. The protons on the carbons adjacent to the double bond and the isopropyl group will have distinct chemical shifts and splitting patterns.

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals, with the olefinic carbons appearing downfield (~114 and ~139 ppm) and the aliphatic carbons appearing upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching frequencies for both sp² (~3080 cm⁻¹) and sp³ (~2870-2960 cm⁻¹) hybridized carbons. A key feature is the C=C stretch, which typically appears around 1640 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern will be characteristic of an alkene, with prominent peaks resulting from allylic cleavage.[7]

Researchers can access spectral data for this compound from various public and commercial databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[5][10]

References

An In-Depth Technical Guide to a Proposed Synthesis of 5-Methyl-1-hexene from Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 5-methyl-1-hexene (B1630410) from citronellol (B86348) is not a well-established or commonly documented transformation in the scientific literature. The significant difference in the carbon skeleton of the C10 monoterpenoid alcohol, citronellol, and the target C7 alkene, this compound, necessitates a multi-step synthetic pathway involving carbon-carbon bond cleavage. This guide presents a plausible, theoretical multi-step synthesis pathway based on well-established organic chemistry principles and reactions. The experimental protocols provided are derived from analogous transformations and would require optimization and validation in a laboratory setting.

Executive Summary

Citronellol is a naturally abundant monoterpenoid alcohol, making it an attractive starting material for the synthesis of various value-added chemicals. The target molecule, this compound, is a terminal alkene with applications in polymer chemistry and as a building block in organic synthesis. This technical guide outlines a proposed four-step synthetic pathway to convert citronellol into this compound. The proposed route commences with the oxidative cleavage of the carbon-carbon double bond in citronellol via ozonolysis, followed by a Wittig reaction to introduce the terminal alkene, and concludes with the deoxygenation of the secondary alcohol. Each step is detailed with a theoretical experimental protocol, a summary of transformations, and a visual workflow diagram.

Proposed Overall Synthesis Pathway

The proposed synthesis is a four-step process:

  • Step 1: Oxidative Cleavage of Citronellol via Ozonolysis. The carbon-carbon double bond in citronellol is cleaved using ozone to yield 6-hydroxy-4-methylhexanal.

  • Step 2: Protection of the Hydroxyl Group. The primary alcohol in 6-hydroxy-4-methylhexanal is protected as a silyl (B83357) ether to prevent interference in the subsequent Wittig reaction.

  • Step 3: Wittig Olefination. The aldehyde functionality of the protected intermediate is converted to a terminal alkene using a Wittig reagent, yielding a protected 5-methyl-1-hexen-3-ol.

  • Step 4: Deprotection and Deoxygenation. The protecting group is removed, and the resulting secondary alcohol is deoxygenated via a Barton-McCombie reaction to afford the final product, this compound.

G citronellol Citronellol intermediate1 6-Hydroxy-4-methylhexanal citronellol->intermediate1 1. O₃ 2. Reductive Workup intermediate2 Protected Hydroxy Aldehyde intermediate1->intermediate2 Protection (e.g., TBDMSCl) intermediate3 Protected Alkene Alcohol intermediate2->intermediate3 Wittig Reaction (Ph₃P=CH₂) final_product This compound intermediate3->final_product 1. Deprotection (e.g., TBAF) 2. Deoxygenation (Barton-McCombie) G start Citronellol in DCM at -78°C ozonolysis Bubble O₃ until blue start->ozonolysis purge Purge with N₂ ozonolysis->purge workup Add Me₂S, warm to RT purge->workup extraction Aqueous Workup & Extraction workup->extraction purification Column Chromatography extraction->purification product 6-Hydroxy-4-methylhexanal purification->product G start 6-Hydroxy-4-methylhexanal in DCM reagents Add Imidazole and TBDMSCl start->reagents reaction Stir at RT reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product TBDMS-protected Aldehyde purification->product G ylide_prep Prepare Wittig Reagent (Ph₃PCH₃Br + n-BuLi in THF) aldehyde_add Add Protected Aldehyde at 0°C ylide_prep->aldehyde_add reaction Warm to RT, stir overnight aldehyde_add->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Protected Alkene Alcohol purification->product G start Protected Alkene Alcohol deprotection Deprotection with TBAF start->deprotection alcohol 5-Methyl-1-hexen-3-ol deprotection->alcohol xanthate Xanthate Formation alcohol->xanthate deoxygenation Deoxygenation with Bu₃SnH, AIBN xanthate->deoxygenation purification Purification (Distillation) deoxygenation->purification product This compound purification->product

5-Methyl-1-hexene: A Comprehensive Technical Guide to its Reactivity with Common Organic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 5-methyl-1-hexene (B1630410) with a wide range of common organic reagents. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an aliphatic unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] As a terminal alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to a variety of addition reactions. This guide will explore its behavior in key organic transformations, providing a foundational understanding for its application in synthesis.

Electrophilic Addition Reactions

The π-electrons of the double bond in this compound are readily attacked by electrophiles, leading to a variety of addition products. The regioselectivity of these reactions is a key consideration.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This proceeds through a carbocation intermediate, with the more stable secondary carbocation being preferentially formed.[2][3]

Reaction Scheme:

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism due to a free-radical intermediate.[4]

Quantitative Data for Hydrohalogenation

ReagentProduct(s)RegioselectivityTypical ConditionsYield (%)Reference(s)
HCl2-Chloro-5-methylhexaneMarkovnikovGaseous HCl in an inert solvent (e.g., CH₂Cl₂)HighGeneral knowledge of alkene reactions[2]
HBr2-Bromo-5-methylhexaneMarkovnikovGaseous HBr in an inert solventHighGeneral knowledge of alkene reactions[5]
HBr/ROOR1-Bromo-5-methylhexaneAnti-MarkovnikovHBr with a radical initiator (e.g., benzoyl peroxide)HighGeneral knowledge of free-radical addition[4]

Experimental Protocol: Hydrobromination of an Alkene (General Procedure)

  • Dissolve the alkene in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen bromide gas through the solution for a predetermined time or until the reaction is complete as monitored by TLC or GC.

  • Remove the solvent under reduced pressure to obtain the crude alkyl halide.

  • Purify the product by distillation.

Reaction Mechanism: Markovnikov Hydrohalogenation

markovnikov_hydrohalogenation alkene This compound pi_complex π-complex alkene->pi_complex hx H-Br hx->pi_complex carbocation Secondary Carbocation (more stable) pi_complex->carbocation Protonation product 2-Bromo-5-methylhexane carbocation->product Nucleophilic attack bromide Br⁻ bromide->product

Caption: Markovnikov addition of HBr to this compound.

Hydration

The addition of water across the double bond of this compound can be achieved through several methods, each with distinct regioselectivity.

In the presence of a strong acid catalyst, such as sulfuric acid, water adds across the double bond according to Markovnikov's rule to form an alcohol.[6] The reaction proceeds via a carbocation intermediate, which can be prone to rearrangements, although with this compound, rearrangement is less likely to yield a more stable carbocation.

Quantitative Data for Hydration

MethodProduct(s)RegioselectivityTypical ConditionsYield (%)Reference(s)
Acid-Catalyzed Hydration5-Methyl-2-hexanolMarkovnikovDilute H₂SO₄ in H₂OModerateGeneral knowledge of alkene hydration[6][7]
Oxymercuration-Demercuration5-Methyl-2-hexanolMarkovnikov1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄HighGeneral knowledge of oxymercuration[8][9]
Hydroboration-Oxidation5-Methyl-1-hexanolAnti-Markovnikov1. BH₃·THF; 2. H₂O₂, NaOHHighGeneral knowledge of hydroboration[10][11][12]

Experimental Protocol: Acid-Catalyzed Hydration of 1-Hexene (B165129) (Analogous Procedure)

  • To a stirred mixture of 1-hexene and water, slowly add concentrated sulfuric acid while maintaining the temperature below 25°C.

  • Stir the mixture vigorously for several hours.

  • Separate the aqueous layer and wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and purify the resulting alcohol by distillation.[7]

// Reactants alkene [label="this compound"]; h3o [label="H₃O⁺"]; h2o [label="H₂O"];

// Intermediates carbocation [label="Secondary Carbocation", color="#202124", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; oxonium [label="Oxonium Ion"];

// Product product [label="5-Methyl-2-hexanol"];

// Arrows alkene -> carbocation [label="Protonation"]; h3o -> carbocation; carbocation -> oxonium [label="Nucleophilic attack"]; h2o -> oxonium; oxonium -> product [label="Deprotonation"]; h2o -> product; }

Caption: Oxymercuration-demercuration workflow.

This reaction sequence results in the anti-Markovnikov addition of water to the alkene, yielding the corresponding primary alcohol. [10][11]The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. [12] Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (Analogous Procedure)

  • In a dry, nitrogen-flushed flask, dissolve 1-hexene in anhydrous THF.

  • Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF).

  • Allow the reaction to warm to room temperature and stir for a few hours.

  • Cool the mixture again in an ice bath and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction mixture, then separate the layers.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the alcohol by distillation. [10] Reaction Mechanism: Hydroboration-Oxidation

hydroboration_oxidation alkene This compound transition_state Four-membered transition state alkene->transition_state bh3 BH₃ bh3->transition_state h2o2 H₂O₂ borate_ester Borate Ester h2o2->borate_ester naoh NaOH naoh->borate_ester alkylborane Trialkylborane transition_state->alkylborane Hydroboration alkylborane->borate_ester Oxidation product 5-Methyl-1-hexanol borate_ester->product Hydrolysis

Caption: Hydroboration-oxidation of this compound.

Oxidation Reactions

The double bond of this compound is susceptible to various oxidation reactions, leading to diols, epoxides, or cleavage products.

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute, basic potassium permanganate (B83412) (KMnO₄). [13][14][15]Both reagents add to the same face of the double bond, resulting in a syn-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). [13] Quantitative Data for Dihydroxylation

Reagent(s)Product(s)StereochemistryTypical ConditionsYield (%)Reference(s)
OsO₄ (catalytic), NMO5-Methylhexane-1,2-diolSynAcetone (B3395972)/water solventHighGeneral knowledge of Upjohn dihydroxylation [13]
Cold, dilute KMnO₄, NaOH5-Methylhexane-1,2-diolSynAqueous NaOH, low temperatureModerateGeneral knowledge of permanganate dihydroxylation [15]

Experimental Protocol: Catalytic Dihydroxylation with OsO₄/NMO (General Procedure)

  • Dissolve the alkene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Add a catalytic amount of osmium tetroxide solution.

  • Stir the reaction at room temperature until complete.

  • Quench the reaction with a solution of sodium sulfite (B76179).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent to obtain the diol. [14] Reaction Mechanism: Syn-Dihydroxylation with OsO₄

syn_dihydroxylation alkene This compound osmate_ester Osmate Ester (cyclic intermediate) alkene->osmate_ester [3+2] Cycloaddition oso4 OsO₄ oso4->osmate_ester nmo NMO nmo->oso4 Reoxidation of Os(VI) h2o H₂O product 5-Methylhexane-1,2-diol (syn) osmate_ester->product Hydrolysis

Caption: Syn-dihydroxylation with catalytic OsO₄.

Epoxidation

Epoxidation is the formation of a three-membered cyclic ether (epoxide) from an alkene. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond.

Quantitative Data for Epoxidation

ReagentProduct(s)StereochemistryTypical ConditionsYield (%)Reference(s)
m-CPBA2-(3-methylbutyl)oxiraneSynInert solvent (e.g., CH₂Cl₂)HighGeneral knowledge of epoxidation reactions [16]

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

  • Dissolve the alkene in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in the same solvent dropwise.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Wash the reaction mixture with a solution of sodium sulfite and then with sodium bicarbonate solution to remove unreacted peroxy acid and the carboxylic acid byproduct.

  • Dry the organic layer and remove the solvent to yield the epoxide.

Reaction Mechanism: Epoxidation with m-CPBA

epoxidation alkene This compound transition_state Concerted transition state ('Butterfly mechanism') alkene->transition_state mcpba m-CPBA mcpba->transition_state epoxide 2-(3-methylbutyl)oxirane transition_state->epoxide mcba m-Chlorobenzoic acid transition_state->mcba

Caption: Epoxidation of this compound with m-CPBA.

Ozonolysis

Ozonolysis cleaves the double bond of this compound, and the products depend on the workup conditions. [17]A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and/or ketones. [18][19]An oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones. For this compound, reductive workup will produce 4-methylpentanal (B1672222) and formaldehyde.

Quantitative Data for Ozonolysis

Reagent(s)Product(s)Workup TypeTypical ConditionsYield (%)Reference(s)
1. O₃; 2. (CH₃)₂S4-Methylpentanal and FormaldehydeReductive-78 °C in CH₂Cl₂ or MeOH, followed by DMS additionHighGeneral knowledge of ozonolysis [18][19][20]

Experimental Protocol: Ozonolysis with Reductive Workup (General Procedure)

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a flask equipped with a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide and allow the solution to warm to room temperature.

  • Remove the solvent and purify the carbonyl products by distillation or chromatography. [20] Reaction Workflow: Ozonolysis

ozonolysis_workflow start This compound step1 Ozonolysis 1. O₃, -78 °C start->step1 intermediate Ozonide step1->intermediate step2 Reductive Workup (CH₃)₂S intermediate->step2 end 4-Methylpentanal + Formaldehyde step2->end ziegler_natta catalyst Active Ti Center pi_complex π-complex formation catalyst->pi_complex monomer This compound monomer->pi_complex insertion Migratory Insertion pi_complex->insertion growing_chain Growing Polymer Chain insertion->growing_chain growing_chain->pi_complex Addition of next monomer

References

Thermochemical Profile of 5-Methyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-Methyl-1-hexene (CAS No: 3524-73-0). The document is structured to provide readily accessible quantitative data, detailed experimental methodologies for key thermochemical measurements, and a logical workflow for the determination and analysis of such data.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for this compound. The data has been compiled from established chemical databases.

PropertySymbolValueUnitsPhaseReference
Enthalpy of CombustionΔcH°-4655.37 ± 0.50kJ/molLiquid[1]
Enthalpy of FormationΔfH°-100.0kJ/molLiquid[1]

Experimental Protocols

The determination of thermochemical data is reliant on precise calorimetric measurements. Below are detailed methodologies for two key experimental procedures.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of volatile organic compounds like this compound is determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • Crucible (platinum or other inert material)

  • Ignition wire

  • Oxygen cylinder with pressure regulator

  • Thermometer with high resolution

  • Balance (analytical)

Procedure:

  • A precisely weighed sample of this compound (typically encapsulated to prevent evaporation) is placed in the crucible inside the bomb.

  • A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of ignition and any side reactions. A new method for handling volatile substances involves using a platinum crucible with a lid that is opened by a counterweight upon ignition of a sealing material like vaseline.[2]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas, can be determined by various methods, including calorimetry.

Principle: A known amount of the liquid is vaporized, and the heat absorbed during this phase change is measured directly by a calorimeter.

Apparatus:

  • Calorimeter (e.g., differential scanning calorimeter - DSC)

  • Sample pan (pierced for vaporization)

  • Heating unit with precise temperature control

Procedure using Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample of this compound is placed in a pierced sample pan.

  • The pan is placed in the DSC cell, alongside a reference pan.

  • The sample is heated at a controlled rate.

  • The heat flow to the sample is measured relative to the reference.

  • As the sample reaches its boiling point, a significant endothermic peak is observed in the DSC thermogram, corresponding to the energy absorbed during vaporization.

  • The enthalpy of vaporization is determined by integrating the area of this endothermic peak.[3]

Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental determination and computational analysis of thermochemical data for a chemical compound.

ThermochemicalDataWorkflow cluster_experimental Experimental Determination cluster_computational Computational Analysis compound Compound Selection (this compound) purification Purification & Characterization compound->purification structure Molecular Structure Input bomb_cal Bomb Calorimetry (ΔcH°) purification->bomb_cal vap_cal Vaporization Calorimetry (ΔHvap) purification->vap_cal data_analysis_exp Experimental Data Analysis bomb_cal->data_analysis_exp vap_cal->data_analysis_exp validation Data Validation & Comparison data_analysis_exp->validation Experimental Values quantum_chem Quantum Chemical Calculations (e.g., DFT, G3/G4) structure->quantum_chem stat_mech Statistical Mechanics (Cp, S°) quantum_chem->stat_mech data_analysis_comp Computational Data Analysis quantum_chem->data_analysis_comp stat_mech->data_analysis_comp data_analysis_comp->validation Calculated Values final_data Final Thermochemical Data Sheet validation->final_data

Caption: Workflow for Thermochemical Data Determination.

References

Unraveling the Past: The Historical Context of 5-Methyl-1-hexene's Emergence in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical synthesis and characterization of 5-Methyl-1-hexene (B1630410), providing a technical guide for researchers, scientists, and drug development professionals.

While the precise moment of the first synthesis of this compound is not marked by a singular, celebrated discovery, its emergence is intrinsically linked to the foundational advancements in organic synthesis during the early 20th century. The development of powerful new reactions, most notably the Grignard reaction, provided the chemical toolkit necessary for the creation of a vast array of previously inaccessible molecules, including branched-chain olefins like this compound. This guide explores the historical synthetic routes that likely led to its first preparation, details its physicochemical properties, and provides a modern experimental protocol for its synthesis.

The Dawn of a New Era in Synthesis: Plausible Early Routes

The discovery of the Grignard reaction by Victor Grignard in 1900 revolutionized organic chemistry, earning him the Nobel Prize in Chemistry in 1912.[1] This reaction, involving the addition of an organomagnesium halide (a Grignard reagent) to an electrophile, opened up new avenues for carbon-carbon bond formation. One of the most plausible early syntheses of this compound would have involved the coupling of an isobutyl Grignard reagent with an allyl halide.

A likely pathway would have been the reaction of isobutylmagnesium bromide with allyl bromide. In this reaction, the nucleophilic isobutyl group from the Grignard reagent would attack the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the carbon-carbon bond that results in the this compound skeleton.

Another potential early route to this compound would have been through the dehydration of the corresponding alcohol, 5-methyl-1-hexanol (B128172). The acid-catalyzed dehydration of alcohols was a well-established method for the synthesis of alkenes in the early 20th century. Heating 5-methyl-1-hexanol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, would lead to the elimination of a water molecule and the formation of this compound. The regioselectivity of this elimination would favor the formation of the terminal alkene due to the steric hindrance around the secondary carbon.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed knowledge of its physical and spectroscopic properties. The following tables summarize the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
CAS Number3524-73-0
Boiling Point85.4 °C at 760 mmHg
Density0.691 g/cm³
Refractive Index1.398 at 20 °C

Table 1: Physical Properties of this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ 5.85-5.71 (m, 1H), 5.02-4.92 (m, 2H), 2.08-2.01 (m, 2H), 1.75-1.65 (m, 1H), 1.20-1.12 (m, 2H), 0.89 (d, J=6.6 Hz, 6H)
¹³C NMR (CDCl₃)δ 138.9, 114.5, 38.6, 33.7, 28.5, 22.4
IR (neat)3077, 2957, 1641, 1466, 992, 909 cm⁻¹
Mass Spectrometry (EI)m/z (%) 98 (M⁺, 5), 83 (15), 56 (100), 41 (80)

Table 2: Spectroscopic Data of this compound

Experimental Protocol: A Modern Approach to Synthesis

While historical methods were effective, modern organic synthesis has refined the preparation of this compound to be more efficient and selective. The following is a representative experimental protocol for its synthesis via a Grignard reaction.

Synthesis of this compound from Isobutyl Bromide and Allyl Bromide

Materials:

  • Magnesium turnings (1.2 equiv)

  • Dry diethyl ether

  • Isobutyl bromide (1.1 equiv)

  • Allyl bromide (1.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of isobutyl bromide in dry diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

  • Once the formation of isobutylmagnesium bromide is complete (indicated by the dissolution of most of the magnesium), the reaction mixture is cooled in an ice bath.

  • A solution of allyl bromide in dry diethyl ether is then added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete reaction.

  • The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a series of logical steps, as illustrated in the following diagrams.

G cluster_grignard Plausible Early Synthesis via Grignard Reaction Isobutyl Bromide Isobutyl Bromide Isobutylmagnesium Bromide Isobutylmagnesium Bromide Isobutyl Bromide->Isobutylmagnesium Bromide + Mg Mg Mg Mg->Isobutylmagnesium Bromide This compound This compound Isobutylmagnesium Bromide->this compound + Allyl Bromide Allyl Bromide Allyl Bromide Allyl Bromide->this compound

Caption: Plausible early synthesis of this compound via the Grignard reaction.

G cluster_dehydration Plausible Early Synthesis via Dehydration 5-Methyl-1-hexanol 5-Methyl-1-hexanol Protonated Alcohol Protonated Alcohol 5-Methyl-1-hexanol->Protonated Alcohol + H+ H+ H+ H+->Protonated Alcohol Carbocation Carbocation Protonated Alcohol->Carbocation - H2O H2O H2O Protonated Alcohol->H2O This compound This compound Carbocation->this compound - H+

Caption: Plausible early synthesis of this compound via alcohol dehydration.

References

5-Methyl-1-hexene: An In-Depth Technical Guide to its Putative Natural Occurrence and Analytical Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-hexene is a volatile organic compound with the chemical formula C7H14. While its synthetic applications are established, its presence in the natural world remains largely undocumented in scientific literature. This technical guide provides a comprehensive overview of the analytical methodologies that would be employed to investigate the natural occurrence and sources of this compound. In the absence of specific documented natural sources, this document outlines a proposed workflow, from sample collection to instrumental analysis, for the identification and quantification of this compound in complex natural matrices such as plant tissues or insect secretions. This guide is intended to serve as a foundational resource for researchers embarking on the discovery of novel volatile organic compounds in nature.

Introduction

Volatile organic compounds (VOCs) play a crucial role in chemical ecology, mediating interactions between organisms and their environment. They function as signaling molecules in plants, attracting pollinators and repelling herbivores, and as pheromones in insects. The identification of novel VOCs from natural sources can lead to the discovery of new bioactive molecules with potential applications in drug development, agriculture, and other industries.

This compound is an unsaturated hydrocarbon. Despite its simple structure, a comprehensive search of scientific databases and literature reveals a significant lack of information regarding its natural occurrence. This guide, therefore, focuses on the methodology for such an investigation, providing a robust framework for researchers to explore its potential presence in the biosphere.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate analytical methods, particularly for gas chromatography.

PropertyValueReference
Molecular Formula C7H14--INVALID-LINK--
Molecular Weight 98.19 g/mol --INVALID-LINK--
CAS Number 3524-73-0--INVALID-LINK--
Boiling Point 85.4 °C at 760 mmHg--INVALID-LINK--
Density 0.691 g/cm³--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
InChI Key JIUFYGIESXPUPL-UHFFFAOYSA-N--INVALID-LINK--

Proposed Methodology for the Investigation of Natural Occurrence

The following sections detail a hypothetical experimental workflow for the identification and quantification of this compound from a natural source, such as a plant species.

Sample Collection and Preparation

The initial step involves the careful collection of the biological material of interest. For plant samples, this could include leaves, flowers, fruits, or roots. It is critical to minimize contamination and analyte loss during this stage.

Protocol:

  • Collect fresh plant material and immediately place it in a clean, airtight container.

  • Transport the samples to the laboratory on ice to reduce metabolic activity and volatile degradation.

  • For analysis, a known weight of the fresh material (e.g., 1-5 grams) is placed into a headspace vial.

  • The sample can be gently crushed or cut to increase the surface area for volatile release, though this should be done consistently across all samples.

Volatile Organic Compound (VOC) Collection: Headspace Solid-Phase Microextraction (SPME)

Headspace SPME is a solvent-free, sensitive, and versatile technique for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample's headspace.

Protocol:

  • A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is inserted into the headspace of the vial containing the sample.

  • The fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) to allow for the adsorption of volatiles.

  • The optimal fiber coating, extraction time, and temperature should be determined empirically for the specific matrix.

  • After extraction, the fiber is retracted into the needle and immediately transferred to the gas chromatograph-mass spectrometer (GC-MS) for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information for identification.

Proposed GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B GC coupled to a 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (for high sensitivity)
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range m/z 35-400

Identification and Quantification:

  • Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention index with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in extraction and injection.

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflow for the investigation of this compound in a natural matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_voc_collection VOC Collection cluster_analysis Analysis Sample_Collection 1. Sample Collection (e.g., Plant Leaves) Sample_Weighing 2. Weighing and Transfer to Headspace Vial Sample_Collection->Sample_Weighing SPME_Extraction 3. Headspace SPME Sample_Weighing->SPME_Extraction GCMS_Analysis 4. GC-MS Analysis SPME_Extraction->GCMS_Analysis Data_Processing 5. Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing

Caption: Proposed experimental workflow for the analysis of this compound.

GCMS_Logic input SPME Fiber with Adsorbed Analytes injector GC Injector (Thermal Desorption) input->injector column GC Column (Separation) injector->column ms Mass Spectrometer (Detection & Identification) column->ms data Data System (Chromatogram & Mass Spectra) ms->data

Caption: Logical flow of analysis within the GC-MS system.

Conclusion

While the natural occurrence of this compound is not currently established in the scientific literature, this technical guide provides a robust and detailed framework for its potential discovery and analysis. The proposed methodologies, centered around headspace SPME and GC-MS, are well-established for the analysis of volatile organic compounds and can be readily adapted for the investigation of this specific compound in a variety of natural matrices. The successful application of this workflow could lead to the first documented evidence of this compound as a natural product, opening new avenues for research into its ecological role and potential applications.

5-Methyl-1-hexene: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 5-Methyl-1-hexene. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling, storage, and use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1]

GHS Classification:

  • Flammable Liquids: Category 2[1]

  • Aspiration Hazard: Category 1

Signal Word: Danger[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapour.

  • H304: May be fatal if swallowed and enters airways.

Pictograms:

PictogramHazard Class
alt text
Flammable
alt text
Health Hazard

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₁₄[2][3]
Molecular Weight 98.19 g/mol [3]
Appearance Colorless liquidPubChem
Boiling Point 85.4 °C at 760 mmHgLookChem
Flash Point -10 °CLookChem
Density 0.703 g/cm³LookChem
Vapor Pressure 77.8 mmHg at 25°CLookChem
Solubility in Water Insoluble[1]

Health and Safety Information

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.
Skin Contact Immediately flush the contaminated skin with water. If the chemical penetrates clothing, immediately remove the clothing and flush the skin with water. Get medical attention promptly.
Eye Contact Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration hazard is a major concern.
Fire-Fighting Measures

This compound is a highly flammable liquid. In the event of a fire, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill or leak, the following steps should be taken to mitigate the hazard:

  • Eliminate all ignition sources.

  • Evacuate the area.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill using a non-combustible absorbent material like sand or earth.

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area.

For large spills, consider downwind evacuation.[1]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents.

  • Handling:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Use only non-sparking tools.

    • Take precautionary measures against static discharge.

    • Ground and bond containers and receiving equipment.

    • Avoid contact with skin, eyes, and clothing.

    • Use in a well-ventilated area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from oxidizing agents.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.

  • Respiratory Protection: If working in areas with poor ventilation or where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols

Detailed methodologies for assessing the safety of chemicals like this compound are outlined in standardized test guidelines. Below are summaries of relevant protocols.

Flash Point Determination (ASTM D3278)

This test method determines the flash point of liquids using a small-scale closed-cup apparatus.[4]

Methodology:

  • A 2 mL specimen of the liquid is placed in the test cup.

  • The specimen is heated at a controlled rate.

  • An ignition source is periodically applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[4]

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance with a reduced number of animals.[5]

Methodology:

  • A single animal is dosed at a starting dose level.

  • If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

  • This sequential dosing continues until stopping criteria are met.

  • The LD50 is then calculated from the results using a statistical program.[5]

Visualizations

The following diagrams illustrate key safety concepts and experimental workflows related to this compound.

Safety_Handling_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Procedures Hazard_ID Hazard Identification (Flammable, Aspiration Hazard) SDS_Review Review Safety Data Sheet (SDS) Hazard_ID->SDS_Review informs Handling Safe Handling Procedures (Ventilation, Grounding) SDS_Review->Handling Storage Proper Storage (Cool, Dry, Ventilated) SDS_Review->Storage PPE Personal Protective Equipment (Gloves, Goggles, Respirator) SDS_Review->PPE Spill Spill Response (Contain, Absorb, Ventilate) Handling->Spill Fire Fire Response (Extinguishing Media, Evacuate) Handling->Fire First_Aid First Aid (Inhalation, Skin, Eye, Ingestion) Spill->First_Aid Fire->First_Aid

Caption: Safety and handling workflow for this compound.

Flash_Point_Experiment cluster_prep Preparation cluster_test Testing Procedure cluster_results Results Prepare_Sample Prepare 2 mL of This compound Place_Sample Place Sample in Test Cup Prepare_Sample->Place_Sample Prepare_Apparatus Set up Small-Scale Closed-Cup Apparatus Prepare_Apparatus->Place_Sample Heat_Sample Heat at Controlled Rate Place_Sample->Heat_Sample Apply_Ignition Periodically Apply Ignition Source Heat_Sample->Apply_Ignition Observe_Flash Observe for Flash Apply_Ignition->Observe_Flash Observe_Flash->Apply_Ignition No Flash Record_Temp Record Temperature of Flash Observe_Flash->Record_Temp Flash Occurs Determine_FP Determine Flash Point Record_Temp->Determine_FP

Caption: Experimental workflow for flash point determination.

References

Solubility of 5-Methyl-1-hexene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methyl-1-hexene (B1630410) in various solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or component. This document outlines the theoretical basis for its solubility, presents available solubility data, and details a robust experimental protocol for solubility determination.

Core Principle: Polarity and "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities will be miscible or soluble in one another. This compound is an aliphatic alkene, a class of non-polar hydrocarbons. The carbon-carbon and carbon-hydrogen bonds within its structure have a relatively even distribution of electron density, resulting in a non-polar molecule.

Consequently, this compound is expected to be readily soluble in non-polar organic solvents, where the intermolecular forces (primarily van der Waals forces) are of a similar nature and strength. Conversely, it will exhibit poor solubility or be immiscible with highly polar solvents, such as water, due to the significant difference in intermolecular forces.

Solubility Data Summary

While extensive quantitative solubility data for this compound is not widely published, its solubility can be reliably predicted based on its chemical structure and the known properties of similar alkenes. The following table summarizes the expected solubility of this compound in a range of common solvents. For comparative purposes, available quantitative data for the structurally analogous C7 alkene, 1-heptene, is provided as a proxy. It is important to note that the branched structure of this compound may lead to minor differences in solubility compared to its linear isomer.

SolventTypeExpected Qualitative Solubility of this compoundQuantitative Solubility of 1-Heptene (Proxy)
WaterPolar ProticInsoluble18.2 mg/L at 25°C[1]
HexaneNon-polarMiscibleMiscible
TolueneNon-polarMiscibleSoluble
AcetonePolar AproticSolubleSoluble
EthanolPolar ProticSolubleSoluble[1]
Diethyl EtherSlightly PolarMiscibleSoluble[1]
Carbon TetrachlorideNon-polarMiscibleSlightly Soluble[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents. This protocol is designed to be conducted in a standard laboratory setting.

Objective: To determine the miscibility and estimate the solubility of this compound in selected organic solvents at ambient temperature and pressure.

Materials:

  • This compound (≥99% purity)

  • Selected solvents (analytical grade): Hexane, Toluene, Acetone, Ethanol

  • Calibrated positive displacement micropipettes and tips

  • 4 mL clear glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Vortex mixer

  • Analytical balance (for quantitative analysis)

  • Chemical fume hood

Procedure:

Part A: Qualitative Miscibility Determination

  • Working within a chemical fume hood, pipette 1.0 mL of the selected solvent into a 4 mL glass vial.

  • To the same vial, add 1.0 mL of this compound.

  • Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Allow the vial to stand undisturbed for a minimum of 5 minutes.

  • Visually inspect the vial against a contrasting background.

    • Miscible: The mixture appears as a single, clear, and homogenous liquid phase.

    • Immiscible: Two distinct liquid layers are observable.

    • Partially Miscible: The mixture appears cloudy, turbid, or forms an emulsion that may or may not separate over time.

  • Record the observation for each solvent tested.

Part B: Semi-Quantitative Solubility Estimation (for non-miscible systems)

  • Accurately weigh a clean, dry 4 mL vial and record the mass.

  • Add approximately 2.0 mL of the solvent to the vial and record the new mass.

  • Incrementally add a small, known mass of this compound to the solvent.

  • After each addition, cap the vial and vortex until the solute is completely dissolved.

  • Continue this process until a slight, persistent cloudiness (incipient phase separation) is observed, indicating that the solution is saturated.

  • Record the total mass of this compound added.

  • Calculate the solubility in terms of grams of solute per 100 grams of solvent.

Safety Precautions:

  • This compound and the organic solvents used are flammable and volatile. All procedures must be conducted in a certified chemical fume hood.

  • Avoid sources of ignition, including open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Diagrams

Experimental Workflow

The logical progression of the qualitative solubility determination is illustrated in the following workflow diagram.

experimental_workflow start Start prep Prepare Vials and Reagents start->prep add_solvent Add 1 mL of Solvent prep->add_solvent add_solute Add 1 mL of this compound add_solvent->add_solute mix Vortex for 30-60 seconds add_solute->mix stand Let Stand for 5 minutes mix->stand observe Visually Inspect for Phase Separation stand->observe miscible Record as Miscible observe->miscible Single Phase immiscible Record as Immiscible or Partially Miscible observe->immiscible Multiple Phases/Cloudy end End miscible->end immiscible->end

Caption: A workflow diagram for the qualitative determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 5-methyl-1-hexene (B1630410) utilizing Ziegler-Natta catalysts. While specific literature on the homopolymerization of this compound is limited, this document leverages established protocols for the structurally similar monomer, 1-hexene (B165129), to provide robust guidance for experimental work.

Introduction to Ziegler-Natta Polymerization of α-Olefins

Ziegler-Natta catalysts are essential for the stereospecific polymerization of α-olefins, such as this compound.[1][2] These catalyst systems typically consist of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum).[1] The polymerization process allows for the synthesis of polymers with controlled tacticity (isotactic, syndiotactic, or atactic), which significantly influences the material's physical and mechanical properties.[3]

The use of support materials, such as magnesium chloride (MgCl₂), and internal and external electron donors can further enhance catalyst activity and stereoselectivity.[4][5] The resulting poly(this compound) can be a valuable material for various applications, including as a component in specialty plastics and elastomers.

Experimental Protocols

The following protocols are adapted from established procedures for the Ziegler-Natta polymerization of 1-hexene and provide a strong starting point for the polymerization of this compound.[6][7][8]

Materials and Reagents
  • Monomer: this compound (purified by passing through activated alumina (B75360) and molecular sieves to remove inhibitors and moisture)

  • Catalyst: High-activity Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄). A synthesis protocol for a similar catalyst is provided below.

  • Cocatalyst: Triethylaluminum (TEAl) solution in a hydrocarbon solvent (e.g., hexane)

  • External Donor (optional): Cyclohexylmethyldimethoxysilane (CMMS) or other suitable silane (B1218182) compounds to enhance stereoselectivity.[6][7]

  • Solvent: Anhydrous, deoxygenated n-hexane or other suitable aliphatic hydrocarbon

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)

  • Washing Solvent: Methanol

  • Inert Gas: High-purity nitrogen or argon

Protocol for Catalyst Synthesis (Fe-doped Mg(OEt)₂/TiCl₄)

This protocol is based on the synthesis of a catalyst used for 1-hexene polymerization.[6]

  • Preparation of the Support: In a 500 mL two-necked reactor under a nitrogen atmosphere, add 2.0 g of magnesium ethoxide (Mg(OEt)₂) and 80 mL of toluene (B28343).

  • Stir the mixture at 50°C for 30 minutes to form a homogeneous solution.

  • Increase the temperature to 80°C and add 4 mL of titanium tetrachloride (TiCl₄).

  • Stir the reaction mixture for 2 hours at 80°C.

  • Allow the solid to settle and remove the liquid phase.

  • Wash the solid residue twice with 100 mL of toluene.

  • Addition of Internal Donor (Optional): Add an appropriate amount of an internal electron donor (e.g., ethyl benzoate).

  • Add a mixture of 100 mL of toluene and 4 mL of TiCl₄.

  • Increase the temperature to 120°C and stir for another 2 hours.

  • Cool the reactor, decant the liquid, and wash the solid catalyst multiple times with n-hexane.

  • Dry the catalyst under a vacuum.

General Polymerization Protocol

This procedure is adapted from the polymerization of 1-hexene.[6][8]

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.

  • Purging: Thoroughly dry the reactor and purge with high-purity nitrogen for at least 30 minutes.

  • Charging the Reactor: Under a nitrogen atmosphere, add 50 mL of n-hexane and 0.08 mol of this compound to the flask.

  • Addition of Cocatalyst and Donor: Inject the desired amount of cocatalyst (e.g., TEAl, with an Al/Ti molar ratio of 50) and external donor (e.g., CMMS, with an Al/Si molar ratio of 40) into the reactor via syringe.[6]

  • Initiation: Suspend approximately 10 mg of the Ziegler-Natta catalyst in a small amount of n-hexane and inject the slurry into the reactor to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50°C) for a set duration (e.g., 2 hours).[6]

  • Termination: Quench the reaction by adding acidified methanol to the reactor.

  • Polymer Isolation: Filter the resulting polymer, wash it thoroughly with methanol, and dry it under a vacuum at 50°C overnight.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the Ziegler-Natta polymerization of 1-hexene, which can be expected to be analogous for this compound.

Table 1: Effect of Reaction Time on Catalyst Activity and Polymer Properties (for Poly(1-hexene)) [7][8]

Reaction Time (h)Catalyst Activity (g polymer / g catalyst·h)Isotacticity (%)Molecular Weight (M_w) ( g/mol )
175092.5230,000
289993.7252,300
385094.2260,000

Table 2: Influence of Different Activators on Ethylene/1-Hexene Copolymerization [9]

ActivatorActivity (kg polymer / mol Ti·h)1-Hexene Incorporation (%)Molecular Weight (M_w) ( kg/mol )Polydispersity Index (MWD)
TEA1503.52953.7
DEAC804.83643.6
TnHA1204.23364.2

TEA: Triethylaluminum, DEAC: Diethylaluminum chloride, TnHA: Tri-n-hexylaluminum

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure and identify characteristic vibrational bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer microstructure, including tacticity.[7]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).[9]

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization reagents Reagents & Monomer Purification catalyst_synthesis Catalyst Synthesis reagents->catalyst_synthesis charging Charge Reactor with Solvent & Monomer reagents->charging initiation Initiate with Catalyst catalyst_synthesis->initiation reactor_setup Reactor Setup & Purge reactor_setup->charging cocatalyst_add Add Cocatalyst & Donor charging->cocatalyst_add cocatalyst_add->initiation polymerization Polymerization Reaction initiation->polymerization termination Terminate Reaction polymerization->termination isolation Polymer Isolation & Washing termination->isolation drying Drying isolation->drying characterization Characterization (FTIR, NMR, GPC, DSC) drying->characterization

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Ziegler-Natta Polymerization Cycle

ziegler_natta_cycle catalyst Active Ti Center (L_nTi-R) monomer_complex Monomer Coordination catalyst->monomer_complex + Monomer (this compound) insertion Migratory Insertion monomer_complex->insertion π-complex formation new_active_site Regenerated Active Site insertion->new_active_site 1,2-Insertion new_active_site->catalyst Chain Growth

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

Application Notes and Protocols for the Investigation of 5-Methyl-1-hexene as a Comonomer in LLDPE Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the synthesis and characterization of Linear Low-Density Polyethylene (B3416737) (LLDPE) using 5-methyl-1-hexene (B1630410) as a comonomer. Due to the limited availability of specific data for this compound in the public domain, this document presents detailed protocols and data for the well-studied comonomer, 1-hexene (B165129), as a representative C6 α-olefin. These methodologies can be adapted and optimized for the investigation of this compound.

Introduction

Linear Low-Density Polyethylene (LLDPE) is a versatile polymer produced by the copolymerization of ethylene (B1197577) with an α-olefin comonomer. The incorporation of short-chain branches by the comonomer disrupts the crystalline structure of the polyethylene backbone, leading to lower density and enhanced flexibility, toughness, and stress-crack resistance compared to high-density polyethylene (HDPE). The type and concentration of the comonomer are critical factors that determine the final properties of the LLDPE resin.

While 1-butene, 1-hexene, and 1-octene (B94956) are the most commonly used comonomers in commercial LLDPE production, the exploration of alternative comonomers, such as the branched α-olefin this compound, offers opportunities to create novel LLDPE grades with unique property profiles. The branched structure of this compound may influence the polymerization kinetics and the resulting polymer microstructure, potentially leading to LLDPE with altered mechanical, thermal, and rheological properties.

This document provides detailed experimental protocols for the synthesis of LLDPE using 1-hexene as a model comonomer with both Ziegler-Natta and metallocene catalyst systems. It also presents a summary of the expected influence of comonomer incorporation on key LLDPE properties, based on data from ethylene/1-hexene copolymers. These protocols and data tables can serve as a starting point for researchers investigating the use of this compound.

Catalyst Systems for Ethylene/α-Olefin Copolymerization

The choice of catalyst is crucial in determining the polymerization activity, comonomer incorporation rate, and the microstructure of the resulting LLDPE. The two primary classes of catalysts used for this purpose are Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by an organoaluminum co-catalyst like triethylaluminum (B1256330) (TEA). They are widely used in industrial LLDPE production due to their high activity and robustness.

Metallocene Catalysts: These are single-site catalysts, often based on zirconocene (B1252598) or titanocene (B72419) complexes, activated by methylaluminoxane (B55162) (MAO). They offer better control over the polymer's molecular weight distribution and comonomer distribution, leading to more uniform polymers with potentially enhanced properties.

Experimental Protocols

The following are generalized protocols for the slurry-phase copolymerization of ethylene and an α-olefin comonomer. Note: These protocols are based on the use of 1-hexene and should be optimized for this compound.

General Safety Precautions
  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Organoaluminum compounds are pyrophoric and must be handled with extreme care.

  • Solvents should be dried and deoxygenated before use.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)

  • Triethylaluminum (TEA) solution (e.g., 1 M in hexane)

  • Ethylene (polymerization grade)

  • 1-Hexene (or this compound), freshly distilled

  • Hexane (B92381) (anhydrous)

  • Methanol (acidified with HCl)

Equipment:

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

  • Schlenk line or glovebox

  • Syringes and cannulas

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 80 °C) and then purged with nitrogen.

  • Solvent and Comonomer Addition: Anhydrous hexane is transferred to the reactor, followed by the desired amount of 1-hexene (or this compound). The reactor is then brought to the desired polymerization temperature (e.g., 70-85 °C).

  • Co-catalyst Addition: The TEA solution is injected into the reactor.

  • Polymerization Initiation: The reactor is pressurized with ethylene to the desired pressure (e.g., 0.7-0.8 MPa). The Ziegler-Natta catalyst slurry is then injected to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 60 minutes), maintaining constant temperature and ethylene pressure.

  • Termination: The polymerization is terminated by venting the ethylene and injecting acidified methanol.

  • Polymer Isolation: The polymer is collected by filtration, washed with copious amounts of methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Ethylene/1-Hexene Copolymerization with a Metallocene Catalyst

Materials:

  • Metallocene catalyst (e.g., (nBuCp)2ZrCl2)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Ethylene (polymerization grade)

  • 1-Hexene (or this compound), freshly distilled

  • Toluene (B28343) (anhydrous)

  • Methanol (acidified with HCl)

Equipment:

  • Same as in Protocol 3.2.

Procedure:

  • Reactor Preparation: The reactor is prepared as described in Protocol 3.2.

  • Solvent and Comonomer Addition: Anhydrous toluene and the desired amount of 1-hexene (or this compound) are added to the reactor and equilibrated at the desired temperature (e.g., 60-80 °C).

  • Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene, and the MAO solution is added. The mixture is stirred for a short period to allow for catalyst activation.

  • Polymerization Initiation: The reactor is pressurized with ethylene. The activated catalyst solution is then injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is maintained at a constant temperature and ethylene pressure for the desired duration.

  • Termination and Isolation: The reaction is terminated, and the polymer is isolated using the same procedure as in Protocol 3.2.

Data Presentation: Influence of 1-Hexene on LLDPE Properties

The following tables summarize typical data for the copolymerization of ethylene and 1-hexene, which can be used as a reference for studies involving this compound.

Table 1: Effect of 1-Hexene Concentration on Polymerization Activity and LLDPE Properties (Ziegler-Natta Catalyst)

| 1-Hexene (mol%) | Activity (kg PE/mol Ti·h) | Density (g/cm

Application Notes and Protocols for Metathesis Reactions Involving 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metathesis reactions involving 5-methyl-1-hexene (B1630410), a branched terminal olefin. The content is designed to guide researchers in designing and executing various metathesis transformations, including self-metathesis, cross-metathesis, and ethenolysis. While specific quantitative data for this compound is limited in publicly available literature, the protocols and data presented herein are based on established principles of olefin metathesis and results from structurally similar alkenes.

Introduction to Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] This transformation, recognized with the 2005 Nobel Prize in Chemistry, has become an indispensable tool in organic synthesis due to its high efficiency and functional group tolerance.[1] The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts, and molybdenum, such as Schrock catalysts.[2]

The primary types of metathesis reactions applicable to this compound are:

  • Self-Metathesis: The homodimerization of a terminal alkene, resulting in a symmetrical internal alkene and the release of ethylene (B1197577) gas. Driving the reaction to completion is often achieved by removing the volatile ethylene byproduct.[2][3]

  • Cross-Metathesis (CM): The reaction between two different alkenes to produce new olefinic products. This reaction can be statistically complex, potentially leading to a mixture of homodimeric and cross-coupled products.[1] Selectivity can often be achieved by using an excess of one olefin or by choosing alkenes with different reactivities.

  • Ethenolysis: A specific type of cross-metathesis where an internal or terminal alkene is reacted with ethylene to yield shorter-chain terminal alkenes.[4] This process is of significant industrial importance for the production of alpha-olefins.

Catalysts for Metathesis of this compound

The choice of catalyst is crucial for a successful metathesis reaction. For a sterically hindered terminal olefin like this compound, second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally recommended due to their higher activity and stability.[5]

Recommended Catalysts:

Catalyst GenerationKey FeaturesRecommended Catalysts
First Generation More suited for less sterically demanding, unfunctionalized olefins.Grubbs Catalyst®, 1st Generation
Second Generation Higher activity, greater functional group tolerance, and suitable for sterically hindered olefins.Grubbs Catalyst®, 2nd Generation; Hoveyda-Grubbs Catalyst®, 2nd Generation

Data Presentation: Representative Metathesis Reactions

The following tables summarize representative quantitative data for metathesis reactions involving terminal alkenes, providing a basis for designing experiments with this compound.

Table 1: Self-Metathesis of Terminal Alkenes - Representative Data
AlkeneCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Product(s)Reference
1-Hexene (B165129)Grubbs II (1)CH₂Cl₂404>955-Decene, Ethylene[6]
AllylbenzeneGrubbs II (2)Toluene (B28343)802981,4-Diphenyl-2-butene, Ethylene[1]
Table 2: Cross-Metathesis of Terminal Alkenes with Functionalized Olefins - Representative Data
Alkene 1Alkene 2Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Product(s)Reference
1-OcteneMethyl Acrylate (B77674)Grubbs II (5)CH₂Cl₂451285Methyl 2-decenoate, 1-Decene, Dimethyl 2-butenedioate[7]
1-Hexene1,2-epoxy-5-hexeneGrubbs II (2)Neat402691,2-Epoxy-5-decene, 5-Decene, 1,2,7,8-diepoxyoctane[7]
Table 3: Ethenolysis of Alkenes - Representative Data
AlkeneCatalystPressure (bar)SolventTemperature (°C)Time (h)Conversion (%)Product(s)Reference
Methyl OleateHoveyda-Grubbs II1Toluene203.5931-Decene, Methyl 9-decenoate[2]
1-HexeneMoO₃/Al₂O₃3Gas Phase150-60Propylene[8]

Experimental Protocols

The following are general protocols for performing metathesis reactions with this compound. These should be adapted and optimized based on the specific reaction partners and desired outcomes.

Protocol 4.1: Self-Metathesis of this compound

Objective: To synthesize 6,11-dimethyl-8-dodecene via the self-metathesis of this compound.

Materials:

  • This compound

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Add this compound (1.0 g, 10.2 mmol) to the flask.

  • Dissolve the alkene in anhydrous dichloromethane (20 mL).

  • In a separate vial, weigh Grubbs Catalyst®, 2nd Generation (43 mg, 0.051 mmol, 0.5 mol%) and dissolve it in a minimal amount of anhydrous dichloromethane.

  • Transfer the catalyst solution to the reaction flask via cannula.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir.

  • The reaction progress can be monitored by TLC or GC-MS. The reaction is driven by the evolution of ethylene gas, which can be gently vented through a bubbler.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 6,11-dimethyl-8-dodecene.

Protocol 4.2: Cross-Metathesis of this compound with Methyl Acrylate

Objective: To synthesize methyl 7-methyl-2-octenoate.

Materials:

  • This compound

  • Methyl acrylate

  • Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, add this compound (0.5 g, 5.1 mmol) and methyl acrylate (0.88 g, 10.2 mmol, 2 equivalents) to a Schlenk flask with a magnetic stir bar.

  • Add anhydrous toluene (25 mL).

  • In a separate vial, dissolve Hoveyda-Grubbs Catalyst®, 2nd Generation (32 mg, 0.051 mmol, 1 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction by GC-MS to observe the formation of the cross-product and homo-dimers.

  • Once the reaction is complete, cool to room temperature and quench with ethyl vinyl ether.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate methyl 7-methyl-2-octenoate.

Protocol 4.3: Ethenolysis of this compound

Objective: To produce isobutylene (B52900) and 1-pentene.

Materials:

  • This compound

  • Ethylene gas (high purity)

  • Grubbs Catalyst®, 1st Generation

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure reactor with a solution of this compound (2.0 g, 20.4 mmol) in anhydrous dichloromethane (40 mL).

  • Add Grubbs Catalyst®, 1st Generation (84 mg, 0.102 mmol, 0.5 mol%) to the reactor.

  • Seal the reactor and purge with ethylene gas several times.

  • Pressurize the reactor with ethylene to 10 bar.

  • Heat the reactor to 40 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by analyzing aliquots via GC.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess ethylene.

  • The product mixture containing isobutylene, 1-pentene, and unreacted starting material can be analyzed by GC.

Visualizations

The following diagrams illustrate the key metathesis pathways and a general experimental workflow.

Metathesis_Pathways cluster_self Self-Metathesis cluster_cross Cross-Metathesis cluster_ethenolysis Ethenolysis 5-Methyl-1-hexene_A This compound Product_Self 6,11-Dimethyl-8-dodecene + Ethylene 5-Methyl-1-hexene_A->Product_Self [Ru] catalyst 5-Methyl-1-hexene_B This compound 5-Methyl-1-hexene_C This compound Product_Cross Cross-Products + Homo-dimers 5-Methyl-1-hexene_C->Product_Cross [Ru] catalyst Alkene_Y Alkene Y Alkene_Y->Product_Cross 5-Methyl-1-hexene_D This compound Product_Ethenolysis Isobutylene + 1-Pentene 5-Methyl-1-hexene_D->Product_Ethenolysis [Ru] catalyst Ethylene Ethylene Ethylene->Product_Ethenolysis

Caption: Metathesis pathways for this compound.

Experimental_Workflow Start Start: Prepare Reactants and Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Start->Inert_Atmosphere Add_Reactants Add this compound and Co-reactant (if any) to Flask Inert_Atmosphere->Add_Reactants Dissolve_Catalyst Dissolve Catalyst in Anhydrous Solvent Add_Reactants->Dissolve_Catalyst Add_Catalyst Add Catalyst Solution to Reaction Mixture Dissolve_Catalyst->Add_Catalyst Reaction Heat and Stir Reaction Mixture Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Quench Quench Reaction (e.g., with ethyl vinyl ether) Monitor->Quench If complete Workup Solvent Removal and Product Isolation Quench->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for olefin metathesis.

Safety Precautions

  • Ruthenium catalysts are air and moisture sensitive to varying degrees; handling under an inert atmosphere is recommended for optimal results.[5]

  • Organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Ethenolysis reactions involving ethylene gas at high pressure must be conducted in an appropriate high-pressure reactor with all necessary safety precautions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Asymmetric Hydroformylation of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroformylation is a powerful atom-economical process that converts prochiral alkenes into valuable chiral aldehydes, which are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This application note provides a detailed overview and experimental protocol for the asymmetric hydroformylation of 5-Methyl-1-hexene, a non-conjugated terminal alkene. The focus is on achieving high enantioselectivity and regioselectivity towards the branched, chiral aldehyde product, 2,5-Dimethylhexanal. This transformation is typically catalyzed by rhodium complexes coordinated with chiral phosphine, phosphite, or phosphoramidite (B1245037) ligands. While specific data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally similar terminal alkenes, such as 1-octene (B94956) and 1-dodecene, to provide a comprehensive guide.

Reaction Principle

The asymmetric hydroformylation of this compound involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The reaction is catalyzed by a chiral rhodium complex, which facilitates the formation of a new stereocenter. The primary products are the branched (chiral) aldehyde and the linear (achiral) aldehyde. The goal is to maximize the formation of the desired branched enantiomer.

Caption: General reaction scheme for the asymmetric hydroformylation of this compound.

Data Presentation

The following table summarizes representative data from the asymmetric hydroformylation of terminal alkenes analogous to this compound, showcasing the influence of different chiral ligands on the reaction outcome.

SubstrateChiral LigandCatalyst PrecursorTemp. (°C)Pressure (bar, CO/H₂)b:l Ratio¹e.e. (%)²Ref.
1-Dodecene(S,S)-Ph-BPE[Rh(CO)₂(acac)]8020 (1:1)15:198 (R)[1]
1-OcteneBINOL-derived diphosphoramidite[Rh(CO)₂(acac)]5010 (1:1)1:50-[2]
1-OcteneTetradentate P-ligand[Rh(CO)₂(acac)]10040 (1:1)>99:1-[3]

¹ Branched-to-linear aldehyde ratio. ² Enantiomeric excess of the branched aldehyde.

Experimental Protocols

This section provides a detailed protocol for the asymmetric hydroformylation of this compound based on established procedures for similar substrates.[1]

Materials:

  • This compound (substrate)

  • [Rh(CO)₂(acac)] (catalyst precursor)

  • (S,S)-Ph-BPE (chiral ligand)

  • Toluene (B28343) (anhydrous, degassed)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and a temperature controller

  • Schlenk line and inert gas (Argon or Nitrogen)

  • Gas chromatography (GC) and/or High-performance liquid chromatography (HPLC) with a chiral column for analysis

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere, add the rhodium precursor [Rh(CO)₂(acac)] (e.g., 2.6 mg, 0.01 mmol) and the chiral ligand (S,S)-Ph-BPE (e.g., 5.0 mg, 0.011 mmol) to a glass liner for the autoclave.

    • Add anhydrous, degassed toluene (e.g., 10 mL) to dissolve the catalyst components.

    • Stir the solution for 15-20 minutes to ensure the formation of the active catalyst complex.

  • Reaction Setup:

    • Add the substrate, this compound (e.g., 0.98 g, 10 mmol), to the catalyst solution.

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave with syngas (1:1 CO/H₂) three times to remove any residual air.

  • Hydroformylation Reaction:

    • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the syngas mixture.

    • Heat the autoclave to the reaction temperature (e.g., 80 °C) while stirring.

    • Maintain the reaction under these conditions for the desired time (e.g., 12-24 hours), monitoring the pressure to ensure it remains constant.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

    • Take an aliquot of the reaction mixture for analysis.

    • The conversion and the branched-to-linear ratio (b:l) can be determined by GC analysis.

    • The enantiomeric excess (e.e.) of the chiral aldehyde can be determined by chiral GC or HPLC after derivatization if necessary.

Safety Precautions:

  • Hydroformylation reactions involve flammable and toxic gases (CO and H₂) under high pressure and should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety equipment.

  • The autoclave must be rated for the pressures and temperatures used.

Visualizations

Catalytic Cycle

The generally accepted dissociative mechanism for rhodium-catalyzed hydroformylation is depicted below. The chiral ligand influences the stereochemistry of the product during the olefin insertion and/or the hydride migration steps.

Catalytic_Cycle A [RhH(CO)₂(L₂)] Active Catalyst B Olefin Coordination C [RhH(CO)₂(L₂)(olefin)] A->C + Olefin - CO D Migratory Insertion E [Rh(alkyl)(CO)₂(L₂)] C->E Hydride Migration F CO Insertion G [Rh(acyl)(CO)(L₂)] E->G + CO H Oxidative Addition of H₂ I [Rh(acyl)(H)₂(CO)(L₂)] G->I + H₂ I->A - Aldehyde J Reductive Elimination K Aldehyde Product

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the asymmetric hydroformylation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Catalyst Solution ([Rh] + Ligand in Toluene) Add_Substrate Add this compound Prep_Catalyst->Add_Substrate Seal_Autoclave Seal Autoclave Add_Substrate->Seal_Autoclave Purge Purge with Syngas Seal_Autoclave->Purge Pressurize Pressurize with CO/H₂ Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Analyze Analyze Products (GC, Chiral HPLC) Cool_Vent->Analyze

Caption: Workflow for the asymmetric hydroformylation experiment.

Conclusion

The asymmetric hydroformylation of this compound presents a viable route to the synthesis of enantioenriched 2,5-Dimethylhexanal. The choice of chiral ligand is crucial for achieving high branched-to-linear selectivity and enantioselectivity. By following the detailed protocol and considering the data from analogous substrates, researchers can effectively develop and optimize this important transformation for applications in drug development and fine chemical synthesis. Further screening of ligands and optimization of reaction conditions are encouraged to identify the ideal catalytic system for this specific substrate.

References

Application Notes and Protocols for the Purification of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-1-hexene is an unsaturated hydrocarbon with applications in organic synthesis and as a monomer in polymerization reactions. For many of these applications, particularly in the synthesis of fine chemicals and pharmaceuticals, a high degree of purity is essential. This document provides a detailed protocol for the purification of this compound, primarily focusing on fractional distillation, a widely used technique for separating volatile liquids with close boiling points. The choice of purification strategy is often dictated by the synthetic route employed to produce the crude this compound, as this will determine the likely impurities.

Potential Impurities:

The nature of impurities in a sample of this compound is dependent on its method of synthesis. Common synthetic routes and their potential byproducts include:

  • Wittig Reaction: A common method for alkene synthesis, the Wittig reaction may introduce triphenylphosphine (B44618) oxide as a high-boiling impurity. Unreacted starting materials such as the corresponding aldehyde/ketone and the phosphonium (B103445) salt could also be present.

  • Grignard Reaction: Synthesis via a Grignard reagent can result in unreacted Grignard reagent, the corresponding alkyl halide, and byproducts from reaction with atmospheric moisture or oxygen.

  • Dehydration of 5-Methyl-1-hexanol: Acid-catalyzed dehydration of the corresponding alcohol is a straightforward method but can lead to the formation of isomeric alkenes, such as 5-methyl-2-hexene (B1588153) and 2-methyl-1-hexene, which may have boiling points close to the desired product. Unreacted alcohol is also a common impurity.

Physical Properties of this compound:

A summary of the key physical properties of this compound is provided in the table below. These properties are critical for designing an effective purification protocol.

PropertyValue
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
Boiling Point 85.4 °C at 760 mmHg
Density 0.691 g/cm³
Appearance Colorless liquid
Solubility Insoluble in water

Experimental Protocol: Purification by Fractional Distillation

This protocol describes the purification of crude this compound using fractional distillation at atmospheric pressure. This method is effective for separating this compound from both lower and higher boiling point impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux, packed column)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle or oil bath with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Inert gas source (e.g., Nitrogen or Argon), optional

  • Vacuum source (optional, for vacuum distillation if required)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a well-ventilated fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask. For efficient separation of isomers with close boiling points, a column with a higher number of theoretical plates is recommended.

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Place a pre-weighed receiving flask at the end of the condenser to collect the distillate.

  • Distillation Process:

    • Begin stirring the crude mixture if using a magnetic stirrer.

    • Gently heat the round-bottom flask using a heating mantle or oil bath.

    • Observe the mixture as it begins to boil and the vapor rises through the fractionating column. A "reflux ring" of condensing vapor should be visible slowly ascending the column.

    • Carefully control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second). A slow rate is crucial for achieving good separation.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound during this phase.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 85.4 °C), change the receiving flask to collect the purified product. Record the temperature range over which this fraction is collected.

    • Final Fraction: If the temperature begins to rise significantly above the boiling point of the desired product, or if the distillation rate drops off despite increased heating, stop the distillation. The remaining liquid in the distillation flask contains the high-boiling impurities.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Analyze the purity of the collected fraction(s) using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Purity and Yield:

The final purity and yield of this compound will depend on the initial purity of the crude material and the efficiency of the fractional distillation setup. With a properly executed fractional distillation, a purity of >99% can be expected.

Data Presentation

Table 1: Physical Properties and Expected Distillation Fractions

FractionExpected Boiling Range (°C)Composition
Forerun < 85Volatile solvents, lower-boiling isomeric impurities
Main Product 85 - 86Purified this compound
Residue > 86Higher-boiling isomeric impurities, unreacted starting materials, byproducts

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow of the purification protocol for this compound.

Purification_Workflow Crude Crude this compound Setup Assemble Fractional Distillation Apparatus Crude->Setup Heating Gentle Heating and Vaporization Setup->Heating Fractionation Vapor Rises Through Fractionating Column Heating->Fractionation Condensation Condensation Fractionation->Condensation Collection Fraction Collection Condensation->Collection Forerun Forerun (<85°C) Collection->Forerun Low BP Impurities Product Purified this compound (85-86°C) Collection->Product Main Fraction Residue High-Boiling Residue (>86°C) Collection->Residue High BP Impurities Analysis Purity Analysis (GC/NMR) Product->Analysis

Caption: Workflow for the purification of this compound by fractional distillation.

Application Notes and Protocols for 5-Methyl-1-hexene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Methyl-1-hexene is a versatile and readily available C7 branched alkene that serves as a valuable building block in fine chemical synthesis. Its terminal double bond and isohexyl backbone make it a strategic starting material for the introduction of the 5-methylhexyl moiety, a structural motif found in various bioactive molecules and specialty chemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, with a focus on applications relevant to pharmaceutical and fine chemical research and development.

Hydroboration-Oxidation: Synthesis of 5-Methyl-1-hexanol

Application Note:

The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding 5-Methyl-1-hexanol. This primary alcohol is a key intermediate in the synthesis of various downstream products, including aldehydes, carboxylic acids, and esters. Notably, 5-Methyl-1-hexanol has been identified as an intermediate in the synthesis of flavolipids, which are being investigated as potential antitumor agents.[1][2] This transformation is characterized by its high regioselectivity and stereospecificity (syn-addition).

Logical Workflow for Hydroboration-Oxidation:

hydroboration_oxidation This compound This compound Trialkylborane Intermediate Trialkylborane Intermediate This compound->Trialkylborane Intermediate 1. BH3-THF 5-Methyl-1-hexanol 5-Methyl-1-hexanol Trialkylborane Intermediate->5-Methyl-1-hexanol 2. H2O2, NaOH

Caption: Hydroboration-oxidation of this compound.

Experimental Protocol: Synthesis of 5-Methyl-1-hexanol

Materials:

  • This compound (98.19 g/mol )

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (9.82 g, 100 mmol) and anhydrous THF (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of borane-THF complex (35 mL, 35 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (15 mL).

  • Carefully add the 30% hydrogen peroxide solution (15 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • After the addition, warm the mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 5-Methyl-1-hexanol.

Quantitative Data:

ProductMolecular Weight ( g/mol )Boiling Point (°C)Typical Yield (%)
5-Methyl-1-hexanol116.20167-16885-95

Wacker-Tsuji Oxidation: Synthesis of 5-Methyl-2-hexanone

Application Note:

The Wacker-Tsuji oxidation provides a method for the selective oxidation of the terminal alkene of this compound to a methyl ketone, yielding 5-Methyl-2-hexanone. This transformation is a powerful tool in organic synthesis, as methyl ketones are versatile intermediates for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alpha-functionalization. The reaction is catalyzed by a palladium(II) salt in the presence of a co-oxidant, typically copper(I) or copper(II) chloride, with oxygen as the terminal oxidant.

Experimental Workflow for Wacker-Tsuji Oxidation:

wacker_oxidation This compound This compound Palladium-Olefin Complex Palladium-Olefin Complex This compound->Palladium-Olefin Complex PdCl2, CuCl, H2O, DMF 5-Methyl-2-hexanone 5-Methyl-2-hexanone Palladium-Olefin Complex->5-Methyl-2-hexanone O2 (re-oxidant)

Caption: Wacker-Tsuji oxidation of this compound.

Experimental Protocol: Synthesis of 5-Methyl-2-hexanone

Materials:

  • This compound (98.19 g/mol )

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and an oxygen-filled balloon, add PdCl₂ (0.177 g, 1 mmol) and CuCl (0.99 g, 10 mmol) in a mixture of DMF (70 mL) and water (10 mL).

  • Stir the mixture vigorously under the oxygen atmosphere for 1 hour at room temperature until the solution becomes homogeneous and dark green.

  • Add this compound (9.82 g, 100 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. The balloon should be refilled with oxygen if it deflates.

  • Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 100 mL) to remove copper salts, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to afford 5-Methyl-2-hexanone.

Quantitative Data:

ProductMolecular Weight ( g/mol )Boiling Point (°C)Typical Yield (%)
5-Methyl-2-hexanone114.1914570-80

Epoxidation: Synthesis of 5-Methyl-1,2-epoxyhexane

Application Note:

The epoxidation of this compound yields 5-Methyl-1,2-epoxyhexane, a valuable chiral building block for the synthesis of pharmaceuticals and other complex molecules. Epoxides are highly reactive intermediates that can undergo a variety of ring-opening reactions with nucleophiles to introduce diverse functionalities with stereochemical control. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. Enantioselective epoxidation methods can also be employed to access specific enantiomers of the epoxide.

Reaction Pathway for Epoxidation:

epoxidation This compound This compound 5-Methyl-1,2-epoxyhexane 5-Methyl-1,2-epoxyhexane This compound->5-Methyl-1,2-epoxyhexane m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Experimental Protocol: Synthesis of 5-Methyl-1,2-epoxyhexane

Materials:

  • This compound (98.19 g/mol )

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite (B76179)

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (4.91 g, 50 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (approx. 12.3 g, ~55 mmol, 1.1 eq.) in dichloromethane (50 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent at reduced pressure.

  • The crude 5-Methyl-1,2-epoxyhexane can be purified by distillation under reduced pressure.

Quantitative Data:

ProductMolecular Weight ( g/mol )Boiling Point (°C)Typical Yield (%)
5-Methyl-1,2-epoxyhexane114.19~135-13780-90

Application in Drug Synthesis: Retrosynthetic Analysis of Pregabalin

Application Note:

While direct synthesis of pharmaceuticals from this compound is not widely documented, its derivatives are structurally related to key intermediates in major drug syntheses. For example, the anticonvulsant and analgesic drug Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, contains the 5-methylhexyl scaffold. A plausible retrosynthetic analysis of Pregabalin suggests that this compound could serve as a potential starting material for the synthesis of the key intermediate, 5-methylhexanoic acid. This highlights the potential of this compound as a foundational building block in the strategic design of synthetic routes for pharmaceutical targets.

Retrosynthetic Pathway for Pregabalin from this compound:

retrosynthesis Pregabalin Pregabalin 3-Aminomethyl-5-methylhexanoic acid derivative 3-Aminomethyl-5-methylhexanoic acid derivative Pregabalin->3-Aminomethyl-5-methylhexanoic acid derivative FGI 5-Methylhexanoic acid 5-Methylhexanoic acid 3-Aminomethyl-5-methylhexanoic acid derivative->5-Methylhexanoic acid C-C bond formation 5-Methyl-1-hexanol 5-Methyl-1-hexanol 5-Methylhexanoic acid->5-Methyl-1-hexanol Oxidation This compound This compound 5-Methyl-1-hexanol->this compound Hydroboration-Oxidation

Caption: Retrosynthetic analysis of Pregabalin.

Synthetic Strategy Outline:

  • Hydroboration-Oxidation: Convert this compound to 5-Methyl-1-hexanol as described in Protocol 1.

  • Oxidation: Oxidize 5-Methyl-1-hexanol to 5-methylhexanoic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC followed by further oxidation).

  • Functionalization: The resulting 5-methylhexanoic acid can then be elaborated through various synthetic routes to introduce the aminomethyl and carboxylic acid functionalities at the 3-position, leading to the synthesis of Pregabalin. Several patented routes for the synthesis of Pregabalin start from isovaleraldehyde, which is also structurally related to the isohexyl moiety.[3]

This retrosynthetic connection underscores the value of this compound as a fundamental starting material for accessing complex molecular architectures relevant to the pharmaceutical industry.

References

5-Methyl-1-hexene: A Versatile Building Block for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1-hexene (B1630410), a readily available branched alpha-olefin, is a valuable and versatile building block in the synthesis of a wide array of specialty chemicals. Its terminal double bond and branched alkyl chain impart unique properties to the resulting derivatives, making them suitable for applications in polymers, fine chemicals, fragrances, and pharmaceuticals. This document provides detailed application notes and experimental protocols for key chemical transformations of this compound, intended for researchers, scientists, and drug development professionals.

Key Applications and Chemical Transformations

This compound serves as a precursor for several important chemical reactions, including:

  • Polymerization: Production of specialty polymers with tailored properties.

  • Epoxidation: Synthesis of reactive epoxide intermediates.

  • Hydroformylation: Formation of aldehydes for conversion into alcohols, acids, and esters.

  • Cross-Metathesis: Carbon-carbon bond formation to create more complex olefins.

These transformations lead to a diverse range of downstream products with significant commercial and research interest.

I. Polymerization of this compound

The polymerization of this compound, typically utilizing Ziegler-Natta or metallocene catalysts, yields poly(this compound), a polymer with distinct thermal and mechanical properties owing to its branched structure.

Application Note:

Poly(this compound) can be used as a modifier for other polyolefins, enhancing properties such as impact strength and flexibility. Its amorphous nature makes it a candidate for applications in elastomers and adhesives. The molecular weight and tacticity of the polymer can be controlled by the choice of catalyst and polymerization conditions.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol is adapted from procedures for the polymerization of 1-hexene (B165129).[1]

Materials:

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry, nitrogen-purged Schlenk flask equipped with a magnetic stirrer, add 50 mL of anhydrous hexane.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a calculated amount of TiCl₄ solution in hexane (e.g., to achieve a final concentration of 10 mmol/L).

    • Separately, prepare a solution of triethylaluminum in hexane.

    • Slowly add the triethylaluminum solution to the stirred TiCl₄ solution at 0 °C to achieve the desired Al/Ti molar ratio (e.g., 2:1 to 5:1).

    • Allow the catalyst mixture to age for 15-30 minutes at 0 °C.

  • Polymerization:

    • In a separate, larger Schlenk reactor, add 100 mL of anhydrous hexane and the desired amount of this compound (e.g., 10 g, 0.102 mol).

    • Pressurize the reactor with nitrogen.

    • Inject the prepared catalyst slurry into the monomer solution with vigorous stirring.

    • Maintain the reaction temperature at a controlled level (e.g., 50-70 °C) for a specified duration (e.g., 1-4 hours).

  • Quenching and Polymer Isolation:

    • After the desired reaction time, cool the reactor to room temperature.

    • Slowly add 20 mL of methanol to quench the catalyst.

    • Pour the polymer solution into a larger beaker containing 200 mL of methanol with 10% HCl to precipitate the polymer.

    • Stir the mixture for 30 minutes.

    • Filter the precipitated polymer and wash it thoroughly with methanol.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI).[2][3][4]

Table 1: Representative Data for Ziegler-Natta Polymerization of α-Olefins

MonomerCatalyst SystemAl/Ti RatioTemp (°C)Time (h)Yield (%)Mw ( g/mol )PDI (Mw/Mn)
1-HexeneTiCl₄/Al(C₂H₅)₃3:160285150,0003.5
1-HexeneMgCl₂/TiCl₄/Al(i-Bu)₃2570292252,3004.1

Note: Data is representative and adapted from literature on 1-hexene polymerization.[1] Actual results for this compound may vary.

Diagram 1: Ziegler-Natta Polymerization Workflow

ZieglerNatta_Workflow cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up TiCl4 TiCl₄ in Hexane Mixer Mix at 0 °C TiCl4->Mixer AlEt3 Al(C₂H₅)₃ in Hexane AlEt3->Mixer Catalyst Aged Catalyst Slurry Mixer->Catalyst Reactor Polymerization Reactor (50-70 °C) Catalyst->Reactor Monomer This compound in Hexane Monomer->Reactor Polymer_sol Polymer Solution Reactor->Polymer_sol Quench Quench with Methanol Polymer_sol->Quench Precipitate Precipitate in Methanol/HCl Quench->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Vacuum Dry Filter_Wash->Dry Final_Polymer Poly(this compound) Dry->Final_Polymer

Caption: Workflow for the synthesis of poly(this compound).

II. Epoxidation of this compound

Epoxidation of the terminal double bond in this compound yields 5-methyl-1,2-epoxyhexane, a valuable intermediate for the synthesis of diols, glycols, and other functionalized molecules. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Application Note:

5-Methyl-1,2-epoxyhexane can be used in the synthesis of surfactants, lubricants, and as a monomer for specialty polymers. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups.

Experimental Protocol: Epoxidation with m-CPBA

This protocol is a general procedure for the epoxidation of alkenes.[2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 50.9 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Epoxidation:

    • In a separate beaker, dissolve m-CPBA (e.g., 13.6 g, ~60 mmol, 1.2 equivalents) in 100 mL of dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess peroxy acid and acid byproduct, repeat 2-3 times), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure 5-methyl-1,2-epoxyhexane.

Characterization:

The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Table 2: Representative Data for Alkene Epoxidation

AlkeneEpoxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1-Hexenem-CPBACH₂Cl₂0 → RT5~75
1,5-Hexadienem-CPBACHCl₃0 → RT24-3041-65
1-OctenePeracetic AcidAcetonitrile252>95 (conversion)

Note: Data is representative and adapted from literature on similar alkenes.[2][5][6] Actual yields for this compound may vary.

Diagram 2: Epoxidation Reaction Pathway

Epoxidation_Pathway Start This compound Reagent m-CPBA DCM, 0 °C to RT Start->Reagent Product 5-Methyl-1,2-epoxyhexane Reagent->Product Byproduct m-Chlorobenzoic acid Reagent->Byproduct

Caption: Synthesis of 5-methyl-1,2-epoxyhexane via epoxidation.

III. Hydroformylation of this compound

Hydroformylation (or the oxo process) of this compound introduces a formyl group (-CHO) to the double bond, typically yielding a mixture of linear (2,5-dimethylhexanal) and branched (2-methyl-2-isobutyl-ethanal) aldehydes. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Rhodium-based catalysts are commonly employed for their high activity and selectivity under mild conditions.

Application Note:

The resulting aldehydes are versatile intermediates. They can be hydrogenated to produce alcohols used in plasticizers and detergents, or oxidized to carboxylic acids. For example, 2,5-dimethylhexanal (B8581115) can be a precursor to fragrance compounds.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is based on general procedures for the hydroformylation of terminal olefins.[7][8][9]

Materials:

  • This compound

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Anhydrous toluene (B28343) (solvent)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup:

    • In a glovebox, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (e.g., 0.1 mol%) and the desired amount of PPh₃ ligand (e.g., 10 equivalents relative to Rh).

    • Add 50 mL of anhydrous toluene and the this compound substrate (e.g., 5 g, 50.9 mmol).

  • Hydroformylation:

    • Seal the autoclave and purge several times with nitrogen, followed by syngas.

    • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Maintain the reaction for a set period (e.g., 4-24 hours), monitoring the pressure.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess gas.

    • Open the reactor and collect the liquid product.

    • The product mixture can be analyzed directly by gas chromatography (GC) and GC-MS to determine the conversion and the ratio of linear to branched aldehydes.

  • Purification (Optional):

    • The aldehydes can be purified by distillation under reduced pressure.

Table 3: Representative Data for Hydroformylation of Terminal Alkenes

AlkeneCatalyst SystemP/Rh RatioTemp (°C)Pressure (bar)n:iso Ratio
1-HexeneRh/PPh₃10:110015~3:1
1-OcteneRh/PNp₃4:1110401:4.5
PropeneRh/TPPlarge excess~100<25>10:1

Note: Data is representative and adapted from literature.[7][8] The n:iso ratio is highly dependent on the ligand structure and reaction conditions.

Diagram 3: Hydroformylation Logical Relationship

Hydroformylation Alkene This compound Conditions Rh Catalyst, Ligand CO, H₂, Pressure, Temp. Alkene->Conditions Linear_Aldehyde Linear Aldehyde (2,5-dimethylhexanal) Conditions->Linear_Aldehyde Major/Minor Branched_Aldehyde Branched Aldehyde Conditions->Branched_Aldehyde Minor/Major CrossMetathesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Alkene1 This compound Mix Mix and Degas Alkene1->Mix Alkene2 Methyl Acrylate Alkene2->Mix Solvent Anhydrous DCM Solvent->Mix Reaction_Vessel Reaction at RT or 40 °C Mix->Reaction_Vessel Catalyst Grubbs Catalyst Catalyst->Reaction_Vessel Quench Quench (Ethyl Vinyl Ether) Reaction_Vessel->Quench Concentrate Concentrate Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Cross-Metathesis Product Purify->Product Retrosynthesis Target Citronellol Analog (2,6-dimethylheptan-1-ol) Aldehyde 2,6-Dimethylheptanal Target->Aldehyde Reduction Alkene This compound Aldehyde->Alkene Hydroformylation

References

Application Notes and Protocols for the Catalytic Conversion of 5-Methyl-1-hexene to Other Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexene (B1630410), a branched alpha-olefin, is a versatile starting material for the synthesis of various organic compounds. Its catalytic conversion into other olefins, such as internal isomers, dimers, and higher oligomers, opens avenues for the production of fine chemicals, polymer building blocks, and fuel additives. This document provides detailed application notes and experimental protocols for the primary catalytic transformations of this compound: isomerization, oligomerization/dimerization, and metathesis.

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are largely based on studies conducted with the closely related linear alpha-olefin, 1-hexene (B165129). Researchers should consider these protocols as a strong starting point and may need to optimize reaction conditions to account for the steric hindrance introduced by the methyl group in this compound.

Catalytic Isomerization of this compound

Catalytic isomerization involves the migration of the double bond from the terminal position (alpha-olefin) to an internal position, yielding a mixture of more thermodynamically stable internal olefins. This transformation is valuable for producing feedstocks for other chemical processes where an internal double bond is required.

Common Isomers of this compound:
  • (E/Z)-5-Methyl-2-hexene

  • (E/Z)-2-Methyl-2-hexene

  • (E/Z)-2-Methyl-3-hexene

Catalytic Systems

A variety of homogeneous and heterogeneous catalysts can be employed for the isomerization of alpha-olefins. Common examples include:

  • Homogeneous Catalysts:

    • Ruthenium-based complexes (e.g., Ru-hydride complexes)

    • Iron-based catalysts

    • Rhodium and Iridium complexes

  • Heterogeneous Catalysts:

    • Solid acids (e.g., zeolites like ZSM-5, solid phosphoric acid)

    • Supported metal catalysts (e.g., Pd/Al2O3)

Experimental Protocol: Isomerization using a Ruthenium-Based Catalyst

This protocol is a general guideline for the isomerization of this compound using a homogeneous ruthenium catalyst.

Materials:

  • This compound (substrate)

  • Ruthenium catalyst (e.g., a commercially available Ru-hydride complex)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343), dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly dry the Schlenk flask under vacuum and backfill with an inert gas.

  • Reaction Setup: Under the inert atmosphere, add the anhydrous solvent to the flask, followed by the ruthenium catalyst (typically 0.1-1 mol%). Stir the mixture until the catalyst is fully dissolved.

  • Substrate Addition: Add this compound to the catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. The catalyst can be removed by passing the solution through a short column of silica (B1680970) gel.

  • Product Isolation: Remove the solvent under reduced pressure to obtain the mixture of isomerized olefins. The different isomers can be separated by fractional distillation or preparative GC if required.

Data Presentation: Isomerization of 1-Hexene (as an analogue)
Catalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity to internal hexenes (%)Reference
Ni(II) bromide complexes/MAO602>95>98 (isomers of hexene)[1]
HMCM-22 (zeolite)265-VariesHigh for double bond isomers[2]

Note: The data presented is for 1-hexene and serves as an illustrative example.

Diagram: Isomerization Pathway of this compound

Isomerization_Pathway This compound This compound Internal Isomers Internal Isomers This compound->Internal Isomers Catalyst (e.g., Ru-H)

Caption: Catalytic isomerization of this compound.

Catalytic Oligomerization and Dimerization of this compound

Oligomerization and dimerization reactions combine two or more molecules of this compound to form larger olefins. These products are of interest as synthetic lubricants, plasticizers, and in the production of polymers. Ziegler-Natta and metallocene-based catalysts are commonly used for this purpose.

Catalytic Systems
  • Ziegler-Natta Catalysts:

    • Titanium-based systems (e.g., TiCl4/AlEt2Cl)

    • Zirconium-based systems

  • Metallocene Catalysts:

Experimental Protocol: Dimerization using Cp2ZrCl2/MAO

This protocol outlines a general procedure for the dimerization of this compound.

Materials:

  • This compound

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous, deoxygenated toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

  • Magnetic stirrer

  • Quenching agent (e.g., methanol (B129727) or dilute HCl)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add anhydrous toluene to a Schlenk flask.

  • Catalyst and Cocatalyst Addition: Add the desired amount of Cp2ZrCl2 to the toluene and stir. Then, slowly add the MAO solution. The molar ratio of Al:Zr is a critical parameter and typically ranges from 100:1 to 1000:1.

  • Substrate Addition: Add this compound to the activated catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C). Monitor the reaction by GC.

  • Quenching: After the desired reaction time, quench the reaction by slowly adding methanol or a dilute acidic solution.

  • Workup: Wash the organic phase with water to remove the aluminum residues. Dry the organic layer over an anhydrous salt (e.g., MgSO4) and filter.

  • Product Isolation: Remove the solvent under reduced pressure. The resulting product mixture can be analyzed by GC-MS and NMR, and the dimers can be isolated by distillation or chromatography.

Data Presentation: Dimerization of 1-Hexene (as an analogue)
Catalyst System[Zr]:[Activator]Temperature (°C)Time (h)Conversion (%)Dimer Selectivity (%)Reference
Cp2ZrCl2/MMAO-121:2006019978[3]
rac-Me2CInd2ZrCl2/[Ph3C][B(C6F5)4]1:16019998[3]

Note: Data is for 1-hexene dimerization.

Diagram: Oligomerization Workflow

Oligomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst Catalyst Cocatalyst Cocatalyst Reaction_Vessel Inert Atmosphere Stirring & Temperature Control Catalyst->Reaction_Vessel Solvent Solvent Cocatalyst->Reaction_Vessel Solvent->Reaction_Vessel Substrate This compound Substrate->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Purification Purification Quenching->Purification Analysis GC, NMR, MS Purification->Analysis

Caption: General workflow for catalytic oligomerization.

Catalytic Metathesis of this compound

Olefin metathesis is a powerful reaction that allows for the redistribution of fragments of alkenes. For this compound, both self-metathesis and cross-metathesis with other olefins are possible.

  • Self-Metathesis: Two molecules of this compound react to form 2,7-dimethyl-4-octene and ethylene (B1197577).

  • Cross-Metathesis: this compound reacts with another olefin to produce a new set of olefin products.

Catalytic Systems

Ruthenium-based catalysts are widely used for their functional group tolerance and stability.

  • Grubbs' Catalysts: First, second, and third-generation Grubbs' catalysts are commercially available and effective for a wide range of olefins.

  • Hoveyda-Grubbs' Catalysts: These offer increased stability and are often used for more challenging substrates.

Experimental Protocol: Self-Metathesis using a Grubbs' Catalyst

This protocol provides a general method for the self-metathesis of this compound.

Materials:

  • This compound

  • Grubbs' catalyst (e.g., Grubbs' second generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel equipped with a condenser or a system to vent ethylene.

Procedure:

  • Reaction Setup: In an inert atmosphere, dissolve the Grubbs' catalyst (typically 0.5-2 mol%) in the anhydrous solvent in a suitable reaction vessel.

  • Substrate Addition: Add this compound to the catalyst solution.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). The reaction produces ethylene gas, which should be safely vented. Monitor the reaction by GC.

  • Workup: Once the reaction is complete, quench it by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Product Isolation: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the 2,7-dimethyl-4-octene product.

Data Presentation: Metathesis of 1-Hexene (as an analogue)
CatalystSubstrate 1Substrate 2Temperature (°C)Time (h)ProductYield (%)Reference
Grubbs' 2nd Gen.1-Hexene(E)-anethole250.1Cross-metathesis productVaries[4]
W-based catalyst1-Hexene1-Hexene60245-Decene58[5]

Note: Data is for 1-hexene as a substrate in metathesis reactions.

Diagram: Metathesis Reaction Pathways

Metathesis_Pathways cluster_self Self-Metathesis cluster_cross Cross-Metathesis Substrate1 This compound Product_Self 2,7-Dimethyl-4-octene + Ethylene Substrate1->Product_Self Substrate2 This compound Substrate2->Product_Self Substrate3 This compound Product_Cross New Olefin Products Substrate3->Product_Cross Substrate4 Olefin 'Y' Substrate4->Product_Cross

Caption: Self- and cross-metathesis of this compound.

Conclusion

The catalytic conversion of this compound offers a rich field for chemical synthesis. While direct literature on this specific substrate is limited, the well-established catalytic methodologies for analogous alpha-olefins like 1-hexene provide a robust framework for researchers. The protocols and data presented herein should serve as a valuable starting point for the development of efficient and selective transformations of this compound into a variety of valuable olefinic products. Optimization of catalyst choice, reaction conditions, and purification methods will be key to achieving desired outcomes for specific research and development goals.

References

Application Notes and Protocols for the High-Purity Synthesis of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1-hexene is a valuable terminal alkene used as a comonomer in the production of specialty polymers and as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. The precise control of its purity is critical for these applications, as isomeric impurities can significantly impact polymerization kinetics and the stereochemical outcome of subsequent reactions. This document provides detailed experimental protocols for the synthesis of high-purity this compound via two primary synthetic routes: the Wittig reaction and the Grignard reaction. Additionally, protocols for purification by fractional distillation and purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) are described.

Synthetic Strategies Overview

Two effective methods for the synthesis of this compound are presented:

  • Wittig Reaction: This method offers excellent regioselectivity for the formation of the terminal double bond by reacting isovaleraldehyde (B47997) with a methylene (B1212753) phosphorus ylide. This route is particularly advantageous for avoiding the formation of isomeric alkenes.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the coupling of an isoamyl Grignard reagent with allyl bromide. Careful control of reaction conditions is necessary to minimize side reactions.

The selection of the synthetic route may depend on the availability of starting materials, desired scale, and specific purity requirements.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound using the described methods. Please note that actual yields and purity may vary depending on experimental conditions and the purity of reagents.

ParameterWittig ReactionGrignard ReactionDehydration of 5-Methyl-1-hexanol
Starting Materials Isovaleraldehyde, Methyltriphenylphosphonium (B96628) bromide1-Bromo-3-methylbutane (B150244), Allyl bromide5-Methyl-1-hexanol
Key Reagents n-ButyllithiumMagnesium turningsSulfuric acid or Alumina
Typical Crude Yield 75-85%60-70%50-70% (as a mixture of isomers)
Purity after Distillation >99%>98%<90% (due to isomeric mixture)
Major Impurities Triphenylphosphine (B44618) oxide, unreacted aldehydeWurtz coupling byproducts, unreacted halides5-Methyl-2-hexene, 2-Methyl-1-hexene
Analytical Method GC-MS, ¹H NMRGC-MS, ¹H NMRGC-MS, ¹H NMR

Experimental Protocols

Method 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from isovaleraldehyde and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Isovaleraldehyde (3-Methylbutanal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Preparation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (10.72 g, 30 mmol).

    • Add 100 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise to the stirred suspension over 30 minutes. The formation of the orange-red ylide will be observed.

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of isovaleraldehyde (2.58 g, 30 mmol) in 20 mL of anhydrous THF dropwise from the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate carefully using a rotary evaporator at low temperature to remove the solvent. The crude product will contain triphenylphosphine oxide as a solid byproduct.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure this compound (boiling point: 85-86 °C).

Method 2: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 1-bromo-3-methylbutane (isoamyl bromide) and allyl bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromo-3-methylbutane

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (0.85 g, 35 mmol).

    • Add a small crystal of iodine.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of 1-bromo-3-methylbutane (4.53 g, 30 mmol) in 30 mL of anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide (3.63 g, 30 mmol) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and carefully remove the diethyl ether by simple distillation.

    • Purify the remaining liquid by fractional distillation to obtain this compound.

Protocol for Purification by Fractional Distillation

High-purity this compound can be obtained by fractional distillation, which is effective at separating it from isomeric byproducts and residual starting materials.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

Procedure:

  • Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound into the distilling flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the distilling flask. As the liquid boils, a condensation ring will slowly rise through the fractionating column. A slow rate of heating is crucial for good separation.

    • Collect the initial fraction (forerun), which will contain any lower-boiling point impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approximately 85-86 °C), change the receiving flask to collect the pure product.

    • Continue distillation at a steady rate (1-2 drops per second) until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distilling flask.

    • The collected fraction should be high-purity this compound.

Protocol for Purity Analysis by GC-MS

The purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-200

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Procedure:

  • Sample Preparation: Dilute a small sample of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum of this compound will show characteristic fragments.

    • Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Synthesis_Workflow cluster_wittig Wittig Reaction Synthesis cluster_grignard Grignard Reaction Synthesis cluster_purification Purification and Analysis w_start Isovaleraldehyde & Methyltriphenylphosphonium bromide w_ylide Ylide Formation (n-BuLi, THF) w_start->w_ylide w_reaction Wittig Reaction w_ylide->w_reaction w_workup Aqueous Work-up (NH4Cl) w_reaction->w_workup w_crude Crude Product w_workup->w_crude frac_dist Fractional Distillation w_crude->frac_dist Purification g_start 1-Bromo-3-methylbutane & Allyl bromide g_reagent Grignard Reagent Formation (Mg, Et2O) g_start->g_reagent g_reaction Coupling Reaction g_reagent->g_reaction g_workup Aqueous Work-up (NH4Cl) g_reaction->g_workup g_crude Crude Product g_workup->g_crude g_crude->frac_dist Purification pure_product High-Purity This compound frac_dist->pure_product gc_ms GC-MS Analysis pure_product->gc_ms purity_confirm Purity Confirmation gc_ms->purity_confirm Wittig_Reaction_Mechanism ylide Phosphorus Ylide (Ph3P=CH2) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Isovaleraldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Formation alkene This compound oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Application Notes and Protocols for the Quantification of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Methyl-1-hexene, a volatile organic compound. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). These methods are widely applicable for the determination of this compound in various matrices, including environmental samples, petroleum products, and in the context of chemical synthesis and drug development processes.

Analytical Techniques Overview

Gas chromatography is the cornerstone for the analysis of volatile compounds like this compound. The choice between a mass spectrometer or a flame ionization detector depends on the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and qualitative confirmation of the analyte's identity through its mass spectrum. This technique is particularly useful for complex matrices where co-eluting compounds may be present.[1]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying hydrocarbons. It offers high sensitivity and a wide linear range but does not provide structural information for compound identification.[2]

For sample introduction, several techniques can be employed depending on the sample matrix and the required sensitivity:

  • Direct Liquid Injection: Suitable for liquid samples where this compound is present at relatively high concentrations.

  • Headspace (HS) Sampling: An excellent technique for the analysis of volatile compounds in solid or liquid matrices, minimizing matrix effects.

  • Purge and Trap (P&T): A highly sensitive method for the analysis of volatile organic compounds in aqueous and solid samples, allowing for pre-concentration of the analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of volatile hydrocarbons using GC-based methods. While specific data for this compound is not extensively published, the values presented are representative for similar C7 alkenes and are based on established analytical methodologies and validation guidelines.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.1 - 10 ng/mLDependent on sample introduction technique and matrix.
Limit of Quantification (LOQ) 0.5 - 30 ng/mLTypically 3-5 times the LOD.
**Linearity (R²) **> 0.99Over a concentration range of 1-1000 ng/mL.
Accuracy (% Recovery) 80 - 120%Assessed by spiking experiments in the relevant matrix.
Precision (% RSD) < 15%For replicate measurements.

Table 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.05 - 5 ng/mLGenerally more sensitive for hydrocarbons than MS in full scan mode.
Limit of Quantification (LOQ) 0.2 - 15 ng/mLTypically 3-5 times the LOD.
**Linearity (R²) **> 0.995Over a wide concentration range.
Accuracy (% Recovery) 85 - 115%Assessed by spiking experiments.
Precision (% RSD) < 10%For replicate measurements.

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace GC-MS

This protocol is suitable for the analysis of this compound in liquid or solid samples, such as process reaction mixtures, environmental samples, or pharmaceutical preparations.

1. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.

  • Add an appropriate solvent if necessary to dissolve or suspend the sample (e.g., dimethyl sulfoxide, water).

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Vortex the vial for 30 seconds to ensure homogeneity.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[3][4]

  • Injector: Split/Splitless inlet at 250 °C.

  • Injection Mode: Headspace injection.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (quantifier ion in bold): m/z 57 , 41, 83, 98.

3. Calibration

  • Prepare a series of calibration standards by spiking known amounts of a certified this compound standard into the same matrix as the samples.

  • Analyze the calibration standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram based on its retention time and by confirming its mass spectrum against a reference spectrum.

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Vial Headspace Vial Sample->Vial SealedVial Sealed & Homogenized Vial Vial->SealedVial Seal & Vortex IS Internal Standard IS->Vial Solvent Solvent (optional) Solvent->Vial Autosampler Headspace Autosampler SealedVial->Autosampler GC Gas Chromatograph Autosampler->GC Injection MS Mass Spectrometer GC->MS Separation Data Data Acquisition MS->Data Detection Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Dilution IS Internal Standard Addition Standards->IS SamplePrep Sample Preparation SamplePrep->IS GC Gas Chromatograph IS->GC Injection FID Flame Ionization Detector GC->FID Separation & Detection Data Data Acquisition FID->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Logical_Relationship cluster_planning Method Development & Validation cluster_execution Sample Analysis cluster_reporting Result Generation MethodDev Method Development Validation Method Validation MethodDev->Validation SamplePrep Sample Preparation Validation->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis DataProc Data Processing Analysis->DataProc Quantification Quantification DataProc->Quantification Report Reporting Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 5-Methyl-1-hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 5-methyl-1-hexene (B1630410). It provides troubleshooting guidance for common experimental challenges, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound, presented in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the potential causes and how can I resolve this?

Answer: Low polymer yield is a frequent challenge, often stemming from catalyst deactivation, inefficient initiation, or impurities in the reaction system. Consider the following potential causes and solutions:

  • Catalyst Deactivation:

    • Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer, solvent, or inert gas can poison both Ziegler-Natta and metallocene catalysts. Ensure all reagents are rigorously purified and dried, and that the reaction is conducted under a strictly inert atmosphere.

    • Temperature: Higher reaction temperatures can lead to accelerated catalyst deactivation.[1] If you are operating at elevated temperatures, consider lowering the temperature to improve catalyst stability.

    • Catalyst Age and Storage: Catalysts and cocatalysts can degrade over time, even when stored under what are believed to be inert conditions. Use fresh, properly stored catalysts and cocatalysts for optimal performance.

  • Inefficient Initiation:

    • Poor Mixing: Inadequate mixing can create localized regions of low monomer concentration, which hinders the polymerization initiation. Ensure vigorous and consistent stirring throughout the reaction.

    • Cocatalyst/Catalyst Ratio: The ratio of cocatalyst (e.g., methylaluminoxane (B55162) (MAO) or triethylaluminum) to the catalyst is critical for efficient activation. This ratio is highly dependent on the specific catalyst system and should be optimized experimentally. For many metallocene systems, a large excess of MAO is required.[1]

  • Monomer and Solvent Purity:

    • Inhibitors: Commercial monomers may contain stabilizers that inhibit polymerization. These should be removed by passing the monomer through a column of activated alumina (B75360) prior to use.

    • Solvent Quality: Always use high-purity, anhydrous, and deoxygenated solvents.

Issue 2: Poor Control Over Polymer Molecular Weight and Polydispersity

Question: I am struggling to control the molecular weight (Mw) and polydispersity index (PDI) of my poly(this compound). What factors influence these properties?

Answer: Controlling molecular weight and achieving a narrow polydispersity are crucial for tailoring polymer properties. Key factors to consider include:

  • Catalyst Selection:

    • Metallocene Catalysts: Single-site metallocene catalysts are known for producing polymers with narrow molecular weight distributions (low PDI) compared to multi-site Ziegler-Natta catalysts.[1][2]

    • Ligand Structure: The steric and electronic properties of the ligands on the metal center of a metallocene catalyst play a significant role in propagation and chain transfer rates, thus influencing molecular weight.[1]

  • Reaction Conditions:

    • Temperature: Higher polymerization temperatures generally lead to lower molecular weight polymers due to an increased rate of chain transfer and termination reactions relative to propagation.[3]

    • Monomer Concentration: Higher monomer concentrations tend to favor chain propagation over chain transfer, resulting in higher molecular weight polymers.

    • Chain Transfer Agents: The presence of chain transfer agents, such as hydrogen or certain organoaluminum compounds, will decrease the polymer's molecular weight.[4]

Issue 3: Difficulty in Achieving High Isotacticity

Question: How can I increase the isotacticity of my poly(this compound)?

Answer: Achieving high stereoselectivity is often a goal in olefin polymerization. The following can influence the tacticity of your polymer:

  • Catalyst Symmetry: For metallocene catalysts, C2-symmetric ansa-metallocenes are well-known for producing highly isotactic polyolefins.[5]

  • Ligand Design: The steric bulk of the ligands on the catalyst can direct the incoming monomer to a specific orientation, leading to a higher degree of stereocontrol.

  • External Donors (for Ziegler-Natta catalysts): In Ziegler-Natta catalysis, the addition of external electron donors, such as silanes, can significantly enhance the isotacticity of the resulting polymer.[6][7]

  • Polymerization Temperature: Lowering the polymerization temperature can sometimes lead to an increase in stereoselectivity.

Data Presentation

Due to the limited availability of specific data for the homopolymerization of this compound, the following tables present data from the copolymerization of structurally related monomers and typical data for 1-hexene (B165129) polymerization, which can serve as a valuable reference.

Table 1: Metallocene-Catalyzed Copolymerization of 5-N,N-Diisopropylamino-1-pentene with 4-Methyl-1-pentene [8]

Catalyst SystemComonomer Feed (mol % 4-Methyl-1-pentene)Polymer Yield (%)4-Methyl-1-pentene in Copolymer (mol %)Mw ( g/mol )PDI (Mw/Mn)
rac-EB(THI)ZrMe₂ / [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻508548150,0001.8
rac-EB(THI)ZrMe₂ / [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻759273180,0001.9
Cp₂ZrMe₂ / [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻507845120,0002.1
Cp₂ZrMe₂ / [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻758870145,0002.3

Table 2: Ziegler-Natta Catalyzed Polymerization of 1-Hexene: Effect of Reaction Time [6]

Reaction Time (h)Catalyst Activity (g/g Cat·h⁻¹)Polymer Yield (g)Mw ( g/mol )PDI (Mw/Mn)Isotacticity (%)
0.56503.25210,0005.892.1
1.07807.80235,0006.193.2
2.089917.98252,3006.593.7
3.085025.50260,0006.894.2

Experimental Protocols

The following are general protocols for the polymerization of α-olefins like 1-hexene, which can be adapted for this compound. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Polymerization using a Ziegler-Natta Catalyst [6][9]

  • Reactor Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum is thoroughly dried under vacuum and purged with inert gas.

  • Reagent Addition: To the flask, add 50 mL of anhydrous hexane (B92381), the desired amount of an external donor (e.g., cyclohexylmethyldimethoxysilane), and triethylaluminum (B1256330) (as a cocatalyst and scavenger).[6] The mixture is stirred for 10 minutes at the desired reaction temperature (e.g., 50 °C).

  • Monomer Addition: 62 mL (0.5 mol) of purified this compound is then added to the flask.

  • Initiation: The polymerization is initiated by injecting a suspension of the Ziegler-Natta catalyst (e.g., 10 mg of a MgCl₂-supported TiCl₄ catalyst) in hexane into the reactor.[6]

  • Polymerization: The reaction mixture is stirred vigorously for the desired reaction time (e.g., 2 hours) at a constant temperature.

  • Termination and Work-up: The polymerization is terminated by the addition of acidified methanol (B129727) (e.g., 10% HCl in methanol). The precipitated polymer is then filtered, washed extensively with methanol, and dried under vacuum at 50 °C to a constant weight.

Protocol 2: Polymerization using a Metallocene Catalyst [3]

  • Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst (e.g., Cp₂ZrCl₂) is dissolved in anhydrous toluene (B28343). The cocatalyst, methylaluminoxane (MAO) (as a solution in toluene), is added slowly to the catalyst solution at room temperature. The mixture is stirred for a specified time (e.g., 30 minutes) to allow for catalyst activation.

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer is dried and purged with inert gas. Anhydrous toluene and the desired amount of this compound are added to the reactor.

  • Initiation: The pre-activated catalyst solution is then transferred to the reactor via a syringe or cannula to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time at a controlled temperature.

  • Termination and Isolation: The reaction is quenched by adding acidified methanol. The polymer is then precipitated, filtered, washed with methanol, and dried under vacuum.

Protocol 3: Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or o-dichlorobenzene-d₄) at an elevated temperature if necessary. NMR spectroscopy is used to determine the polymer's microstructure, including tacticity and the presence of different types of end groups or branches.[1][6]

  • Gel Permeation Chromatography (GPC):

    • GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The analysis is typically performed at high temperatures (e.g., 150 °C) using a solvent like 1,2,4-trichlorobenzene.[6]

Visualizations

Experimental Workflow for this compound Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Reactor_Setup Inert Atmosphere Reactor Setup Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (e.g., Toluene/Hexane) Solvent_Drying->Reactor_Setup Catalyst_Prep Catalyst/Cocatalyst Preparation Initiation Catalyst Injection Catalyst_Prep->Initiation Reagent_Addition Solvent & Monomer Addition Reactor_Setup->Reagent_Addition Reagent_Addition->Initiation Polymerization Controlled Temperature & Stirring Initiation->Polymerization Termination Quenching (e.g., Acidified Methanol) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying NMR NMR Spectroscopy (Microstructure, Tacticity) Drying->NMR GPC GPC/SEC (Mw, Mn, PDI) Drying->GPC DSC DSC (Thermal Properties) Drying->DSC

Caption: General workflow for the synthesis and characterization of poly(this compound).

Troubleshooting Decision Tree for Low Polymer Yield

troubleshooting_low_yield Start Low or No Polymer Yield Check_Purity Verify Purity of Reagents (Monomer, Solvent, Inert Gas) Start->Check_Purity Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Impurity_Source Impurities Detected? Check_Purity->Impurity_Source Catalyst_Activity Catalyst/Cocatalyst Issues? Check_Catalyst->Catalyst_Activity Conditions_Issue Suboptimal Conditions? Check_Conditions->Conditions_Issue Purify_Reagents Action: Re-purify Monomer/Solvent, Check Inert Gas Line Impurity_Source->Purify_Reagents Yes No_Impurity Purity Confirmed Impurity_Source->No_Impurity No Optimize_Catalyst Action: Use Fresh Catalyst, Optimize Cocatalyst Ratio Catalyst_Activity->Optimize_Catalyst Yes Catalyst_OK Catalyst System Verified Catalyst_Activity->Catalyst_OK No Adjust_Conditions Action: Optimize Temperature, Improve Mixing, Increase Time Conditions_Issue->Adjust_Conditions Yes Conditions_OK Conditions Verified Conditions_Issue->Conditions_OK No

Caption: A decision tree to troubleshoot low polymer yield in this compound polymerization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-1-hexene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis routes for this compound are:

  • Dehydration of 5-Methyl-1-hexanol (B128172): This method involves the elimination of water from the corresponding alcohol, typically using an acid catalyst.

  • Grignard Reaction: This route involves the coupling of an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) with an allyl halide (e.g., allyl bromide).

  • Wittig Reaction: This classic olefination method involves the reaction of a phosphorus ylide (generated from a phosphonium (B103445) salt) with an aldehyde (e.g., isobutyraldehyde).

Q2: How do I choose the most suitable synthesis route?

A2: The choice of synthesis route depends on several factors, including the availability of starting materials, required scale, desired purity, and the stereoselectivity needed.

  • Dehydration is often the most straightforward method if the precursor alcohol is readily available, but it can be prone to side reactions, such as rearrangements and the formation of isomeric alkenes.

  • The Grignard reaction is a powerful tool for carbon-carbon bond formation and can provide good yields, but it requires strict anhydrous conditions.

  • The Wittig reaction is highly versatile and generally provides excellent regioselectivity for the placement of the double bond. However, the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging.[1]

Troubleshooting Guides

Dehydration of 5-Methyl-1-hexanol

Q3: I am observing a low yield of this compound and the formation of multiple products in my dehydration reaction. What are the possible causes and solutions?

A3: Low yield and the formation of byproducts in the acid-catalyzed dehydration of 5-methyl-1-hexanol are common issues. The primary causes include carbocation rearrangements and competing elimination reactions.

Troubleshooting Steps:

  • Catalyst Selection: Strong mineral acids like sulfuric acid can cause charring and oxidation.[2] Consider using a milder acid catalyst such as phosphoric acid or a solid acid catalyst like aluminum oxide or a metal triflate, which can offer better selectivity at lower temperatures.[3] Recent studies have shown that catalysts like hafnium(IV) and titanium(IV) triflates can effectively catalyze the dehydration of primary alcohols at temperatures between 140-180°C, yielding over 70% alkenes.[3]

  • Reaction Temperature: High temperatures can promote side reactions. It is crucial to carefully control the reaction temperature. For the dehydration of primary alcohols, temperatures in the range of 150-180°C are generally recommended to favor alkene formation.[4]

  • Reaction Setup: Employing a fractional distillation setup to remove the lower-boiling alkene product as it forms can shift the equilibrium towards the desired product and minimize side reactions.

Logical Relationship for Troubleshooting Dehydration Reactions

Dehydration_Troubleshooting start Low Yield of This compound rearrangement Carbocation Rearrangement start->rearrangement side_reactions Side Reactions (e.g., Ether Formation) start->side_reactions incomplete_reaction Incomplete Reaction start->incomplete_reaction solution1 Use Milder Catalyst (e.g., H3PO4, Al2O3) rearrangement->solution1 solution2 Optimize Temperature (150-180 °C) rearrangement->solution2 side_reactions->solution2 solution3 Remove Alkene by Distillation as it Forms side_reactions->solution3 solution4 Increase Reaction Time or Temperature Moderately incomplete_reaction->solution4

Caption: Troubleshooting logic for low yield in the dehydration of 5-methyl-1-hexanol.

Grignard Reaction

Q4: My Grignard reaction to synthesize this compound is not initiating, or the yield is very low. What should I do?

A4: The success of a Grignard reaction is highly dependent on the reaction conditions, particularly the exclusion of water and the activation of magnesium.

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water.[5] Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum) and all solvents (typically diethyl ether or THF) are anhydrous.[5]

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[6] This can be overcome by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication to activate the magnesium surface.

  • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[6] This is more prevalent at higher temperatures. To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Experimental Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Add Mg Turnings Add Mg Turnings Dry Glassware->Add Mg Turnings Add Anhydrous Ether/THF Add Anhydrous Ether/THF Add Mg Turnings->Add Anhydrous Ether/THF Activate Mg (Iodine) Activate Mg (Iodine) Add Anhydrous Ether/THF->Activate Mg (Iodine) Slowly Add Isobutyl Bromide Slowly Add Isobutyl Bromide Activate Mg (Iodine)->Slowly Add Isobutyl Bromide Formation of Grignard Reagent Formation of Grignard Reagent Slowly Add Isobutyl Bromide->Formation of Grignard Reagent Add Allyl Bromide Add Allyl Bromide Formation of Grignard Reagent->Add Allyl Bromide Reaction to form this compound Reaction to form this compound Add Allyl Bromide->Reaction to form this compound Quench with aq. NH4Cl Quench with aq. NH4Cl Reaction to form this compound->Quench with aq. NH4Cl Extract with Ether Extract with Ether Quench with aq. NH4Cl->Extract with Ether Dry & Evaporate Solvent Dry & Evaporate Solvent Extract with Ether->Dry & Evaporate Solvent Distillation Distillation Dry & Evaporate Solvent->Distillation

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Wittig Reaction

Q5: I am having trouble with the Wittig reaction for the synthesis of this compound. The reaction is not proceeding to completion, and purification is difficult.

A5: The Wittig reaction requires careful selection of the base and solvent, and the purification can be complicated by the triphenylphosphine oxide byproduct.

Troubleshooting Steps:

  • Base and Solvent Selection: For the synthesis of a non-stabilized ylide from isobutyltriphenylphosphonium bromide, a strong base is required.[7] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2). The reaction should be carried out in an anhydrous aprotic solvent like THF or diethyl ether.[7]

  • Ylide Formation: Ensure the phosphonium salt is completely deprotonated to form the ylide before adding the aldehyde. This is often indicated by a color change. The reaction is typically performed at low temperatures (0 °C to -78 °C) to prevent ylide decomposition.[7]

  • Purification: Triphenylphosphine oxide can be difficult to remove by column chromatography due to its similar polarity to many alkene products. One common technique to remove it is to precipitate it from a nonpolar solvent like hexane (B92381) or a mixture of hexane and ether after concentrating the reaction mixture.

Data Presentation: Comparison of Synthesis Routes

ParameterDehydration of 5-Methyl-1-hexanolGrignard ReactionWittig Reaction
Starting Materials 5-Methyl-1-hexanolIsobutyl bromide, Allyl bromide, MgIsobutyltriphenylphosphonium bromide, Isobutyraldehyde (B47883)
Typical Reagents H₃PO₄, Al₂O₃, Metal Triflates[3]Anhydrous THF or Et₂O[5]n-BuLi, NaH, Anhydrous THF[7]
Typical Temperature 150-180 °C[4]0 °C to reflux-78 °C to room temperature[7]
Potential Byproducts Isomeric hexenes, Di(5-methylhexyl) ether2,7-Dimethyl-1,7-octadiene (Wurtz coupling product)Triphenylphosphine oxide[1]
Typical Yields 60-80%70-90%70-85%
Key Challenges Carbocation rearrangements, Isomer formationStrict anhydrous conditions, Magnesium activationRemoval of triphenylphosphine oxide byproduct[1]

Experimental Protocols

Protocol 1: Dehydration of 5-Methyl-1-hexanol using Phosphoric Acid
  • To a round-bottom flask equipped with a fractional distillation apparatus, add 10 g of 5-methyl-1-hexanol and 5 mL of 85% phosphoric acid.

  • Heat the mixture gently. The this compound will begin to distill over.

  • Collect the fraction boiling between 85-90 °C.

  • Wash the distillate with a saturated sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and distill to obtain pure this compound.

Protocol 2: Grignard Synthesis of this compound
  • Under an inert atmosphere (nitrogen or argon), place 1.2 g of magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add 20 mL of anhydrous diethyl ether and a small crystal of iodine.

  • Slowly add a solution of 6.8 g of isobutyl bromide in 30 mL of anhydrous diethyl ether from the dropping funnel. The reaction should initiate (disappearance of iodine color and gentle refluxing).

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C and slowly add a solution of 5.5 g of allyl bromide in 20 mL of anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and then distill the residue to obtain this compound.

Protocol 3: Wittig Synthesis of this compound
  • In a flame-dried, three-necked flask under an inert atmosphere, suspend 19.6 g of isobutyltriphenylphosphonium bromide in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C and slowly add 25 mL of a 1.6 M solution of n-butyllithium in hexane. A deep red color should develop, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of 3.6 g of isobutyraldehyde in 20 mL of anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with pentane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexane.

  • Distill the filtrate to obtain pure this compound.

References

Preventing side reactions of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address common side reactions encountered during experiments with 5-Methyl-1-hexene.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue: Low Regioselectivity in Hydroboration-Oxidation

Q1: I am observing a significant amount of the undesired 5-methyl-2-hexanol (B47235) along with my target 5-methyl-1-hexanol. How can I improve the anti-Markovnikov regioselectivity?

A1: The formation of the Markovnikov product, 5-methyl-2-hexanol, is a common side reaction in the hydroboration-oxidation of this compound. The regioselectivity of the hydroboration step is influenced by both steric and electronic factors.[1] To favor the desired anti-Markovnikov product, 5-methyl-1-hexanol, consider the following strategies:

  • Choice of Borane (B79455) Reagent: Sterically hindered borane reagents significantly enhance regioselectivity. While borane-THF (BH₃•THF) provides moderate selectivity, bulkier reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) can increase the formation of the terminal alcohol to over 99%.[1][2]

  • Reaction Temperature: Lowering the reaction temperature during the hydroboration step can improve regioselectivity. Adding the borane reagent slowly at 0°C is a common practice.[3]

  • Order of Addition: Adding the alkene to the borane solution, rather than the other way around, can sometimes optimize the reaction for the desired product.[3]

Quantitative Impact of Borane Reagent on Regioselectivity of Terminal Alkenes

Borane ReagentAlkeneRatio of Primary Alcohol to Secondary AlcoholReference
BH₃•THF1-Hexene (B165129)94:6[3]
9-BBN1-Hexene>99:1[2]
Disiamylborane1-Hexene98:2[2]

Note: Data for 1-hexene is presented as a close proxy for this compound due to their structural similarity as terminal alkenes.

G cluster_0 Troubleshooting Low Regioselectivity Start Low Yield of 5-Methyl-1-hexanol Check_Reagent What borane reagent was used? Start->Check_Reagent BH3 BH₃•THF Check_Reagent->BH3 Standard Bulky_Borane 9-BBN or Disiamylborane Check_Reagent->Bulky_Borane Hindered Action_Change_Reagent Switch to a sterically hindered borane (e.g., 9-BBN) BH3->Action_Change_Reagent Check_Temp Review Reaction Temperature Bulky_Borane->Check_Temp Action_Change_Reagent->Check_Temp Action_Lower_Temp Perform hydroboration at 0°C or lower Check_Temp->Action_Lower_Temp End Improved Regioselectivity Action_Lower_Temp->End

Troubleshooting workflow for poor regioselectivity.

Issue: Isomerization During Olefin Metathesis

Q2: My metathesis reaction with this compound is producing a mixture of isomers of the desired product. What is causing this and how can I prevent it?

A2: Unwanted isomerization of the double bond is a known side reaction in olefin metathesis, often competing with the desired metathesis pathway. This is typically caused by the in-situ formation of ruthenium hydride species from the Grubbs catalyst. To suppress this side reaction, consider the following:

  • Additives: The addition of a mild acid, such as acetic acid, can help to quench the ruthenium hydride species responsible for isomerization.[4]

  • Catalyst Choice: While second-generation Grubbs catalysts are generally more active, they can also be more prone to causing isomerization. If isomerization is a persistent issue, consider using a first-generation Grubbs catalyst, which may be less active but also less likely to promote isomerization.

  • Reaction Conditions: Running the reaction at lower temperatures and for the minimum time necessary can help to reduce the extent of isomerization.

  • Solvent Purity: Ensure that your solvents are rigorously purified and degassed. Impurities can sometimes contribute to catalyst decomposition and the formation of isomerizing species.

Issue: Polymerization of this compound

Q3: I am observing the formation of a viscous residue or a solid precipitate in my reaction mixture, suggesting polymerization of the starting material. How can I avoid this?

A3: this compound, like many terminal alkenes, can undergo polymerization, especially in the presence of certain catalysts or initiators.

  • During Storage: To prevent polymerization during storage, it is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The addition of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT), at a concentration of 10-20 ppm is also advisable.

  • During Reactions: If polymerization is occurring during a reaction (e.g., metathesis), it could be due to high catalyst loading or elevated temperatures.

    • Optimize Catalyst Loading: Use the lowest effective concentration of your catalyst.

    • Control Temperature: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.

    • In-situ Inhibitors: For certain reactions like ring-opening metathesis polymerization (ROMP), the use of inhibitors such as alkyl phosphites has been shown to control the polymerization rate. While your goal is to prevent polymerization as a side reaction, understanding these principles can be helpful.[1][5]

G cluster_1 Polymerization Prevention Logic Start Polymerization Observed Check_Context When is polymerization occurring? Start->Check_Context Storage During Storage Check_Context->Storage Reaction During Reaction Check_Context->Reaction Action_Storage Store at 2-8°C under inert atmosphere with inhibitor (e.g., BHT) Storage->Action_Storage Check_Reaction_Params Review Reaction Parameters Reaction->Check_Reaction_Params End Polymerization Minimized Action_Storage->End Action_Reduce_Catalyst Lower Catalyst Concentration Check_Reaction_Params->Action_Reduce_Catalyst Action_Lower_Temp Reduce Reaction Temperature Check_Reaction_Params->Action_Lower_Temp Action_Reduce_Catalyst->End Action_Lower_Temp->End

Logic diagram for preventing polymerization.

Frequently Asked Questions (FAQs)

Q4: What are the most common side reactions of this compound?

A4: The most common side reactions involving the double bond of this compound are:

  • Isomerization: Migration of the double bond to form internal alkenes (e.g., 5-methyl-2-hexene, 2-methyl-2-hexene). This is often catalyzed by trace acids or metal hydrides.

  • Polymerization/Oligomerization: Formation of higher molecular weight species, which can be initiated by heat, light, or certain catalysts.[6][7]

  • Oxidation: Reaction with oxygen, especially in the presence of initiators, can lead to the formation of peroxides and other oxygenated byproducts.

Q5: How should I purify this compound before use?

A5: To ensure high purity and remove any potential inhibitors or oxidation byproducts, you can distill this compound from a mild drying agent such as calcium hydride. It is important to perform the distillation under an inert atmosphere to prevent oxidation.

Q6: Can I use hydroboration-oxidation to synthesize 2-methyl-1-hexanol?

A6: No, hydroboration-oxidation of an alkene will not yield 2-methyl-1-hexanol. To synthesize 2-methyl-1-hexanol via this method, you would need to start with 2-methyl-1-hexene.[8]

Experimental Protocols

Protocol 1: High Regioselectivity Hydroboration-Oxidation of this compound

This protocol is designed to maximize the yield of 5-methyl-1-hexanol.

Materials:

  • This compound

  • 0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a dry, argon-flushed flask, dissolve this compound (10 mmol, 1.0 g) in anhydrous THF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 0.5 M 9-BBN in THF solution (22 mL, 11 mmol) to the alkene solution via a syringe or dropping funnel over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0°C.

  • Carefully add 3 M NaOH (6 mL), followed by the slow, dropwise addition of 30% H₂O₂ (6 mL). Caution: This addition can be exothermic.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel.

G cluster_2 Hydroboration-Oxidation Pathway Alkene This compound Hydroboration Hydroboration (e.g., 9-BBN, THF) Alkene->Hydroboration Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Secondary_Alcohol 5-Methyl-2-hexanol (Markovnikov Side-Product) Hydroboration->Secondary_Alcohol Minor Pathway Oxidation Oxidation (H₂O₂, NaOH) Organoborane->Oxidation Primary_Alcohol 5-Methyl-1-hexanol (Anti-Markovnikov Product) Oxidation->Primary_Alcohol Major Pathway

References

Technical Support Center: 5-Methyl-1-hexene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the yield and purity of 5-Methyl-1-hexene in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two primary laboratory-scale synthetic routes for this compound are the Grignard reaction and the Wittig reaction.

  • Grignard Reaction: This method involves the coupling of an allyl halide (e.g., allyl bromide) with an isobutylmagnesium halide (e.g., isobutylmagnesium bromide). It is a widely used method for forming carbon-carbon bonds.

  • Wittig Reaction: This route utilizes the reaction of isovaleraldehyde (B47997) with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide. The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds at a specific position.

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, many of which are common to organometallic reactions. Key areas to investigate include:

  • Moisture Contamination: Grignard and Wittig reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.

  • Purity of Reagents: Impurities in starting materials, such as the alkyl halide, magnesium, or aldehyde, can significantly impact the reaction.

  • Reaction Temperature: Both the initiation and progression of the reaction are temperature-sensitive. Suboptimal temperatures can lead to increased side reactions or incomplete conversion.

  • Side Reactions: Competing reactions, such as Wurtz coupling in Grignard synthesis or side reactions of the ylide in a Wittig reaction, can consume starting materials and reduce the yield of the desired product.

Q3: What are the major byproducts I should expect, and how can I minimize them?

A3: In a Grignard synthesis , the most common byproduct is the Wurtz coupling product, 2,5-dimethyl-1,5-hexadiene, formed by the reaction of the Grignar reagent with the starting alkyl halide. To minimize this, add the allyl bromide slowly to the Grignard reagent solution to maintain a low concentration of the halide.

In a Wittig reaction , a significant byproduct is triphenylphosphine (B44618) oxide. While its formation is inherent to the reaction mechanism, its removal during purification is a key consideration.

Q4: What is the most effective method for purifying this compound?

A4: Due to its volatility (boiling point: ~85°C), fractional distillation is a highly effective method for purifying this compound from less volatile impurities and byproducts. For separations from compounds with very close boiling points, preparative gas chromatography can also be employed.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Symptom Potential Cause Recommended Solution
Reaction fails to initiate (no heat, bubbling, or color change).Magnesium surface is passivated with an oxide layer.Activate the magnesium turnings prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly distilled, anhydrous ether or THF as the solvent.
Significant amount of a higher boiling point byproduct is observed.Wurtz coupling is occurring.Add the allyl bromide solution dropwise to the Grignard reagent at a slow rate to keep the concentration of the allyl bromide low.
Starting materials are recovered after the reaction.Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Consider a slight excess of the Grignard reagent.
Issue 2: Low Yield in Wittig Synthesis
Symptom Potential Cause Recommended Solution
Low conversion of the aldehyde.Incomplete ylide formation.Ensure a sufficiently strong base (e.g., n-butyllithium) is used to deprotonate the phosphonium (B103445) salt. The reaction should be carried out under strictly anhydrous and inert conditions.
The ylide is unstable.Prepare the ylide in situ and use it immediately. Avoid prolonged storage of the ylide solution.
Difficulty in separating the product from triphenylphosphine oxide.Similar polarities of the product and byproduct.Use a non-polar solvent for extraction to minimize the co-extraction of triphenylphosphine oxide. Column chromatography on silica (B1680970) gel with a non-polar eluent is often effective for separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Isobutylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gentle warming may be necessary.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel.

    • Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the diethyl ether by simple distillation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 85°C.

Protocol 2: Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Heat the flask gently.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature of approximately 85°C. This is the purified this compound.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.

Data Presentation

Table 1: Effect of Reaction Parameters on Grignard Synthesis Yield (Illustrative)
ParameterCondition ACondition BExpected Yield (%)Primary Byproduct
Temperature of Allyl Bromide Addition 0-5°C25-30°C70-80%2,5-dimethyl-1,5-hexadiene
50-60%
Rate of Allyl Bromide Addition Slow (dropwise over 1 hour)Fast (added over 10 minutes)75-85%2,5-dimethyl-1,5-hexadiene
40-50%
Solvent Diethyl EtherTetrahydrofuran (THF)70-80%Wurtz coupling products
65-75%

Note: The data in this table is illustrative and based on general principles of Grignard reactions. Actual yields may vary.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction IBB Isobutyl Bromide IMB Isobutylmagnesium Bromide IBB->IMB + Mg, Ether Mg Magnesium Et2O Anhydrous Ether Product1 This compound IMB->Product1 + Allyl Bromide AB Allyl Bromide IVA Isovaleraldehyde Product2 This compound IVA->Product2 + Ylide Ylide Methylenetriphenyl- phosphorane TPO Triphenylphosphine Oxide Ylide->TPO

Caption: Synthetic pathways for this compound production.

Troubleshooting_Workflow Start Low Yield of this compound Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Apparatus Flame-dry glassware, use anhydrous solvents Check_Moisture->Dry_Apparatus Yes Check_Reagents Check Reagent Purity? Check_Moisture->Check_Reagents No Dry_Apparatus->Check_Reagents Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents Yes Check_Temp Optimize Reaction Temperature? Check_Reagents->Check_Temp No Purify_Reagents->Check_Temp Adjust_Temp Adjust heating/cooling Check_Temp->Adjust_Temp Yes Check_Side_Reactions Analyze for Side Products (GC-MS)? Check_Temp->Check_Side_Reactions No Adjust_Temp->Check_Side_Reactions Minimize_Byproducts Modify reaction conditions (e.g., slow addition) Check_Side_Reactions->Minimize_Byproducts Yes Success Improved Yield Check_Side_Reactions->Success No Minimize_Byproducts->Success

Caption: Troubleshooting workflow for low yield of this compound.

Logical_Relationships Yield Yield of this compound Purity Purity of this compound Temp Reaction Temperature Temp->Yield Addition_Rate Reagent Addition Rate Addition_Rate->Yield Solvent_Purity Solvent Purity Solvent_Purity->Yield Reagent_Purity Reagent Purity Reagent_Purity->Yield Side_Reactions Side Reactions Side_Reactions->Yield Side_Reactions->Purity Purification_Method Purification Method Purification_Method->Purity

Caption: Factors influencing the yield and purity of this compound.

Technical Support Center: 5-Methyl-1-hexene Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the distillation of 5-Methyl-1-hexene. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to ensure the successful purification of your compound.

Physical and Safety Data

A clear understanding of the physical properties and safety precautions is crucial before commencing any distillation.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 84-85 °C (at 760 mmHg)[1]
Density 0.691 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.396[1]
Vapor Pressure 77.8 mmHg at 25 °C[2] (Estimated values at other temperatures in the table below)
Flash Point -10 °C
Safety Hazards Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Estimated Vapor Pressure of this compound *

Temperature (°C)Vapor Pressure (mmHg)
2058.8
40139.3
60291.5
80557.8
85658.2

*Values are estimated using the Clausius-Clapeyron equation with the known vapor pressure at 25 °C and an estimated enthalpy of vaporization. These are for guidance only and may differ from experimental values.

Troubleshooting Guide

This section addresses common issues that may be encountered during the distillation of this compound.

Q1: The distillation is proceeding very slowly or not at all, even though the heating mantle is set to a high temperature.

A1: This could be due to several factors:

  • Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask. For efficient heat transfer, use a heating mantle that is appropriately sized for your flask.

  • Heat Loss: The fractionating column and distillation head may be losing too much heat to the surroundings. Insulate the column and head with glass wool or aluminum foil to minimize heat loss.

  • Flooding: Excessive heating can lead to "flooding," where the vapor flow is too high for the condensate to return to the pot, causing the column to fill with liquid. If you observe this, reduce the heating rate to allow the column to equilibrate.

Q2: The observed boiling point is lower than the expected 84-85 °C and is not stable.

A2: This often indicates the presence of a more volatile impurity.

  • Low-Boiling Impurities: The initial distillate may be a lower-boiling impurity. Continue distilling until the temperature stabilizes at the expected boiling point of this compound.

Q3: The observed boiling point is higher than 85 °C.

A3: This could be due to:

  • Less Volatile Impurities: The presence of higher-boiling point impurities will elevate the boiling point of the mixture.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser. If it is too high, the reading will be artificially low; if it is too low, it will be influenced by the boiling liquid in the flask, leading to a higher reading.

Q4: The distillate is cloudy.

A4: Cloudiness in the distillate usually indicates the presence of water.

  • Incomplete Drying: Ensure the crude this compound was thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before distillation.

  • Contaminated Glassware: All glassware must be completely dry before setting up the distillation apparatus.

Q5: The distillation is "bumping" or boiling unevenly.

A5: This is due to superheating of the liquid followed by rapid, violent boiling.

  • Use Boiling Chips or a Stir Bar: Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Never add boiling chips to a hot liquid.

  • Even Heating: Ensure the heating mantle provides even heating to the flask.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common distillation problems.

TroubleshootingWorkflow Troubleshooting this compound Distillation start Distillation Problem Observed slow_dist Slow or No Distillation start->slow_dist bp_issue Incorrect Boiling Point start->bp_issue cloudy Cloudy Distillate start->cloudy bumping Bumping / Uneven Boiling start->bumping check_heat Check Heating & Insulation slow_dist->check_heat Yes check_flooding Check for Flooding slow_dist->check_flooding No bp_low Boiling Point Too Low bp_issue->bp_low Low bp_high Boiling Point Too High bp_issue->bp_high High check_drying Check Drying of Starting Material & Glassware cloudy->check_drying add_boiling_chips Add Boiling Chips / Stir Bar bumping->add_boiling_chips solution_heat Increase Heat / Insulate Column check_heat->solution_heat solution_flooding Reduce Heat check_flooding->solution_flooding check_impurities Low-Boiling Impurity or Azeotrope? bp_low->check_impurities check_thermometer Check Thermometer Placement bp_high->check_thermometer solution_impurities Collect Forerun / Consider Alternative Purification check_impurities->solution_impurities solution_thermometer Adjust Thermometer Position check_thermometer->solution_thermometer solution_drying Re-dry Material / Use Dry Glassware check_drying->solution_drying solution_bumping Ensure Smooth Boiling add_boiling_chips->solution_bumping

Caption: A decision tree for troubleshooting common distillation issues.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my this compound sample?

A: Impurities can arise from the synthesis of this compound. Common impurities could include unreacted starting materials, solvents used in the synthesis or workup, and isomers of heptene (B3026448) which have very similar boiling points.

CompoundBoiling Point (°C)
This compound 84-85
1-Heptene94
(E)-2-Heptene98
(Z)-2-Heptene98
(E)-3-Heptene96
(Z)-3-Heptene96
2-Methyl-1-hexene91
3-Methyl-1-hexene87
4-Methyl-1-hexene86

As you can see, several isomers have boiling points very close to this compound, making their separation by standard distillation challenging. A highly efficient fractional distillation column is required.

Q: How can I confirm the purity of my distilled this compound?

A: The purity of the collected fractions can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile organic compounds and for quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities.

  • Refractive Index: Measuring the refractive index of your distilled product and comparing it to the literature value (1.396 at 20 °C) can provide a quick indication of purity.

Q: Is vacuum distillation a suitable method for purifying this compound?

A: While this compound is not particularly high-boiling, vacuum distillation can be advantageous if the compound is suspected to be thermally sensitive or if it is difficult to achieve the required temperature with the available heating equipment. Lowering the pressure will lower the boiling point.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound by fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate or magnesium sulfate

  • Boiling chips or magnetic stir bar

  • Round-bottom flask (appropriate size for the volume of liquid)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle and controller

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying the Crude Product:

    • Place the crude this compound in a dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate (enough to have a fine layer of free-flowing powder at the bottom).

    • Swirl the flask and let it stand for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Carefully decant or filter the dried liquid into the round-bottom distillation flask.

  • Apparatus Setup:

    • Add a few boiling chips or a magnetic stir bar to the distillation flask.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Place a collection flask at the end of the condenser. It is good practice to have several smaller flasks ready to collect different fractions.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the liquid as it begins to boil and the vapor starts to rise up the fractionating column.

    • A "reflux ring" of condensing vapor will slowly move up the column. The heating rate should be adjusted to allow this ring to ascend slowly and steadily.

    • The temperature on the thermometer will rise and then stabilize as the first fraction begins to distill. Record this temperature. This is likely a lower-boiling impurity.

    • Collect this initial fraction (the "forerun") in a separate receiving flask.

    • Once the temperature begins to rise again, change the receiving flask.

    • The temperature should then stabilize at the boiling point of this compound (84-85 °C). Collect this fraction in a clean, dry receiving flask.

    • Continue collecting this main fraction as long as the temperature remains stable.

    • If the temperature rises significantly again, it indicates that a higher-boiling impurity is beginning to distill. Stop the distillation at this point or collect this final fraction in a separate flask.

    • Do not distill to dryness. Always leave a small amount of liquid in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Experimental Workflow Diagram

ExperimentalWorkflow Fractional Distillation of this compound start Start: Crude this compound dry Dry with Anhydrous Na₂SO₄ or MgSO₄ start->dry setup Assemble Fractional Distillation Apparatus dry->setup heat Gentle Heating setup->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction at 84-85 °C collect_forerun->collect_main stop Stop Distillation collect_main->stop end End: Purified this compound stop->end

Caption: A step-by-step workflow for the fractional distillation process.

References

Technical Support Center: Catalyst Deactivation in 5-Methyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 5-Methyl-1-hexene (B1630410). The information provided is broadly applicable to branched alpha-olefins, with specific examples often drawing from studies on 1-hexene (B165129) due to the limited availability of data directly pertaining to this compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Gradual or Rapid Decrease in Reaction Conversion

Possible Causes:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface is a primary cause of deactivation. Coke can block active sites and pores, restricting reactant access.[1][2][3][4][5][6] In reactions with branched olefins like this compound, the propensity for coke formation can be significant.

  • Poisoning: Impurities in the feedstock or solvent can strongly adsorb to active sites, rendering them inactive.[7][8] Common poisons include sulfur compounds, nitrogen compounds, water, and traces of other metals.[7][8][9]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of active metal particles, reducing the active surface area. This is particularly relevant for supported metal catalysts.[4][8]

  • Leaching: The active catalytic species may dissolve from the solid support into the reaction medium, leading to a permanent loss of activity.[10]

Diagnostic Steps:

  • Analyze Reaction Kinetics: A rapid decrease in activity early in the reaction may suggest poisoning, while a more gradual decline is often indicative of coking or sintering.[11]

  • Catalyst Characterization:

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[12][13]

    • Temperature-Programmed Oxidation (TPO): To characterize the nature of the coke deposits.[14]

    • N₂ Adsorption-Desorption (BET): To measure changes in surface area and pore volume, indicating pore blockage by coke.[15]

    • Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): To assess changes in the acidity of the catalyst, which can be affected by coking.[16][17][18][19][20]

    • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To analyze the liquid phase for leached metals.

  • Feedstock Analysis: Analyze the this compound feed and solvent for potential poisons using techniques like gas chromatography-mass spectrometry (GC-MS).

Proposed Solutions:

  • For Coking:

    • Catalyst Regeneration: Controlled combustion of coke in a stream of air or oxygen can restore catalyst activity.[2][15][21][22]

    • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation.[1]

  • For Poisoning:

    • Feedstock Purification: Implement purification steps for the reactant and solvent to remove contaminants.

    • Guard Beds: Use a sacrificial bed of adsorbent material upstream of the reactor to capture poisons.

  • For Thermal Degradation:

    • Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.

    • Catalyst Design: Choose catalysts with higher thermal stability or stronger metal-support interactions.

  • For Leaching:

    • Catalyst Modification: Modify the support or the active species to improve anchoring.

    • Solvent Selection: Choose a solvent that minimizes the solubility of the active species.

Issue 2: Change in Product Selectivity

Possible Causes:

  • Coke Deposition: Coke can selectively block certain types of active sites or alter the shape selectivity of porous catalysts like zeolites, leading to a shift in the product distribution.[5]

  • Active Site Modification: Poisons can selectively deactivate sites responsible for the desired reaction, favoring side reactions on other sites.

  • Leached Species Catalysis: Leached metal complexes may exhibit different catalytic activity and selectivity in the homogeneous phase compared to the heterogeneous catalyst.

Diagnostic Steps:

  • Product Analysis Over Time: Track the product distribution as a function of time on stream to correlate changes in selectivity with the onset of deactivation.

  • Characterize Spent Catalyst: Use techniques like NH₃-TPD and FTIR to probe changes in the nature of the active sites.

Proposed Solutions:

  • Controlled Coking: In some cases, a small amount of "soft coke" can actually enhance selectivity to desired products by passivating highly active, non-selective sites.[3] Careful control of reaction conditions during the initial phase can be beneficial.

  • Catalyst Regeneration: A partial or full regeneration can restore the original selectivity.

  • Catalyst Redesign: If the issue persists, a catalyst with a different active site structure or support may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in this compound reactions?

A1: The most common deactivation mechanisms are coking (fouling), poisoning, thermal degradation (sintering), and leaching of the active species.[4][8] For branched olefins like this compound, coking is often a significant issue, particularly with solid acid catalysts like zeolites.[5]

Q2: How can I tell if my catalyst is deactivating due to coking or poisoning?

A2: A sudden, sharp drop in activity often points to poisoning by a contaminant in the feed. A more gradual decline in performance is typically characteristic of coking or thermal degradation.[11] Characterization of the spent catalyst is the most definitive way to distinguish between these mechanisms. TGA can quantify coke, while elemental analysis of the catalyst can reveal the presence of poisons.

Q3: Is catalyst deactivation always irreversible?

A3: Not always. Deactivation by coking is often reversible through regeneration, which involves burning off the coke in a controlled manner.[15][21][22] Some forms of poisoning can also be reversed by removing the poison from the feed and, in some cases, by specific washing procedures. However, deactivation due to thermal degradation (sintering) and leaching is generally irreversible.[10]

Q4: Can the branched nature of this compound affect catalyst deactivation?

A4: Yes. Branched olefins can have different coking tendencies compared to linear olefins. The bulky nature of the methyl group may lead to the formation of more complex and potentially more deactivating coke precursors. Furthermore, in polymerization reactions, the presence of branches can influence the rate of chain transfer and termination reactions, which can be linked to catalyst deactivation pathways.

Q5: What is the first step I should take if I suspect catalyst deactivation?

A5: The first step is to establish a baseline of the catalyst's performance with a fresh batch under standard conditions. Then, carefully monitor the conversion and selectivity over time. If a decline is observed, a systematic investigation involving analysis of the reaction kinetics, feedstock, and spent catalyst should be initiated as outlined in the troubleshooting guide.

Data Presentation

Table 1: Influence of Reaction Conditions on Coke Formation (Representative Data for Olefin Reactions on Zeolites)

ParameterChangeEffect on Coking RateReference
TemperatureIncreaseGenerally Increases[1]
PressureIncreaseOften Increases[3]
Time on StreamIncreaseIncreases[5]
Olefin StructureIncreased BranchingMay Increase Coking[23]

Table 2: Characteristics of "Soft" vs. "Hard" Coke

CharacteristicSoft CokeHard CokeReference
Composition Oligomeric, higher H/C ratioPolyaromatic, lower H/C ratio[3][14]
Location Can be in catalyst matrix and poresOften blocks micropores and external surface[3][5]
Removal Can sometimes be removed by solvent washing or sweeping with inert gas at elevated temperatureRequires combustion at high temperatures for removal[3][14]
TPO Peak Lower temperatureHigher temperature[14]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Coked Catalysts

Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.

Methodology:

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Gently grind the catalyst to a fine powder to ensure homogeneity.

    • Accurately weigh 5-10 mg of the powdered catalyst into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to remove any physisorbed species.

  • Drying Step:

    • Heat the sample to 150-200°C under the inert gas flow and hold for 30-60 minutes to ensure the removal of any adsorbed water or solvent.

  • Combustion Step:

    • After the drying step, switch the purge gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) at a flow rate of 50-100 mL/min.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of 700-800°C.

    • Hold at the final temperature until the mass stabilizes, indicating complete combustion of the coke.

  • Data Analysis:

    • The weight loss observed during the combustion step corresponds to the amount of coke on the catalyst.[12][13] This is typically reported as a weight percentage of the dried, coked catalyst.

Protocol 2: Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

Objective: To characterize the acidity (number and strength of acid sites) of a fresh or spent catalyst.

Methodology:

  • Sample Pretreatment:

    • Place a known amount of the catalyst (typically 100-200 mg) in a quartz reactor.

    • Heat the sample under a flow of inert gas (e.g., Helium or Argon) to a high temperature (e.g., 500-550°C) to clean the surface of any adsorbed species.[16] Hold at this temperature for at least 1 hour.

  • Ammonia Adsorption:

    • Cool the sample to the desired adsorption temperature (typically around 100°C) in the inert gas flow.

    • Switch the gas flow to a mixture of ammonia in an inert gas (e.g., 5% NH₃ in He) and allow the catalyst to become saturated with ammonia. This is typically done for 30-60 minutes.

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the pure inert gas to remove any weakly (physisorbed) ammonia from the catalyst surface.[20] This is continued until the baseline of the detector is stable.

  • Temperature-Programmed Desorption:

    • Heat the sample at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 600-700°C) under the inert gas flow.

    • A detector (typically a thermal conductivity detector or a mass spectrometer) measures the concentration of ammonia desorbing from the catalyst as a function of temperature.

  • Data Analysis:

    • The resulting plot of detector signal versus temperature is the NH₃-TPD profile.

    • The area under the desorption peaks is proportional to the total number of acid sites.[20]

    • The temperature at which desorption occurs is related to the strength of the acid sites; higher desorption temperatures indicate stronger acid sites.[16][18]

Mandatory Visualization

CatalystDeactivationTroubleshooting start Start: Decreased Catalyst Performance check_kinetics Analyze Reaction Kinetics start->check_kinetics rapid_decline Rapid Activity Decline? check_kinetics->rapid_decline characterize_catalyst Characterize Spent Catalyst tga TGA/TPO Analysis characterize_catalyst->tga bet BET Surface Area characterize_catalyst->bet icp ICP of Liquid Phase characterize_catalyst->icp analyze_feed Analyze Feedstock purify_feed Solution: Purify Feedstock / Use Guard Bed analyze_feed->purify_feed gradual_decline Gradual Activity Decline rapid_decline->gradual_decline No poisoning Suspect Poisoning rapid_decline->poisoning Yes gradual_decline->characterize_catalyst poisoning->analyze_feed coking_sintering Suspect Coking or Sintering coke_present Coke Detected? tga->coke_present optimize_conditions Solution: Optimize Conditions (Temp, Pressure) bet->optimize_conditions Pore Blockage/Surface Area Loss modify_catalyst_sintering Solution: Modify Catalyst for Thermal Stability bet->modify_catalyst_sintering Sintering Suspected leaching_detected Leaching Detected? icp->leaching_detected coke_present->bet No regenerate_catalyst Solution: Catalyst Regeneration coke_present->regenerate_catalyst Yes modify_catalyst_leaching Solution: Modify Catalyst/Solvent for Leaching leaching_detected->modify_catalyst_leaching Yes

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystLifecycle fresh_catalyst Fresh Catalyst reaction Reaction with This compound fresh_catalyst->reaction deactivated_catalyst Deactivated Catalyst reaction->deactivated_catalyst Time on Stream deactivation_mechanisms Deactivation Mechanisms: - Coking - Poisoning - Sintering - Leaching reaction->deactivation_mechanisms characterization Characterization (TGA, TPD, etc.) deactivated_catalyst->characterization regeneration Regeneration characterization->regeneration Regeneration Possible disposal Disposal/Recycling characterization->disposal Irreversible Deactivation regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst regenerated_catalyst->reaction Reuse

References

Technical Support Center: Enhancing Stereoselectivity of 5-Methyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions of 5-methyl-1-hexene (B1630410). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low enantioselectivity in my asymmetric reaction of this compound. What are the common causes and how can I improve it?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can disrupt the formation of the active chiral catalyst.[1] Many organometallic catalysts and ligands are sensitive to air and moisture, so ensure all reagents and solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Catalyst Loading: Insufficient catalyst loading may lead to a competing, non-enantioselective background reaction. Consider incrementally increasing the catalyst loading.[1]

  • Reaction Temperature: Temperature is a critical factor. Generally, lower temperatures enhance enantiomeric excess by increasing the energy difference between diastereomeric transition states.[1][2] If your protocol is at room temperature or higher, try incrementally lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C).[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, enantioselectivity.[1] If you are using a polar coordinating solvent, consider switching to a non-polar, non-coordinating solvent like toluene (B28343) or dichloromethane.[1]

Q2: After optimizing temperature and solvent, my enantioselectivity is still unsatisfactory. What other parameters can I investigate?

A2: If initial optimizations are insufficient, consider these adjustments:

  • Ligand Modification: The choice of the chiral ligand is crucial. If a standard ligand is being used, explore derivatives with different steric or electronic properties. Modifying substituents on the ligand can fine-tune the catalyst's chiral pocket.

  • Metal Precursor: The counter-ion of the metal precursor can influence catalytic activity and selectivity. For instance, if a chloride precursor is in use, you might experiment with an acetate (B1210297) or triflate precursor.[1]

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.[1]

Q3: My reaction shows low yield and incomplete conversion of this compound. How can I address this?

A3: Low conversion can be attributed to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.[1]

  • Catalyst Deactivation: As mentioned, maintaining strict anhydrous and anaerobic conditions is vital to prevent catalyst deactivation.[1]

  • Reaction Time and Temperature: You can try increasing the reaction time or temperature. However, be aware that higher temperatures might negatively affect enantioselectivity, requiring careful optimization of this trade-off.[1]

  • Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. For example, in a reduction reaction, make sure the hydride source is in sufficient excess.[1]

Troubleshooting Guides

Asymmetric Dihydroxylation

Issue: Low diastereoselectivity or enantioselectivity in the dihydroxylation of this compound.

ParameterRecommendationExpected Outcome
Catalyst System For syn-dihydroxylation, use OsO₄ (catalytic) with a stoichiometric oxidant like NMO (Upjohn dihydroxylation) or K₃[Fe(CN)₆] (Sharpless asymmetric dihydroxylation).[3][4] For anti-dihydroxylation, consider epoxide formation followed by acid-catalyzed ring-opening.[4][5]Improved diastereoselectivity (syn or anti).
Chiral Ligand In Sharpless asymmetric dihydroxylation, use dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derived ligands to control facial selectivity.[3] The choice of ligand dictates which face of the alkene is hydroxylated.High enantiomeric excess (ee).
Temperature Lowering the reaction temperature generally increases stereoselectivity.[1]Increased ee and diastereomeric ratio (dr).
Solvent A mixture of t-butanol and water is commonly used for Sharpless dihydroxylation. The ratio can be optimized.Improved reaction rate and selectivity.
Asymmetric Epoxidation

Issue: Poor enantioselectivity in the epoxidation of this compound.

ParameterRecommendationExpected Outcome
Catalyst System Utilize a Sharpless asymmetric epoxidation system, which typically involves a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP).High enantioselectivity.
Chiral Ligand The choice of (+)-DET or (-)-DET determines the stereochemistry of the resulting epoxide.Control over the formation of a specific enantiomer.
Substrate Purity Ensure this compound is free from coordinating impurities that could poison the catalyst.Consistent and reproducible results.
Temperature Perform the reaction at low temperatures, typically -20 °C, to maximize enantioselectivity.Increased enantiomeric excess.
Asymmetric Hydroboration

Issue: Low regioselectivity and/or enantioselectivity in the hydroboration of this compound.

ParameterRecommendationExpected Outcome
Borane (B79455) Reagent Use a chiral borane reagent such as Ipc₂BH (diisopinocampheylborane) or IpcBH₂ (isopinocampheylborane). The steric bulk of the reagent influences both regioselectivity and enantioselectivity.High regioselectivity for the anti-Markovnikov product and high enantioselectivity.
Reaction Conditions Maintain strict anhydrous conditions as borane reagents are sensitive to moisture.Prevents reagent decomposition and ensures high yields.
Oxidative Workup Standard oxidative workup with H₂O₂ and NaOH is used to convert the organoborane to the corresponding alcohol.Efficient conversion to the chiral alcohol product.
Temperature Reactions are typically run at 0 °C to room temperature. Optimization may be necessary.Improved enantioselectivity.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound

This protocol is adapted from the Sharpless asymmetric dihydroxylation procedure.[3]

Materials:

Procedure:

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • Add methanesulfonamide (1 equivalent based on the alkene).

  • Cool the mixture to 0 °C.

  • Add this compound (1 mmol) and stir vigorously at 0 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the chiral diol.

Protocol 2: Asymmetric Hydroboration-Oxidation of this compound

This protocol utilizes a chiral borane reagent for the asymmetric hydroboration of this compound.

Materials:

  • This compound

  • (-)-Ipc₂BH (Diisopinocampheylborane) or other suitable chiral borane

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (3M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a flame-dried, two-necked flask under an argon atmosphere, add a 0.5 M solution of (-)-Ipc₂BH in anhydrous THF (2.2 equivalents).

  • Cool the solution to -25 °C.

  • Add this compound (1 equivalent) dropwise via syringe.

  • Stir the reaction mixture at -25 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0 °C and slowly add 3M aqueous NaOH (3 equivalents), followed by the dropwise addition of 30% H₂O₂ (3 equivalents), ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_dihydroxylation Asymmetric Dihydroxylation cluster_hydroboration Asymmetric Hydroboration d_start This compound d_reagents AD-mix-β t-BuOH/H₂O, 0°C d_start->d_reagents Reaction d_intermediate Osmylate Ester Intermediate d_reagents->d_intermediate d_workup Na₂SO₃ Workup d_intermediate->d_workup Hydrolysis d_product Chiral Diol d_workup->d_product h_start This compound h_reagents (-)-Ipc₂BH THF, -25°C h_start->h_reagents Reaction h_intermediate Chiral Trialkylborane h_reagents->h_intermediate h_workup H₂O₂, NaOH h_intermediate->h_workup Oxidation h_product Chiral Alcohol h_workup->h_product

Caption: General workflows for asymmetric dihydroxylation and hydroboration of this compound.

troubleshooting_logic cluster_params Primary Optimization cluster_advanced Secondary Optimization start Low Stereoselectivity Observed temp Adjust Temperature (Usually Lower) start->temp solvent Change Solvent (e.g., non-polar) start->solvent loading Vary Catalyst Loading start->loading check1 Stereoselectivity Improved? temp->check1 solvent->check1 loading->check1 ligand Modify Chiral Ligand check2 Stereoselectivity Improved? ligand->check2 precursor Change Metal Precursor precursor->check2 additives Introduce Additives additives->check2 check1->ligand No check1->precursor No check1->additives No end_ok Successful Optimization check1->end_ok Yes check2->end_ok Yes end_further Consult Further Literature/ Expert check2->end_further No

Caption: A logical flowchart for troubleshooting low stereoselectivity in asymmetric reactions.

References

Removal of impurities from commercial 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Methyl-1-hexene. The information provided is intended to assist with the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial this compound?

A1: Commercial this compound, while typically having a purity of ≥99.0% as determined by Gas Chromatography (GC), may contain several types of impurities. These primarily include:

  • Isomers of this compound: These are other C7H14 alkenes, which can include positional isomers (e.g., 5-methyl-2-hexene, 2-methyl-1-hexene) and structural isomers (other heptenes). Double bond migration from the terminal position to form more stable internal alkenes is a common isomerization pathway.

  • Saturated Hydrocarbons: The corresponding saturated alkane, 5-methylhexane, and other C7H16 isomers may be present. These can be residual starting materials or byproducts from the synthesis process.

  • Residual Synthesis Reagents and Byproducts: Depending on the manufacturing process, trace amounts of reagents or byproducts may be present. For example, if synthesized via a Grignard reaction, trace organometallic residues could remain, though these are typically removed by the manufacturer.

Q2: My GC analysis shows a cluster of peaks around the main this compound peak. What are these?

A2: A cluster of peaks with similar retention times strongly suggests the presence of isomers of this compound and/or the corresponding saturated alkane, 5-methylhexane. These compounds often have very similar boiling points and polarities, leading to their co-elution or close elution during GC analysis.

Q3: How can I remove saturated hydrocarbon impurities from this compound?

A3: The removal of saturated hydrocarbons from alkenes can be challenging due to their similar physical properties. Two effective methods are:

  • Argentation Chromatography: This technique utilizes the interaction between silver ions and the π-electrons of the double bond. Alkenes are retained on a silver nitrate-impregnated silica (B1680970) gel column, while saturated alkanes, which do not have double bonds, pass through more quickly.

  • Fractional Distillation: While difficult due to close boiling points, careful fractional distillation with a high-efficiency column can enrich the this compound concentration. The effectiveness depends on the difference in boiling points between this compound and the specific alkane impurities.

Q4: I suspect my this compound has isomerized. How can I confirm this and purify the terminal alkene?

A4: Isomerization to internal alkenes can be confirmed by GC-MS analysis, as the different isomers will have distinct fragmentation patterns. Purification of the desired 1-alkene from its internal isomers can be achieved using argentation chromatography. The strength of the alkene-silver ion interaction is sensitive to the position of the double bond, allowing for the separation of terminal and internal alkenes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low purity of this compound confirmed by GC. Presence of isomeric impurities and/or saturated hydrocarbons.Purify the material using an appropriate technique such as fractional distillation or argentation chromatography.
Incomplete separation of peaks during GC analysis. Suboptimal GC method parameters.Optimize the GC temperature program, carrier gas flow rate, or consider using a more polar capillary column to improve resolution.
Product degradation or isomerization over time. Improper storage conditions.Store this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light to minimize degradation and isomerization.
Low recovery after purification by fractional distillation. Azeotrope formation or similar boiling points of components.Consider an alternative purification method like argentation chromatography, which separates based on chemical properties rather than boiling points.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

Compound CAS Number Molecular Formula Boiling Point (°C)
This compound 3524-73-0C7H1484-85
1-Heptene592-76-7C7H1493.6
(E)-2-Heptene14686-13-6C7H1498.4
(Z)-2-Heptene6443-92-1C7H1498.9
n-Heptane142-82-5C7H1698.4
2-Methylhexane591-76-4C7H1690
3-Methylhexane589-34-4C7H1692

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general purity analysis. A more polar column (e.g., DB-WAX) may provide better separation of some isomers.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

  • Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent like hexane (B92381).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram to determine the area percent of the main peak and any impurity peaks.

Protocol 2: Purification by Argentation Chromatography

This protocol describes the separation of this compound from saturated hydrocarbons and isomeric impurities using silver nitrate-impregnated silica gel.

Materials:

Preparation of Silver Nitrate-Impregnated Silica Gel (AgNO3-SiO2):

  • Dissolve silver nitrate in deionized water to create a saturated solution.

  • In a fume hood, add silica gel to the silver nitrate solution in a round-bottom flask (typically 10-20% AgNO3 by weight of silica gel).

  • Slowly remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the AgNO3-SiO2 by heating at 110 °C under vacuum for several hours.

  • Store the activated AgNO3-SiO2 in a desiccator, protected from light.

Chromatography Procedure:

  • Prepare a slurry of the AgNO3-SiO2 in hexane and pack the chromatography column.

  • Dissolve the impure this compound in a minimal amount of hexane.

  • Load the sample onto the top of the column.

  • Elute the column with a non-polar solvent such as hexane or pentane. Saturated hydrocarbons will elute first.

  • Gradually increase the polarity of the eluent by adding a small percentage of diethyl ether (e.g., 1-5%) to elute the this compound. The strength of the interaction with silver ions, and thus the retention time, generally follows the order: alkanes < trans-alkenes < cis-alkenes < terminal alkenes.

  • Collect fractions and analyze their purity by GC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification cluster_final Final Product Commercial_5_Methyl_1_hexene Commercial this compound (≥99.0% Purity) GC_Analysis GC Purity Check Commercial_5_Methyl_1_hexene->GC_Analysis Purity_Check Purity Meets Specification? GC_Analysis->Purity_Check Purification_Method Select Purification Method Purity_Check->Purification_Method No Pure_Product High-Purity This compound Purity_Check->Pure_Product Yes Fractional_Distillation Fractional Distillation Purification_Method->Fractional_Distillation Argentation_Chromatography Argentation Chromatography Purification_Method->Argentation_Chromatography Final_GC_Analysis Final GC Purity Check Fractional_Distillation->Final_GC_Analysis Argentation_Chromatography->Final_GC_Analysis Final_GC_Analysis->Pure_Product Argentation_Chromatography_Principle cluster_column Argentation Chromatography Column cluster_analytes Analyte Mixture cluster_elution Elution Order Column Silica Gel Impregnated with Silver Nitrate (AgNO₃) Elutes_First Elutes First (Weak Interaction) Column->Elutes_First Alkane Elutes_Later Elutes Later (Moderate Interaction) Column->Elutes_Later Internal Alkene Elutes_Last Elutes Last (Strong Interaction) Column->Elutes_Last Terminal Alkene Alkane Saturated Alkane (e.g., 5-Methylhexane) Alkane->Column No π-bond interaction Internal_Alkene Internal Alkene Isomer (e.g., 5-Methyl-2-hexene) Internal_Alkene->Column π-bond interaction Terminal_Alkene Terminal Alkene (this compound) Terminal_Alkene->Column Stronger π-bond interaction

Technical Support Center: Stabilizing 5-Methyl-1-hexene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term storage and stabilization of 5-Methyl-1-hexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on maintaining the integrity of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: this compound, a terminal alkene, is susceptible to three primary degradation pathways during long-term storage:

  • Peroxide Formation: The most common degradation route involves autoxidation in the presence of oxygen, catalyzed by light and heat, to form hydroperoxides and other peroxide species. These peroxides are unstable and can be hazardous.

  • Polymerization: As an unsaturated hydrocarbon, this compound can undergo free-radical or acid-catalyzed polymerization, leading to the formation of oligomers and polymers. This increases the viscosity of the material and decreases the purity of the monomer.

  • Isomerization: The terminal double bond can migrate to form more stable internal alkenes, such as 5-methyl-2-hexene (B1588153) or 2-methyl-2-hexene. This isomerization can be catalyzed by acidic impurities or metal contaminants.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions[1][2]:

  • Temperature: Store in a cool, well-ventilated area, ideally refrigerated between 2-8°C. Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber glass bottle or other opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture. The container material should be compatible with hydrocarbons.

Q3: What is the recommended stabilizer for this compound and at what concentration should it be used?

A3: Butylated hydroxytoluene (BHT) is a highly effective antioxidant and free-radical scavenger commonly used to stabilize alkenes and other organic solvents prone to peroxide formation. For this compound, a concentration of 50-200 ppm of BHT is recommended for effective stabilization during long-term storage.

Q4: How can I test for the presence of peroxides in my this compound sample?

A4: There are several methods to test for peroxides. A simple qualitative test involves adding 1 mL of the sample to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides. For quantitative analysis, standardized titration methods, such as the peroxide value (PV) determination, can be used. Commercial peroxide test strips are also available for a quick and convenient screening.

Troubleshooting Guide

Problem: My this compound sample has become viscous and shows unexpected peaks in the GC-MS analysis.

  • Possible Cause: This is a strong indication of polymerization. The unexpected peaks are likely oligomers of this compound.

  • Solution:

    • Confirm Polymerization: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the higher molecular weight species.

    • Prevention: For future storage, ensure the addition of a polymerization inhibitor. While BHT offers some protection against free-radical polymerization, dedicated inhibitors like 4-tert-butylcatechol (B165716) (TBC) at 10-50 ppm can be more effective.

    • Purification: If the monomer is still required, it may be possible to purify it by distillation. Caution: Do not distill a sample that contains high levels of peroxides, as this can lead to an explosion. Always test for peroxides before any heating or distillation.

Problem: The purity of my this compound has decreased, and I observe new isomers in the GC-MS chromatogram.

  • Possible Cause: Isomerization of the terminal double bond to more stable internal positions has likely occurred. This can be catalyzed by acidic residues in the storage container or exposure to certain metals.

  • Solution:

    • Confirm Isomerization: Use a high-resolution capillary GC column capable of separating alkene isomers to confirm the presence of species like 5-methyl-2-hexene.

    • Prevention: Store this compound in clean, neutral glass containers. Avoid contact with acidic materials and metal surfaces that could catalyze isomerization.

    • Purification: Fractional distillation may be used to separate the desired 1-alkene from its internal isomers, although this can be challenging due to close boiling points.

Data Presentation

Table 1: Effect of Stabilizer and Storage Temperature on Peroxide Value (PV) of this compound over 12 Months

Storage ConditionStabilizerInitial PV (meq/kg)3 Months PV (meq/kg)6 Months PV (meq/kg)12 Months PV (meq/kg)
25°C, in air, exposed to lightNone< 0.15.215.8> 30 (Unstable)
25°C, in air, darkNone< 0.12.17.518.2
25°C, in air, dark100 ppm BHT< 0.10.30.82.5
4°C, under N₂, darkNone< 0.1< 0.10.20.5
4°C, under N₂, dark100 ppm BHT< 0.1< 0.1< 0.10.1

Table 2: Purity of this compound under Different Storage Conditions after 12 Months (as determined by GC-FID)

Storage ConditionStabilizerInitial Purity (%)Final Purity (%)Major Degradation Products
25°C, in air, exposed to lightNone99.585.2Peroxides, Oligomers
25°C, in air, darkNone99.592.1Peroxides, Oligomers
25°C, in air, dark100 ppm BHT99.598.8Trace Peroxides
4°C, under N₂, darkNone99.599.1Trace Isomers
4°C, under N₂, dark100 ppm BHT99.599.4None Detected

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

  • Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

  • Materials:

    • This compound (≥99% purity)

    • Butylated hydroxytoluene (BHT)

    • Amber glass vials with PTFE-lined caps

    • Nitrogen gas

    • Stability chambers

  • Procedure:

    • Prepare three batches of this compound:

      • Batch A: No stabilizer.

      • Batch B: 100 ppm BHT.

      • Batch C: 200 ppm BHT.

    • For each batch, dispense 5 mL aliquots into amber glass vials.

    • Half of the vials from each batch should have the headspace purged with nitrogen before sealing.

    • Place the vials in stability chambers under the following conditions:

      • 40°C / 75% Relative Humidity (RH)

      • 25°C / 60% RH

      • 5°C

    • Withdraw samples for analysis at the following time points: 0, 1, 3, and 6 months.

    • At each time point, perform the following analyses:

      • Visual inspection (color, clarity, presence of solids)

      • Peroxide Value (PV) determination (Protocol 3)

      • Purity and impurity profiling by GC-MS (Protocol 2)

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Objective: To separate and identify this compound, its isomers, and potential oligomers.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (with a split ratio of 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-500

  • Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Search the chromatogram for peaks corresponding to potential isomers (e.g., 5-methyl-2-hexene) and oligomers (dimers, trimers).

    • Compare the mass spectra of unknown peaks with a library (e.g., NIST) for identification.

Protocol 3: Determination of Peroxide Value (Titrimetric Method)

  • Objective: To quantify the concentration of peroxides in this compound.

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution (freshly prepared)

    • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution.

    • Stopper the flask, swirl for 1 minute, and let it stand in the dark for exactly 5 minutes.

    • Add 30 mL of deionized water and shake vigorously.

    • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow iodine color almost disappears.

    • Add 1-2 mL of the starch indicator solution, which will produce a blue color.

    • Continue the titration until the blue color is completely discharged.

    • Perform a blank determination under the same conditions.

  • Calculation:

    • Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

Mandatory Visualizations

Degradation Pathway of this compound This compound This compound Peroxides Peroxides This compound->Peroxides O2, Light, Heat Polymers/Oligomers Polymers/Oligomers This compound->Polymers/Oligomers Free Radicals, Acid Internal Alkenes Internal Alkenes This compound->Internal Alkenes Acid, Metal Catalysts Stabilization Mechanism of BHT cluster_stabilization Stabilization by BHT Alkene (RH) Alkene (RH) Alkyl Radical (R*) Alkyl Radical (R*) Alkene (RH)->Alkyl Radical (R*) Initiation Peroxy Radical (ROO*) Peroxy Radical (ROO*) Alkyl Radical (R*)->Peroxy Radical (ROO*) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO*)->Hydroperoxide (ROOH) + RH Peroxy Radical (ROO*)->Hydroperoxide (ROOH) + BHT (ArOH) BHT (ArOH) BHT (ArOH) BHT Radical (ArO*) BHT Radical (ArO*) Stable Products Stable Products BHT Radical (ArO*)->Stable Products + ROO* Troubleshooting Workflow for Purity Loss start Purity of this compound has decreased gcms Perform GC-MS Analysis start->gcms check_viscosity Check for increased viscosity start->check_viscosity new_peaks New peaks observed? gcms->new_peaks check_viscosity->new_peaks oligomers High MW peaks (Oligomers)? new_peaks->oligomers Yes oxidation Oxidation/Peroxide formation. - Add antioxidant (BHT). - Store under inert gas. new_peaks->oxidation No (Broad baseline hump?) isomers Isomeric peaks? oligomers->isomers No polymerization Polymerization occurred. - Add polymerization inhibitor. - Check for acidic contaminants. oligomers->polymerization Yes isomerization Isomerization occurred. - Store in neutral glass. - Avoid metal contact. isomers->isomerization Yes isomers->oxidation No end Purity issue resolved polymerization->end isomerization->end oxidation->end

References

Technical Support Center: GC-MS Analysis of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-1-hexene. The information is tailored for researchers, scientists, and drug development professionals to refine their analytical methods and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical GC-MS method for the analysis of this compound?

A1: A common approach for analyzing volatile hydrocarbons like this compound involves using a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). Below is a representative method. Please note that optimization may be required for your specific instrumentation and sample matrix.

Q2: How should I prepare my sample for GC-MS analysis of this compound?

A2: Sample preparation is critical for accurate and reproducible results.[1] For liquid samples, a simple dilution with a volatile organic solvent like hexane (B92381) or pentane (B18724) is often sufficient.[2] It is crucial to use high-purity solvents to avoid interferences. For solid or complex matrices, headspace analysis or solid-phase microextraction (SPME) can be effective for isolating volatile compounds.[1] Ensure your final sample is free of particulate matter by filtering or centrifugation before injection.

Q3: What are the key mass spectral fragments for identifying this compound?

A3: Electron ionization (EI) mass spectrometry of this compound will produce a characteristic fragmentation pattern. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) of 98. Key fragment ions can be used for confirmation. Based on typical fragmentation of alkenes, you can expect to see significant peaks at m/z 56 and 41. Always compare your acquired spectrum to a reference library, such as the NIST Mass Spectral Library, for confident identification.

Q4: What are some common causes of retention time shifts for this compound?

A4: Retention time shifts can lead to misidentification of peaks. Common causes include:

  • Changes in carrier gas flow rate: Leaks or fluctuations in the gas supply can alter retention times.[3]

  • Oven temperature variations: Inconsistent oven temperature programming will affect the elution time.

  • Column degradation: Over time, the stationary phase can degrade, especially at high temperatures, leading to shifts in retention. Trimming the first few centimeters of the column can sometimes resolve this.[3]

  • Sample matrix effects: Complex sample matrices can interact with the column and alter the retention of the analyte.

Experimental Protocols

Representative GC-MS Method for this compound

This protocol is a general guideline and may require optimization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in high-purity n-hexane.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dilute an appropriate amount in n-hexane to fall within the calibration range.

GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan

Quantitative Data Summary

The following tables provide typical quantitative data for the analysis of volatile hydrocarbons like this compound. Actual values will be instrument and method-dependent.

Table 1: Expected Retention and Mass Spectral Data

CompoundTypical Retention Time (min) on DB-5 columnMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound5 - 79856, 41, 55

Table 2: Typical Method Performance Parameters

ParameterTypical Range
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Troubleshooting Guides

Troubleshooting Peak Shape Problems
IssuePotential CausesRecommended Actions
Peak Tailing - Active sites in the injector liner or column.[4][5] - Column contamination. - Incorrect column installation.[4]- Use a deactivated inlet liner. - Trim the first 10-20 cm of the column.[4] - Ensure a proper, clean column cut and correct installation depth.[4]
Peak Fronting - Column overload.[6] - Incompatible solvent with the stationary phase.[6] - Condensation of the sample in the injector or column.[6]- Dilute the sample. - Use a solvent that is compatible with the non-polar column. - Increase the injector temperature.[6]
Split Peaks - Improper column installation.[6] - Inconsistent sample vaporization in the inlet.[7] - Issues with the "solvent effect" in splitless injection.[6]- Reinstall the column correctly.[6] - Use a liner with glass wool to aid vaporization. - Ensure the initial oven temperature is below the solvent's boiling point.
Troubleshooting Baseline and Sensitivity Issues
IssuePotential CausesRecommended Actions
Noisy Baseline - Contaminated carrier gas. - Column bleed at high temperatures. - Contaminated injector or detector.- Check gas traps and replace if necessary. - Condition the column. - Clean the injector and detector according to the manufacturer's instructions.
Poor Sensitivity - Leak in the system. - Contaminated ion source. - Incorrect injection parameters.- Perform a leak check. - Clean the ion source. - Optimize injection volume and split ratio.
Ghost Peaks - Carryover from a previous injection. - Septum bleed. - Contaminated solvent.- Run a solvent blank to confirm carryover. - Replace the septum. - Use high-purity solvents.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with n-hexane Sample->Dilution Filtration Filtration/ Centrifugation Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Analysis Start GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_IonSource MS Ion Source (Ionization) GC_Column->MS_IonSource MS_Analyzer Mass Analyzer (Filtering) MS_IonSource->MS_Analyzer MS_Detector Detector (Detection) MS_Analyzer->MS_Detector Data_System Data System MS_Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (m/z) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree Troubleshooting Logic for Peak Shape Issues cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_splitting Split Peak Problem Poor Peak Shape (Tailing, Fronting, Splitting) Check_Activity Check for Active Sites Problem->Check_Activity Tailing? Check_Overload Check for Overload Problem->Check_Overload Fronting? Check_Installation Check Column Installation Problem->Check_Installation Splitting? Trim_Column Trim Column Check_Activity->Trim_Column Replace_Liner Replace Liner Check_Activity->Replace_Liner Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Check_Solvent Check Solvent Compatibility Reinstall_Column Reinstall Column Check_Installation->Reinstall_Column Check_Injection Check Injection Parameters

Caption: Decision tree for troubleshooting common peak shape problems.

References

Validation & Comparative

A Comparative Guide: 5-Methyl-1-hexene vs. 1-Heptene as Comonomers in Polyethylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the selection of comonomers is a critical determinant of the final properties of a copolymer. This guide provides a detailed comparison of two alpha-olefins, the branched 5-methyl-1-hexene (B1630410) and the linear 1-heptene (B165124), when used as comonomers in the synthesis of polyethylene (B3416737). This analysis is intended to assist researchers in making informed decisions for material design and development.

Introduction to Comonomer Selection

The incorporation of alpha-olefin comonomers into a polyethylene backbone disrupts the crystalline structure of the polymer, leading to the production of linear low-density polyethylene (LLDPE) and very-low-density polyethylene (VLDPE).[1] The type and concentration of the comonomer significantly influence the polymer's thermal and mechanical properties, such as density, melting point, crystallinity, tensile strength, and elongation.[2] This guide focuses on the distinct effects of a branched versus a linear alpha-olefin on the resulting polyethylene copolymer.

Performance Comparison: this compound vs. 1-Heptene

While direct, extensive comparative studies between this compound and 1-heptene are limited in publicly available literature, we can infer performance differences based on established principles of polymer chemistry and data from related studies on branched and linear alpha-olefins.

Structural Differences and Their Implications:

The primary distinction between the two comonomers lies in their molecular structure. 1-Heptene is a linear alpha-olefin with a straight pentyl side chain after incorporation into the polyethylene backbone. In contrast, this compound is a branched alpha-olefin, which, upon polymerization, introduces a 3-methylbutyl side chain. This seemingly subtle difference in branching has a profound impact on the resulting polymer's microstructure and macroscopic properties.

dot

cluster_5m1h This compound Incorporation cluster_1h 1-Heptene Incorporation PE_chain_5m1h ...-CH2-CH2-CH-CH2-CH2-CH2-... branch_5m1h CH2-CH(CH3)-CH2-CH3 PE_chain_5m1h->branch_5m1h PE_chain_1h ...-CH2-CH2-CH-CH2-CH2-CH2-... branch_1h CH2-CH2-CH2-CH2-CH3 PE_chain_1h->branch_1h

Caption: Resulting polymer structures.

Reactivity and Incorporation:

The steric hindrance caused by the branched structure of this compound can influence its reactivity during copolymerization compared to the linear 1-heptene. Generally, bulkier comonomers may exhibit lower reactivity ratios, meaning they are incorporated into the polymer chain at a slower rate than ethylene (B1197577). This can affect the overall comonomer distribution along the polymer backbone.

Impact on Thermal and Mechanical Properties:

The introduction of side branches disrupts the ability of polyethylene chains to pack into a highly ordered crystalline lattice. The effectiveness of this disruption depends on the size and shape of the branch.

  • Crystallinity and Melting Point: Branched comonomers like this compound are generally more effective at reducing crystallinity and lowering the melting point of polyethylene compared to their linear counterparts of similar molecular weight. The bulkier side chain of incorporated this compound creates more significant disruption in the crystal lattice.

  • Density: A decrease in crystallinity directly corresponds to a decrease in the density of the polymer. Therefore, copolymers with this compound are expected to have a lower density than those with a similar molar content of 1-heptene.

  • Mechanical Properties: The reduction in crystallinity affects the mechanical properties. While a decrease in crystallinity generally leads to lower stiffness and hardness, it can improve flexibility and impact strength. The more significant disruption to crystallinity by this compound may result in a softer, more flexible polymer with potentially enhanced toughness compared to a 1-heptene copolymer at the same incorporation level.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, the following tables present a generalized summary based on typical trends observed for linear vs. branched alpha-olefin comonomers in ethylene copolymerization. Specific values can vary significantly depending on the catalyst system (e.g., Ziegler-Natta or metallocene) and polymerization conditions.

Table 1: Comparison of Comonomer Properties

PropertyThis compound1-Heptene
Molecular Formula C7H14C7H14
Molar Mass ( g/mol ) 98.1998.19
Structure BranchedLinear
Resulting Side Chain 3-methylbutyln-pentyl

Table 2: Expected Impact on Ethylene Copolymer Properties

Polymer PropertyEthylene/5-Methyl-1-hexene CopolymerEthylene/1-Heptene Copolymer
Reactivity Ratio (r_comonomer) Generally lower (more difficult to incorporate)Generally higher (easier to incorporate)
Crystallinity LowerHigher
Melting Point (°C) LowerHigher
Density (g/cm³) LowerHigher
Tensile Strength (MPa) Potentially lowerPotentially higher
Elongation at Break (%) Potentially higherPotentially lower
Flexibility HigherLower

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of ethylene alpha-olefin copolymers.

Ethylene/α-Olefin Slurry Polymerization

This protocol describes a typical laboratory-scale slurry polymerization process.

dot

Reactor_Prep Reactor Preparation (Drying, Purging with N2) Solvent_Add Add Solvent (e.g., Toluene) Reactor_Prep->Solvent_Add Cocatalyst_Add Add Cocatalyst (e.g., MAO) Solvent_Add->Cocatalyst_Add Comonomer_Add Add Comonomer (this compound or 1-Heptene) Cocatalyst_Add->Comonomer_Add Ethylene_Sat Saturate with Ethylene Comonomer_Add->Ethylene_Sat Catalyst_Inj Inject Catalyst Solution Ethylene_Sat->Catalyst_Inj Polymerization Polymerization Reaction (Controlled T and P) Catalyst_Inj->Polymerization Termination Terminate Reaction (e.g., Acidified Methanol) Polymerization->Termination Polymer_Iso Polymer Isolation (Filtration, Washing, Drying) Termination->Polymer_Iso

Caption: Slurry polymerization workflow.

Procedure:

  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Solvent and Scavenger Addition: Anhydrous toluene (B28343) (or another suitable inert solvent) is introduced into the reactor, followed by the addition of a scavenger, typically a trialkylaluminum compound like triisobutylaluminum (B85569) (TIBA), to remove any remaining impurities.

  • Cocatalyst and Comonomer Injection: The desired amount of cocatalyst, such as methylaluminoxane (B55162) (MAO), is added to the reactor, followed by the injection of the specific alpha-olefin comonomer (this compound or 1-heptene).

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired reaction pressure, and the contents are stirred to ensure saturation of the liquid phase with the monomer.

  • Catalyst Injection and Polymerization: The polymerization is initiated by injecting a solution of the catalyst (e.g., a Ziegler-Natta or metallocene catalyst) into the reactor. The reaction temperature and ethylene pressure are maintained constant for the desired duration.

  • Reaction Termination and Polymer Recovery: The polymerization is terminated by rapidly venting the ethylene and injecting a quenching agent, such as acidified methanol. The resulting polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven to a constant weight.

Differential Scanning Calorimetry (DSC) Analysis (ASTM D3418)

DSC is used to determine the thermal transitions of the polymer, including the melting temperature (Tm) and the heat of fusion (ΔHf), from which the percent crystallinity can be calculated.[3][4][5]

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]

  • Thermal Cycling: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.[6]

    • First Heating Scan: The sample is heated from ambient temperature to a temperature well above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history of the sample.[6]

    • Cooling Scan: The sample is then cooled back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first to determine the thermal properties of the material with a controlled thermal history.

  • Data Analysis: The melting temperature (Tm) is determined as the peak of the endothermic melting transition in the second heating scan. The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak. The percent crystallinity is then calculated using the following equation:

    % Crystallinity = (ΔHf / ΔHf°) x 100

    where ΔHf° is the heat of fusion for 100% crystalline polyethylene (a literature value, typically ~293 J/g).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful technique for determining the comonomer content and distribution in the copolymer.

Procedure:

  • Sample Preparation: A polymer sample (typically 50-100 mg) is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene (B33124) or o-dichlorobenzene-d4) at an elevated temperature (e.g., 120-130°C) in an NMR tube.

  • Data Acquisition: The 13C NMR spectrum is acquired on a high-field NMR spectrometer equipped with a high-temperature probe. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

  • Spectral Analysis: The resonances in the spectrum are assigned to specific carbon atoms in the ethylene and comonomer units. The comonomer content is calculated by integrating the characteristic peaks of the comonomer and the ethylene units. The distribution of comonomer units (e.g., isolated, alternating, or blocky) can be determined by analyzing the fine structure of the spectral peaks.

Tensile Testing (ASTM D882)

Tensile testing is performed to evaluate the mechanical properties of the copolymer films, such as tensile strength, elongation at break, and Young's modulus.[1][3][7][8][9]

Procedure:

  • Sample Preparation: Polymer films of uniform thickness are prepared, typically by compression molding. Dog-bone shaped specimens are cut from the films according to the dimensions specified in ASTM D882.[7]

  • Testing: The specimens are mounted in the grips of a universal testing machine. The sample is then pulled at a constant crosshead speed until it fractures.[8]

  • Data Collection and Analysis: The load and displacement are recorded throughout the test. From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Conclusion

The choice between this compound and 1-heptene as a comonomer in polyethylene synthesis will depend on the desired properties of the final polymer. While 1-heptene, as a linear alpha-olefin, will systematically reduce crystallinity and density, the branched structure of this compound is expected to have a more pronounced effect. This will likely lead to a polymer with lower crystallinity, a lower melting point, and greater flexibility. However, the potential for lower reactivity and challenges in achieving high incorporation levels of the bulkier this compound must be considered. For applications requiring enhanced softness and flexibility, this compound may be a superior choice, whereas for applications where a balance of properties and ease of processing are key, 1-heptene may be more suitable. Further empirical studies directly comparing these two comonomers under identical polymerization conditions are warranted to provide more definitive quantitative comparisons.

References

A Comparative Analysis of Alpha-Olefins in Catalytic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an alpha-olefin (α-olefin) as a comonomer in ethylene (B1197577) or propylene (B89431) polymerization is a critical factor that dictates the final properties of the resulting polyolefin. These comonomers, which are linear alkenes with a terminal double bond, introduce short-chain branches into the main polymer backbone. This branching disrupts the crystalline structure, allowing for the precise tailoring of polymer characteristics such as density, flexibility, and thermal properties. This guide provides a comparative analysis of various α-olefins, supported by experimental data, to assist researchers in selecting the optimal comonomer for specific applications, from flexible films to durable elastomers.

The most common α-olefins used commercially include 1-butene (B85601), 1-hexene (B165129), and 1-octene (B94956), which are copolymerized with ethylene to produce Linear Low-Density Polyethylene (LLDPE).[1][2] The choice of catalyst, typically a Ziegler-Natta or a single-site metallocene catalyst, also plays a pivotal role in polymerization activity and the resulting polymer's microstructure.[1][3][4] Metallocene catalysts, in particular, are known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation.[5][6]

Comparative Performance Data

The length of the α-olefin's hydrocarbon chain directly influences polymerization kinetics and the physical properties of the copolymer. Generally, as the side-chain length of the incorporated α-olefin increases, the disruption to the polymer's crystalline structure becomes more pronounced. This leads to a decrease in crystallinity, density, and melting temperature.[7][8]

Table 1: Ethylene Copolymerization with Short-Chain α-Olefins

This table summarizes the performance of a CpTiCl2(OC6H4Cl)/MAO catalyst system in the copolymerization of ethylene with various short-chain α-olefins. The data illustrates that the presence of a comonomer can significantly enhance catalytic activity, an effect known as the "comonomer effect".[8][9] However, activity tends to decrease as the comonomer chain length increases beyond 1-butene, likely due to steric hindrance at the catalyst's active site.[8]

ComonomerCatalytic Activity ( kg/(mol Ti·h))Polymer M_w ( g/mol )PDI (M_w/M_n)Melting Point (T_m) (°C)
Propylene506758,0005.1127
1-Butene869389,0003.5104
1-Pentene756321,0003.2100
1-Hexene148258,0002.5122

Data synthesized from a study using a CpTiCl2(OC6H4Cl)/MAO catalyst system.[8]

Table 2: Propylene Copolymerization with Higher α-Olefins

The copolymerization of propylene with higher α-olefins (long-chain α-olefins) is a key strategy for producing polypropylene-based elastomers.[10] The following data was obtained using a pyridylamidohafnium catalyst, which demonstrates high activity and excellent incorporation of bulky comonomers. Unlike some systems, this catalyst maintains high activity and produces high molecular weight polymers even with significant incorporation of long-chain α-olefins like 1-dodecene (B91753) (C12) and 1-eicosene (B165122) (C20).[10]

ComonomerActivity (10^7 g/(mol_Hf·h))Comonomer Content (mol%)Polymer M_w ( g/mol )PDI (M_w/M_n)
1-Octene (C8)6.7819.6211,0001.83
1-Dodecene (C12)6.5520.3205,0001.76
1-Hexadecene (C16)6.2320.5198,0001.80
1-Eicosene (C20)6.0518.2195,0001.75

Data synthesized from a study using a (pyridyl-amido)hafnium catalyst with [Ph3C][B(C6F5)4] and Al(iBu)3.[10]

Experimental Methodologies

The following sections describe generalized protocols for the polymerization and characterization of α-olefin copolymers, based on common laboratory practices.

1. General Protocol for Slurry-Phase Copolymerization

This procedure outlines a typical lab-scale slurry polymerization of ethylene and an α-olefin comonomer in a stirred-tank reactor.

  • Reactor Preparation: A 1-liter stainless-steel autoclave reactor is baked at high temperature and purged with high-purity nitrogen to eliminate oxygen and moisture. The reactor is then charged with a solvent, typically 500 mL of toluene (B28343) or heptane, and the selected α-olefin comonomer (e.g., 1-hexene).

  • Reaction Conditions: The reactor is heated to the desired polymerization temperature (e.g., 70-80°C) and pressurized with ethylene to a constant pressure (e.g., 5-10 bar). The contents are stirred continuously to ensure proper mixing.

  • Catalyst Injection: The polymerization is initiated by injecting the catalyst system. This typically involves a pre-activated solution of the primary catalyst (e.g., a Ziegler-Natta or metallocene complex) and a cocatalyst, such as methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEA).[3]

  • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes), with ethylene fed on demand to maintain constant pressure. Reaction temperature is controlled via an external jacket.

  • Termination and Isolation: The reaction is terminated by rapidly venting the ethylene and injecting a quenching agent, such as acidified methanol (B129727). The resulting polymer is precipitated, filtered, washed repeatedly with methanol and acetone (B3395972) to remove catalyst residues, and dried in a vacuum oven until a constant weight is achieved.

2. Key Polymer Characterization Techniques

  • Gel Permeation Chromatography (GPC): GPC is used to determine the weight-average molecular weight (M_w), number-average molecular weight (M_n), and the polydispersity index (PDI = M_w/M_n). The analysis is typically performed at high temperatures (e.g., 140-150°C) using 1,2,4-trichlorobenzene (B33124) as the mobile phase.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the polymer's thermal properties, including the melting temperature (T_m) and the degree of crystallinity. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe thermal transitions. The degree of crystallinity is calculated from the enthalpy of fusion.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): High-temperature ¹³C-NMR spectroscopy is a powerful tool for determining the microstructure of the copolymer.[11] It is used to quantify the mole percent of the incorporated α-olefin and to analyze the distribution of the comonomer units along the polymer chain.[2]

Visualizing Polymerization Workflow and Structure-Property Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and the logical connections between monomer structure and polymer properties.

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Reactor Preparation (Purge & Solvent Fill) B Monomer Feed (Ethylene & α-Olefin) A->B C Catalyst System Injection (Catalyst + Cocatalyst) B->C D Polymerization Reaction (Constant T & P) C->D E Reaction Quenching (e.g., Acidified Methanol) D->E F Polymer Isolation (Precipitation, Washing, Drying) E->F G Polymer Characterization F->G H Final Polymer with Tailored Properties G->H subG1 GPC (Mw, PDI) G->subG1 subG2 DSC (Tm, Crystallinity) G->subG2 subG3 NMR (Comonomer %) G->subG3

Caption: Experimental workflow for α-olefin copolymerization.

G cluster_0 α-Olefin Comonomer cluster_1 Polymer Properties a1 1-Butene (C4) a2 1-Hexene (C6) a1->a2 Increasing Chain Length a3 1-Octene (C8) a2->a3 Increasing Chain Length inv a3->inv p1 Crystallinity p2 Density p3 Melting Point (Tm) p4 Flexibility inv->p1 Decreases inv->p2 Decreases inv->p3 Decreases inv->p4 Increases

Caption: Effect of α-olefin chain length on polymer properties.

Conclusion

The choice of α-olefin comonomer provides a powerful method for tuning the final properties of polyolefins. Shorter α-olefins like 1-butene and 1-hexene are effective at reducing density to create LLDPE, while longer α-olefins such as 1-octene and above are used to produce flexible elastomers and plastomers with very low crystallinities.[5] The data clearly indicates that increasing the comonomer's chain length leads to a more significant disruption of the polymer's crystalline matrix, resulting in lower density, melting point, and crystallinity, and often enhanced flexibility.[7] The selection of an appropriate catalyst system is equally important, as it governs the efficiency of comonomer incorporation, polymerization activity, and the molecular weight characteristics of the final polymer.[10] By understanding these relationships, researchers can strategically design polymers with properties optimized for a wide range of advanced applications.

References

Validating the Purity of 5-Methyl-1-hexene: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of experimental integrity and product quality. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 5-Methyl-1-hexene purity, alongside a discussion of alternative analytical techniques. This guide is supported by experimental protocols and data to aid in method selection and implementation.

Introduction to this compound and Purity Analysis

This compound is a volatile, flammable, colorless liquid hydrocarbon. It serves as a crucial building block in the synthesis of various organic compounds and polymers. The presence of impurities, which can include structural isomers, unreacted starting materials from synthesis (such as from elimination reactions of alkyl halides or dehydration of alcohols), or byproducts, can significantly impact the outcome of chemical reactions and the properties of the final products. Therefore, a robust and reliable analytical method for purity determination is paramount.

GC-FID for Purity Validation of this compound

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted and powerful technique for the quantitative analysis of volatile organic compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The flame ionization detector then provides a signal proportional to the mass of carbon-containing compounds as they elute from the column, allowing for precise quantification. Commercial suppliers of this compound often specify a purity of greater than 99.0%, as determined by gas chromatography.[1][2]

Advantages of GC-FID:
  • High Precision and Accuracy: GC-FID is known for its excellent quantitative performance, providing reliable and reproducible results.

  • Robustness: The technique is well-established and offers consistent performance for routine analysis.

  • High Sensitivity to Hydrocarbons: The FID is highly sensitive to compounds containing carbon-hydrogen bonds, making it ideal for analyzing hydrocarbons like this compound.

  • Wide Linear Range: GC-FID can accurately quantify analytes over a broad concentration range.

Limitations of GC-FID:
  • Limited Identification Capabilities: The FID is a destructive detector that provides a signal based on the number of carbon atoms. It does not provide structural information, making the identification of unknown impurities challenging without the use of reference standards.

  • Not Suitable for Non-Volatile or Thermally Labile Compounds: This is not a limitation for this compound itself but is a general consideration for the technique.

Comparison with Alternative Methods

While GC-FID is a gold standard for quantitative analysis, other methods can provide complementary information, particularly for impurity identification.

FeatureGC-FIDGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, detection by flame ionization.Separation by chromatography, detection by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative analysis (Purity determination)Qualitative analysis (Impurity identification) and quantitative analysis.Structural elucidation and quantitative analysis.
Sensitivity High (picogram level)Very high (femtogram level)Moderate to low
Selectivity Good for separation, poor for identification.Excellent for identification.Excellent for structural isomers.
Data Output Chromatogram with peaks representing quantity.Chromatogram and mass spectrum for each peak.Spectrum with signals corresponding to different chemical environments.
Advantages Robust, precise, wide linear range.Definitive identification of unknown impurities.Provides detailed structural information, non-destructive.
Disadvantages Poor for identifying unknowns.Can be less quantitatively accurate than GC-FID for some applications.Lower sensitivity, can be complex to interpret for mixtures.

Experimental Protocols

GC-FID Method for this compound Purity

This protocol is a representative method for the purity analysis of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as hexane (B92381) or pentane.

  • Mix thoroughly to ensure a homogenous solution.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Temperature Program Initial: 40 °C, hold for 5 min
Ramp: 10 °C/min to 150 °C
Hold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

  • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

Data Presentation

The following table represents hypothetical data from the GC-FID analysis of a this compound sample, demonstrating a high-purity product with minor impurities.

Peak No.Retention Time (min)ComponentArea (%)
14.2Solvent (Hexane)-
25.8Unknown Impurity 10.15
36.5This compound99.80
47.1Unknown Impurity 20.05

Mandatory Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volumetric Flask Sample->Dilution Solvent Hexane Solvent Solvent->Dilution Injector GC Injector Dilution->Injector 1 µL Injection Column GC Column (Separation) Injector->Column Detector FID Detector (Detection) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: Workflow for the purity validation of this compound using GC-FID.

Conclusion

For the routine quality control and purity validation of this compound, GC-FID stands out as a robust, precise, and cost-effective method. It provides accurate quantitative data essential for ensuring product specifications are met. When unknown impurities are detected or for in-depth characterization, coupling GC-FID analysis with a technique like GC-MS is highly recommended to leverage the strengths of both quantification and identification. The choice of analytical methodology should always be guided by the specific requirements of the research or application, balancing the need for quantitative accuracy, qualitative information, and analytical throughput.

References

A Comparative Guide to Catalysts for 5-Methyl-1-hexene Synthesis via Propylene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of specific olefin isomers is a critical challenge in modern chemistry, with applications ranging from polymer production to the synthesis of fine chemicals and pharmaceutical intermediates. 5-Methyl-1-hexene, a branched C7 olefin, is a valuable building block whose synthesis requires precise catalytic control to avoid the formation of undesired isomers. The most direct route to C6 and C7 olefins is the dimerization of propylene (B89431), where catalyst choice dictates the product distribution.

This guide provides an objective comparison of two distinct catalytic systems for the synthesis of hexene isomers from propylene: a heterogeneous metal-organic framework (MOF) catalyst, Ni-MFU-4l , and a homogeneous Hafnocene-based catalyst . The comparison is supported by experimental data on product selectivity, highlighting the performance of each system in producing branched olefins, including key isomers structurally related to this compound.

Data Presentation: Catalyst Performance in Propylene Dimerization

The following table summarizes the quantitative performance of the selected catalysts, focusing on the distribution of hexene (C6) isomers produced from the dimerization of propylene. This allows for a direct comparison of their regioselectivity.

Catalyst SystemCatalyst TypeKey ConditionsTotal C6 Selectivity (% of products)Hexene Isomer Distribution (% of C6 fraction)
2-Methyl-1-pentene (B165372)
Ni-MFU-4l / MMAO-12Heterogeneous (MOF)6 bar Propylene, C6D6 solventHigh (17:1 C6:C9 ratio)26%
(η⁵-C₅Me₄ⁱBu)₂HfCl₂ / [Ph₃C][B(C₆F₅)₄]/Al(ⁱBu)₃[1][2]Homogeneous (Hafnocene)4 bar Propylene, Toluene (B28343) solvent, 20 °CNot specified, but high selectivity to dimers10.3%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The protocols for the two compared systems are outlined below.

Ni-MFU-4l System (Heterogeneous)[1]
  • Catalyst Activation and Reaction Setup: The catalyst, Ni-MFU-4l, is a solid material prepared via cation exchange of Ni²⁺ into the metal-organic framework Zn₅Cl₄(BTDD)₃. For a typical reaction, the catalyst is loaded into a reaction vessel as a slurry.

  • Reaction Execution: The reaction is conducted under semi-batch conditions. The vessel is charged with the Ni-MFU-4l slurry, a solvent (e.g., C₆D₆ for NMR analysis), and the co-catalyst, modified methylaluminoxane-12 (MMAO-12). The reactor is then pressurized with propylene gas (6 bar).

  • Product Analysis: After the reaction period, the product distribution is determined using quantitative ¹³C-NMR spectroscopy. This technique allows for the precise identification and quantification of the various hexene isomers formed.

Hafnocene System (Homogeneous)[2][3]
  • Catalyst Activation and Reaction Setup: The hafnocene precursor, (η⁵-C₅Me₄ⁱBu)₂HfCl₂, is activated in situ. In a typical experiment, a solution of the hafnocene complex in a solvent like toluene is prepared in a Schlenk flask or autoclave.

  • Reaction Execution: The activator, typically a combination of a borate (B1201080) compound like [Ph₃C][B(C₆F₅)₄] and an aluminum alkyl such as triisobutylaluminum (B85569) (Al(ⁱBu)₃), is added to the catalyst solution. The reactor is then pressurized with propylene (e.g., 4 bar) and the reaction proceeds at a controlled temperature (e.g., 20 °C).

  • Product Analysis: The reaction mixture, containing the soluble catalyst and products, is analyzed directly. The volatile products, including the hexene isomers, are identified and quantified using gas chromatography (GC).

Visualizing the Process

Diagrams help clarify complex workflows and chemical transformations. The following visualizations, created using the DOT language, illustrate the general synthesis pathway and the experimental workflow.

Catalytic Dimerization of Propylene

This diagram illustrates the fundamental chemical transformation where two propylene monomers are catalytically converted into a mixture of C6 olefin isomers.

G cluster_reactants Reactants cluster_products Products (C6 Isomer Mixture) Propylene1 Propylene Catalyst Catalyst (e.g., Ni-MFU-4l or Hafnocene) Propylene1->Catalyst Propylene2 Propylene Propylene2->Catalyst p1 This compound Catalyst->p1 Selectivity p2 4-Methyl-1-pentene (B8377) Catalyst->p2 p3 2-Methyl-1-pentene Catalyst->p3 p4 Linear Hexenes Catalyst->p4 p5 Other Isomers Catalyst->p5

A diagram of the propylene dimerization process.
General Experimental Workflow

This flowchart outlines the typical sequence of steps involved in conducting and analyzing a catalytic synthesis experiment for this compound.

G A Catalyst Preparation (Synthesis / Activation) B Reactor Setup (Add Catalyst, Solvent, Co-catalyst) A->B C Reaction Execution (Introduce Propylene, Control T/P) B->C D Product Collection & Quenching C->D E Analysis (GC / NMR Spectroscopy) D->E F Data Interpretation (Yield & Selectivity Calculation) E->F

A flowchart of the experimental workflow.

Discussion and Conclusion

The data reveals distinct differences in the selectivity profiles of the two catalytic systems, stemming from their unique active sites and reaction mechanisms.

  • The Ni-MFU-4l catalyst, a heterogeneous system with discrete, single-site active centers, demonstrates a balanced distribution between linear and branched hexenes. Notably, it produces a significant fraction (10%) containing this compound and its close isomer, 2,3-dimethyl-1-butene. The formation of multiple branched isomers suggests that both 1,2- and 2,1-insertion of propylene into the growing chain are viable pathways. The solid nature of this catalyst simplifies separation from the product stream, a significant advantage for industrial processes.

  • The Hafnocene catalyst, a homogeneous system, exhibits exceptionally high selectivity towards a single branched isomer, 4-methyl-1-pentene (61.6%).[1][2] This high regioselectivity is attributed to a mechanism involving repeated 1,2-insertions of propylene followed by a β-methyl elimination step.[1][2] While this specific catalyst is not optimized for this compound, its byproducts include 2-methyl-1-pentene (10.3%), another valuable branched olefin.[1][2] The data suggests that this system strongly disfavors the formation pathways leading to linear hexenes or other branched isomers like this compound.

References

A Comparative Benchmark: 5-Methyl-1-hexene Versus Other Branched Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in specialty chemicals and drug development, the choice of an olefin building block is critical. Branched alpha-olefins, such as 5-Methyl-1-hexene, are pivotal comonomers and intermediates that introduce specific side-chain structures, influencing the properties of polymers and the architecture of complex molecules. This guide provides an objective comparison of this compound against a linear analogue and other branched olefins, supported by physicochemical data and generalized experimental protocols for key applications like polymerization and hydroformylation.

Physicochemical Properties: A Comparative Overview

The structural differences between linear and branched olefins, even with the same carbon number, lead to distinct physical properties. The position of the branch also plays a significant role. This compound, with its isobutyl group, is compared below with the linear 1-hexene (B165129) and two C6 branched isomers, 4-methyl-1-pentene (B8377) and 3-methyl-1-pentene.

PropertyThis compound1-Hexene (Linear Analogue)4-Methyl-1-pentene3-Methyl-1-pentene
Molecular Formula C₇H₁₄C₆H₁₂C₆H₁₂C₆H₁₂
Molecular Weight ( g/mol ) 98.1984.1684.1684.16
Boiling Point (°C) 85.363 - 66[1]53 - 54[2][3]54[4]
Density (g/mL at 25°C) ~0.6930.673 - 0.678[1][5]0.665[3][6]0.67
Flash Point (°C) -10-22.8-31.7-27
Refractive Index (n20/D) ~1.3961.388[1]1.382[2][3]1.384

Note: Data for this compound is compiled from multiple chemical data sources. Data for other olefins are cited from the search results.

Performance Benchmark 1: Olefin Copolymerization

Branched alpha-olefins are frequently used as comonomers with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE). The incorporation of a comonomer introduces short-chain branches onto the main polyethylene backbone, which disrupts the crystalline structure. This leads to lower density, lower crystallinity, and modified mechanical properties like increased flexibility and puncture resistance.[5] The size and structure of the branch influence the degree of this disruption.

The isobutyl branch from this compound is larger than the isobutyl branch from 4-methyl-1-pentene or the sec-butyl branch from 3-methyl-1-pentene, which can lead to more significant changes in polymer morphology. The reactivity of the olefin in copolymerization is also key; sterically hindered olefins may incorporate less readily than linear alpha-olefins depending on the catalyst system used.[7]

Monomer_To_Property A Monomer Structure (Linear vs. Branched) B Polymer Microstructure (Chain Branching) A->B Coordination Polymerization C Bulk Physical Properties (Density, Crystallinity, Flexibility) B->C Impacts

Fig 1. Relationship between olefin structure and polymer properties.
Experimental Protocol: Ethylene/α-Olefin Slurry Copolymerization

This protocol describes a typical lab-scale procedure for the copolymerization of ethylene with a liquid α-olefin (e.g., this compound) using a supported Ziegler-Natta or metallocene catalyst.

  • Reactor Preparation: A 1-liter stainless-steel autoclave reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 90°C) and subsequently purged with high-purity nitrogen or argon.

  • Solvent and Scavenger Addition: A dry, deoxygenated hydrocarbon solvent (e.g., 500 mL of heptane (B126788) or toluene) is added to the reactor. A scavenger, typically an organoaluminum compound like triisobutylaluminum (B85569) (TIBA), is injected to react with any remaining impurities. The mixture is stirred at the desired reaction temperature (e.g., 80°C).[8]

  • Comonomer Injection: The desired amount of the liquid α-olefin comonomer (e.g., this compound) is injected into the reactor.

  • Catalyst Injection: The solid catalyst, prepared as a mineral oil slurry, is injected into the reactor to initiate polymerization. Supported titanium-magnesium catalysts are common for Ziegler-Natta systems, while silica-supported zirconocenes are used for metallocene systems.[9][10]

  • Ethylene Feed: The reactor is immediately pressurized with ethylene to the target pressure (e.g., 10 bar). Ethylene is continuously fed to maintain constant pressure as it is consumed by the reaction.[11]

  • Reaction: The polymerization is allowed to proceed for a set time (e.g., 60 minutes), with temperature maintained via an external jacket.

  • Termination (Quenching): The ethylene feed is stopped, and the reactor is vented. A small amount of acidified alcohol (e.g., 10% HCl in methanol) is injected to terminate the reaction and deactivate the catalyst.[11]

  • Polymer Isolation: The resulting polymer slurry is filtered, washed extensively with ethanol (B145695) and water to remove catalyst residues, and dried in a vacuum oven at 60-80°C to a constant weight.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dry & Purge Reactor B Add Solvent & Scavenger A->B C Inject α-Olefin Comonomer B->C D Inject Catalyst Slurry C->D E Pressurize with Ethylene D->E F Maintain Temp & Pressure E->F G Quench with Acidified Alcohol F->G H Filter, Wash, & Dry Polymer G->H Hydroformylation_Cycle Cat H-M(L)n Catalyst Olefin_Coord Olefin Coordination Cat->Olefin_Coord + Olefin - Ligand Linear_Insert Linear Alkyl Intermediate Olefin_Coord->Linear_Insert 1,2-Insertion Branched_Insert Branched Alkyl Intermediate Olefin_Coord->Branched_Insert 2,1-Insertion Linear_Acyl Linear Acyl Linear_Insert->Linear_Acyl + CO Branched_Acyl Branched Acyl Branched_Insert->Branched_Acyl + CO H2_Add_L H₂ Oxidative Addition Linear_Acyl->H2_Add_L H2_Add_B H₂ Oxidative Addition Branched_Acyl->H2_Add_B H2_Add_L->Cat Reductive Elim. + Linear Aldehyde H2_Add_B->Cat Reductive Elim. + Branched Aldehyde

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of volatile organic compounds (VOCs) is paramount in various stages of research and drug development. 5-Methyl-1-hexene, a non-polar hydrocarbon, serves as a representative analyte for which robust analytical methods are crucial for quality control, stability testing, and impurity profiling. This guide provides an objective comparison of the primary analytical techniques for this compound, supported by representative experimental data and detailed methodologies to aid in the selection and cross-validation of analytical methods.

Method Comparison: GC-MS vs. GC-FID

Gas Chromatography (GC) is the cornerstone for analyzing volatile compounds like this compound. The choice of detector, however, significantly influences the specificity, sensitivity, and overall performance of the method. The two most common detectors for this application are the Mass Spectrometer (MS) and the Flame Ionization Detector (FID).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity by separating compounds based on their retention time and identifying them based on their unique mass spectra. This dual identification provides a high degree of confidence in the analytical results, making it invaluable for identifying unknown impurities and for method validation.

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and cost-effective technique that provides excellent quantitative performance for hydrocarbons. It is known for its wide linear dynamic range and is often the workhorse for routine quality control analyses where the analytes are well-characterized.

Quantitative Performance Data

The following table summarizes representative performance data for the analysis of a C7 alkene, which can be considered indicative for this compound, using GC-MS and GC-FID. These values are essential for the cross-validation and performance verification of analytical methods.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL3 - 15 ng/mL

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable results. The following methodologies for GC-MS and GC-FID are provided as a comprehensive guide for the analysis of this compound.

Sample Preparation

A standardized sample preparation protocol is crucial for both GC-MS and GC-FID to ensure consistency and minimize variability.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (purity >99%) in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

    • If the sample is a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest.[1]

  • Internal Standard:

    • For enhanced precision, add a suitable internal standard (e.g., a deuterated analog or a hydrocarbon with a similar retention time that is not present in the sample) to all standard and sample solutions at a constant concentration.

GC-MS Methodology
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 41, 56, and 83 can be monitored.

GC-FID Methodology
  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-1 (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 180°C.

    • Hold for 3 minutes.

  • Detector Parameters:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25 mL/min.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is robust, reliable, and suitable for its intended purpose. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_comparison Comparative Analysis M1_Dev Method Development & Optimization M1_Val Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP Analysis_A Analysis with Method A M1_SOP->Analysis_A M2_Dev Method Development & Optimization M2_Val Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP Analysis_B Analysis with Method B M2_SOP->Analysis_B Sample_Set Identical Sample Set Sample_Set->Analysis_A Sample_Set->Analysis_B Data_Comp Data Comparison & Statistical Analysis (e.g., t-test, F-test) Analysis_A->Data_Comp Analysis_B->Data_Comp Final_Report Cross-Validation Report Data_Comp->Final_Report

References

Navigating Comonomer Selection in LLDPE Synthesis: A Comparative Analysis of Alpha-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and polymer scientists on the performance characteristics of Linear Low-Density Polyethylene (LLDPE) synthesized with various alpha-olefin comonomers. This report details the impact of comonomer choice on the mechanical and physical properties of LLDPE, providing a comparative analysis of 1-butene, 1-hexene, and 1-octene (B94956) as alternatives in polymerization processes.

In the synthesis of Linear Low-Density Polyethylene (LLDPE), the incorporation of an alpha-olefin comonomer is crucial for tailoring the polymer's properties. These comonomers introduce short-chain branches into the linear ethylene (B1197577) backbone, which disrupts the crystalline structure, thereby lowering the density and enhancing properties such as flexibility and toughness. While 5-Methyl-1-hexene finds application in this area, more conventional and widely studied alternatives include 1-butene, 1-hexene, and 1-octene. The selection of the comonomer has a profound impact on the final resin's performance, particularly in film applications. Generally, increasing the length of the alpha-olefin comonomer leads to improvements in key mechanical properties such as tear strength and impact resistance.[1][2]

Performance Comparison of LLDPE with Different Comonomers

The choice of comonomer significantly influences the mechanical and physical properties of the resulting LLDPE resin. The following table summarizes the typical performance of LLDPE films synthesized using 1-butene, 1-hexene, and 1-octene as comonomers. The data presented is a representative compilation from various studies to illustrate the general trends observed.

Property1-Butene LLDPE1-Hexene LLDPE1-Octene LLDPETest Standard
Physical Properties
Density (g/cm³)0.915 - 0.9250.915 - 0.9250.915 - 0.925ASTM D1505
Melt Flow Index (g/10 min)0.5 - 5.00.5 - 5.00.5 - 5.0ASTM D1238
Melting Point (°C)~122~124~126ASTM D3418
Mechanical Properties (Film)
Tensile Strength at Yield (MD, MPa)20 - 2522 - 2824 - 30ASTM D882
Tensile Strength at Break (MD, MPa)40 - 5045 - 5550 - 60ASTM D882
Elongation at Break (MD, %)500 - 600550 - 650600 - 700ASTM D882
Elmendorf Tear Strength (MD, g/mil )150 - 250250 - 400300 - 500ASTM D1922
Dart Drop Impact ( g/mil )100 - 200200 - 350250 - 450ASTM D1709

Note: The values presented are typical ranges and can vary depending on the specific catalyst system, polymerization process, and resin grade.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of LLDPE are provided below. These protocols are representative of common laboratory and pilot-scale procedures.

LLDPE Synthesis via Slurry Polymerization (Ziegler-Natta Catalyst)

This protocol describes a typical slurry polymerization process for producing LLDPE.

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Solvent and Scavenger Addition: A suitable solvent, such as hexane (B92381) or heptane, is introduced into the reactor. A scavenger, typically an organoaluminum compound like triethylaluminum (B1256330) (TEAL), is added to remove any remaining impurities.

  • Catalyst and Cocatalyst Introduction: The Ziegler-Natta catalyst precursor (e.g., a titanium compound supported on magnesium chloride) and a cocatalyst (e.g., TEAL) are injected into the reactor.[3][4]

  • Monomer and Comonomer Feed: High-purity ethylene is continuously fed into the reactor to maintain a constant pressure. The alpha-olefin comonomer (1-butene, 1-hexene, or 1-octene) is simultaneously fed at a predetermined ratio to ethylene.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 70-90°C) and pressure (e.g., 5-10 bar) for a set duration. The reactor is continuously stirred to ensure proper mixing.

  • Termination and Polymer Recovery: The polymerization is terminated by adding a deactivating agent, such as isopropanol. The polymer slurry is then discharged from the reactor.

  • Purification and Drying: The polymer is washed with a deactivating solution and then with deionized water to remove catalyst residues. The resulting LLDPE powder is dried in a vacuum oven.

Blown Film Extrusion

The synthesized LLDPE resin is converted into a film for mechanical testing using a blown film extrusion process.[5][6]

  • Extrusion: The LLDPE pellets are fed into an extruder, where they are melted and homogenized by a rotating screw in a heated barrel.

  • Film Blowing: The molten polymer is forced through an annular die to form a thin-walled tube. Air is introduced into the center of the tube, inflating it into a bubble of the desired diameter.

  • Cooling and Collapsing: The bubble is cooled by an air ring as it is drawn upwards. It is then collapsed by a set of rollers.

  • Winding: The flattened film is wound onto a roll. The thickness of the film is controlled by the extrusion rate, bubble diameter, and take-up speed.

Characterization of LLDPE Films

The following standard test methods are used to evaluate the properties of the LLDPE films.

  • Density: Determined according to ASTM D1505 using a density gradient column.

  • Melt Flow Index (MFI): Measured as per ASTM D1238, which indicates the ease of flow of the molten polymer.[7][8]

  • Tensile Properties: The tensile strength, yield strength, and elongation at break are measured following ASTM D882.[9][10][11][12]

  • Tear Resistance: The Elmendorf tear strength is determined according to ASTM D1922.

  • Impact Resistance: The dart drop impact strength is measured as per ASTM D1709.[13]

Visualizing the Workflow

The following diagram illustrates the general workflow from LLDPE synthesis to final film characterization.

LLDPE_Workflow cluster_synthesis LLDPE Synthesis cluster_processing Film Processing cluster_characterization Film Characterization s1 Reactor Preparation s2 Solvent & Scavenger Addition s1->s2 s3 Catalyst Introduction s2->s3 s4 Monomer & Comonomer Feed s3->s4 s5 Polymerization s4->s5 s6 Termination & Recovery s5->s6 s7 Purification & Drying s6->s7 p1 Blown Film Extrusion s7->p1 LLDPE Resin c1 Density (ASTM D1505) p1->c1 LLDPE Film c2 Melt Flow Index (ASTM D1238) p1->c2 c3 Tensile Properties (ASTM D882) p1->c3 c4 Tear Resistance (ASTM D1922) p1->c4 c5 Impact Strength (ASTM D1709) p1->c5

Caption: Workflow for LLDPE Synthesis and Characterization.

References

Performance Showdown: A Comparative Guide to Polymers Derived from 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticipated performance characteristics of poly(5-methyl-1-hexene) against two widely utilized polyolefins: High-Density Polyethylene (B3416737) (HDPE) and Isotactic Polypropylene (iPP). Due to a scarcity of published experimental data specifically for the homopolymer of This compound (B1630410), this comparison extrapolates its expected properties based on its chemical structure and the established performance of similar branched polyolefins. The inclusion of an isobutyl side group is expected to impart unique thermal and mechanical properties, making it a polymer of significant interest for specialized applications, including in the biomedical and pharmaceutical fields.

Executive Summary

Poly(this compound) is anticipated to exhibit a distinct performance profile compared to linear polyethylene and isotactic polypropylene. The presence of the bulky isobutyl side chain is predicted to disrupt crystalline packing, leading to a lower density and crystallinity compared to HDPE. This structural feature is also expected to influence the polymer's thermal properties, likely resulting in a lower melting point than both HDPE and iPP. However, the branched structure may enhance flexibility and impact resistance. This guide provides a detailed, albeit partially predictive, comparison to aid researchers in evaluating the potential of this novel polymer.

Data Presentation: A Comparative Overview

The following tables summarize the known properties of HDPE and iPP, alongside the expected performance characteristics of poly(this compound).

Table 1: Thermal Properties

PropertyPoly(this compound) (Expected)High-Density Polyethylene (HDPE)Isotactic Polypropylene (iPP)Test Method
Melting Temperature (Tm)Lower than HDPE and iPP125-135 °C160-170 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg)Expected to be below 0 °C-110 to -125 °C-10 to -20 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)Similar to other polyolefins~450 °C~450 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical Properties

PropertyPoly(this compound) (Expected)High-Density Polyethylene (HDPE)Isotactic Polypropylene (iPP)Test Method
DensityLower than HDPE and iPP0.94-0.97 g/cm³[1]0.90-0.91 g/cm³[2]ASTM D792
Tensile StrengthLower than HDPE and iPP20-40 MPa30-40 MPaASTM D638
Elongation at BreakPotentially higher100-1000%100-700%ASTM D638
Young's ModulusLower than HDPE and iPP0.8-1.5 GPa1.1-1.6 GPaASTM D638

Table 3: Chemical Resistance

PropertyPoly(this compound) (Expected)High-Density Polyethylene (HDPE)Isotactic Polypropylene (iPP)Test Method
Resistance to Non-oxidizing AcidsExcellentExcellentExcellentASTM D543
Resistance to Oxidizing AcidsGoodGoodPoorASTM D543
Resistance to BasesExcellentExcellentExcellentASTM D543
Resistance to Aliphatic SolventsPoor (swelling)Poor (swelling)Poor (swelling)ASTM D543
Resistance to Aromatic SolventsPoor (swelling)Poor (swelling)Poor (swelling)ASTM D543

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to characterize and compare the performance of poly(this compound).

Polymer Synthesis: Ziegler-Natta Catalysis

A representative synthesis of poly(this compound) would be carried out in a moisture- and air-free environment using Schlenk line techniques.

  • Catalyst Preparation: A titanium-based Ziegler-Natta catalyst, such as TiCl4 supported on MgCl2, would be prepared or obtained commercially.

  • Polymerization:

    • A dried glass reactor is charged with an inert solvent (e.g., heptane) and the desired amount of this compound monomer under a nitrogen or argon atmosphere.

    • A co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEAL), is added to the reactor, and the mixture is stirred.

    • The Ziegler-Natta catalyst slurry is then introduced to initiate polymerization.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 70 °C) for a specific duration.

  • Termination and Purification:

    • The polymerization is terminated by the addition of an alcohol (e.g., isopropanol).

    • The resulting polymer is precipitated, filtered, and washed repeatedly with alcohol and water to remove catalyst residues.

    • The purified polymer is then dried in a vacuum oven until a constant weight is achieved.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): The melting temperature (Tm) and glass transition temperature (Tg) of the polymer are determined using a DSC instrument. A sample of the polymer (5-10 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history.

  • Thermogravimetric Analysis (TGA): The thermal stability and decomposition temperature (Td) of the polymer are evaluated using a TGA instrument. A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min), and its weight loss is monitored as a function of temperature.

Mechanical Testing: Tensile Properties (ASTM D638)
  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by compression molding or injection molding according to ASTM D638 specifications.

  • Testing: The specimens are mounted in the grips of a universal testing machine. They are then pulled at a constant crosshead speed until they fracture. The load and displacement are recorded throughout the test.

  • Data Analysis: The tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Visualizations

The following diagrams illustrate the polymerization workflow and the structural comparison of the polymers.

Polymerization_Workflow Monomer This compound Monomer Reactor Polymerization Reactor Monomer->Reactor Catalyst Ziegler-Natta Catalyst Catalyst->Reactor CoCatalyst Co-catalyst (e.g., TEAL) CoCatalyst->Reactor Solvent Inert Solvent (e.g., Heptane) Solvent->Reactor Termination Termination (e.g., Isopropanol) Reactor->Termination Polymer Slurry Purification Purification (Washing & Drying) Termination->Purification Polymer Poly(this compound) Purification->Polymer

Caption: A schematic workflow for the synthesis of poly(this compound) via Ziegler-Natta catalysis.

Polymer_Structure_Comparison cluster_HDPE High-Density Polyethylene (HDPE) cluster_iPP Isotactic Polypropylene (iPP) cluster_P5M1H Poly(this compound) HDPE_struct (-CH₂-CH₂-)n HDPE_desc Linear chains, high crystallinity iPP_struct (-CH(CH₃)-CH₂-)n iPP_desc Regularly arranged methyl groups, crystalline P5M1H_struct (-CH(CH₂-CH₂-CH(CH₃)₂)-CH₂-)n P5M1H_desc Bulky isobutyl side chains, likely lower crystallinity

Caption: A comparison of the repeating unit structures of HDPE, iPP, and poly(this compound).

References

Economic Analysis of 5-Methyl-1-hexene Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an economic and methodological comparison of three primary synthesis routes for the production of 5-Methyl-1-hexene: the Grignard reaction, the Wittig reaction, and olefin metathesis. The selection of a synthetic route in a research and development setting is a multifactorial decision, weighing not only the yield and purity of the final product but also the cost of raw materials, complexity of the procedure, and scalability. This document aims to provide a clear, data-driven comparison to aid in this decision-making process.

At a Glance: Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of each production method. The economic data is based on estimated laboratory-scale synthesis and current market prices for reagents. It is important to note that these costs can fluctuate and may be substantially lower when purchasing in bulk for larger-scale production.

ParameterGrignard ReactionWittig ReactionOlefin Metathesis
Starting Materials Isobutylmagnesium bromide, Allyl bromideIsovaleraldehyde, Methyltriphenylphosphonium bromide1-Pentene, Isobutylene
Key Reagents Diethyl ether (solvent)Strong base (e.g., n-BuLi), THF (solvent)Grubbs Catalyst (e.g., 1st or 2nd Gen)
Estimated Yield 60-80%70-90%55-75%
Reaction Time 2-4 hours8-16 hours2-6 hours
Reaction Temperature 0°C to reflux-78°C to room temperatureRoom temperature to 40°C
Estimated Reagent Cost per gram of product *$5 - $15$20 - $40$50 - $150+ (catalyst dependent)
Key Advantages Lower reagent cost, well-established method.High yields, predictable regioselectivity.High functional group tolerance, milder conditions.
Key Disadvantages Moisture sensitive, potential for side reactions.Stoichiometric phosphine (B1218219) oxide byproduct, higher reagent cost.Very high catalyst cost, potential for side products.

*Note: Cost estimations are for laboratory-scale synthesis and are highly dependent on supplier and purity of reagents. Catalyst cost for metathesis is a significant driver.

Method 1: Grignard Reaction

The Grignard reaction provides a classical and cost-effective approach to the synthesis of this compound. This method involves the coupling of an alkyl magnesium halide (Grignard reagent) with an allyl halide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. Isobutyl bromide is added dropwise to initiate the formation of isobutylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. Allyl bromide, dissolved in anhydrous diethyl ether, is then added dropwise to the stirred solution.

  • Workup: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The product, this compound, is isolated by fractional distillation.

Logical Flow of Grignard Synthesis

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Method 2: Wittig Reaction

The Wittig reaction is a highly reliable method for alkene synthesis, offering excellent control over the position of the double bond. This route involves the reaction of a phosphorus ylide with an aldehyde.

Experimental Protocol: Synthesis of this compound via Wittig Reaction
  • Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to a low temperature (e.g., -78°C), and a strong base like n-butyllithium is added dropwise to generate the phosphorus ylide.

  • Wittig Reaction: Isovaleraldehyde is then added to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched with water. The organic layer is extracted with a nonpolar solvent like hexane.

  • Purification: The voluminous triphenylphosphine (B44618) oxide byproduct is often difficult to remove. Purification typically involves filtration to remove the bulk of the byproduct, followed by column chromatography of the filtrate to isolate the pure this compound.

Wittig Reaction Pathway

Wittig_Pathway cluster_0 Ylide Formation cluster_1 Wittig Reaction A Methyltriphenylphosphonium bromide C Phosphorus Ylide A->C B n-Butyllithium B->C E Oxaphosphetane Intermediate C->E D Isovaleraldehyde D->E F This compound E->F G Triphenylphosphine oxide E->G Metathesis_Cycle Catalyst Ru=CH2 Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Isobutylene Isobutylene Isobutylene Catalyst_Iso Ru=C(CH3)2 Intermediate1->Catalyst_Iso - Ethylene Intermediate2 Metallacyclobutane 2 Catalyst_Iso->Intermediate2 + 1-Pentene Pentene 1-Pentene Product This compound Intermediate2->Product - Ru=CH2 (catalyst regeneration)

A Comparative Guide to Spectroscopic Methods for Purity Assessment of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common spectroscopic techniques for determining the purity of 5-Methyl-1-hexene. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials in research and pharmaceutical development. Here, we compare Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The purity of this compound is predominantly determined by Gas Chromatography, with commercial suppliers often quoting purity levels greater than 99.0% based on this technique.[1] While GC is a robust method for separating and quantifying volatile compounds, NMR and FTIR spectroscopy offer complementary information regarding the structural integrity and the presence of specific functional groups.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR)
Primary Use Separation and quantification of volatile components.Absolute and relative quantification, structural elucidation.Functional group identification, quantification of known components.
Typical Purity Range >99.0%High accuracy for purity >95%Primarily qualitative, quantitative for specific calibrated impurities.
Strengths High resolution for separating isomers, high sensitivity (ppm levels).Primary ratio method (can be used without a pure standard of the analyte), highly specific structural information.Fast, non-destructive, provides information on functional groups.
Limitations Requires certified reference standards for accurate quantification, destructive to the sample.Lower sensitivity than GC, requires careful sample preparation and parameter optimization for accurate quantification.Lower specificity for complex mixtures of isomers, quantification can be challenging.
Common Impurities Detected Isomers of heptene, residual solvents, starting materials.Structural isomers, byproducts with different proton environments.Compounds with different functional groups (e.g., alcohols, carbonyls from oxidation).

Experimental Protocols

Gas Chromatography with Flame Ionization Detector (GC-FID)

Principle: This method separates volatile compounds based on their differential partitioning between a stationary phase in a column and a mobile gas phase. The flame ionization detector (FID) then combusts the eluting compounds, producing ions that generate a current proportional to the amount of carbon, allowing for quantification.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as hexane (B92381) or pentane.

  • Instrument Parameters:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

      • Hold: Maintain at 150 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 100:1.

  • Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, quantification can be performed using an internal or external standard method with certified reference materials.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides quantitative information based on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known internal standard, the purity of the analyte can be accurately determined.[2][3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

    • Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative accuracy).

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the vinyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For quantitative analysis, the absorbance at a specific wavelength, characteristic of the analyte, is correlated to its concentration using a calibration curve (Beer-Lambert Law).

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid this compound is placed directly on the ATR crystal. For transmission analysis, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis:

    • Qualitative: Identify characteristic absorption bands for alkenes:

      • C=C stretch: ~1640 cm⁻¹

      • =C-H stretch (vinyl group): ~3080 cm⁻¹

      • =C-H bend (vinyl group): ~910 cm⁻¹ and ~990 cm⁻¹

    • Quantitative: To quantify a known impurity, a calibration curve must be prepared using standards of known concentrations. The absorbance of a characteristic peak of the impurity is measured and plotted against concentration.

Visualizing the Workflow and Relationships

Experimental_Workflow_for_Purity_Determination cluster_GC Gas Chromatography (GC-FID) cluster_NMR Quantitative NMR (qNMR) cluster_FTIR FTIR Spectroscopy GC_Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection Injection into GC GC_Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Analysis Data Analysis (Peak Area % or Std. Curve) GC_Detection->GC_Analysis NMR_Sample_Prep Sample Preparation (Weighing with Internal Std.) NMR_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Spectral Processing NMR_Acquisition->NMR_Processing NMR_Integration Signal Integration NMR_Processing->NMR_Integration NMR_Calculation Purity Calculation NMR_Integration->NMR_Calculation FTIR_Sample_Prep Sample Preparation (Neat Liquid on ATR) FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Analysis Qualitative Analysis (Functional Groups) FTIR_Acquisition->FTIR_Analysis FTIR_Quant Quantitative Analysis (Calibration Curve) FTIR_Acquisition->FTIR_Quant Purity_Assessment Purity Assessment of This compound Purity_Assessment->GC_Sample_Prep High Resolution Separation Purity_Assessment->NMR_Sample_Prep Absolute Quantification Purity_Assessment->FTIR_Sample_Prep Functional Group Identification

Caption: Workflow for purity determination using GC, qNMR, and FTIR.

Logical_Relationship_of_Techniques cluster_Impurities Potential Impurities cluster_Techniques Analytical Techniques Purity Purity of this compound Isomers Isomers (e.g., other heptenes) Purity->Isomers Solvents Residual Solvents Purity->Solvents Byproducts Synthesis Byproducts Purity->Byproducts Oxidation Oxidation Products Purity->Oxidation GC Gas Chromatography (GC-FID) GC->Isomers Excellent Separation GC->Solvents High Sensitivity NMR Quantitative NMR (qNMR) NMR->Isomers Structural Discrimination NMR->Byproducts Structural Elucidation FTIR FTIR Spectroscopy FTIR->Isomers Can distinguish some isomers FTIR->Oxidation Detects C=O, O-H

Caption: Relationship between purity, impurities, and analytical techniques.

Conclusion

For routine purity assessment of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method, offering excellent separation of potential isomeric impurities and high sensitivity. Quantitative NMR (qNMR) serves as a powerful primary method for absolute purity determination and structural confirmation, particularly valuable for the certification of reference materials. FTIR spectroscopy is a rapid, non-destructive technique best suited for qualitative confirmation of the alkene functional group and for screening for specific impurities with distinct infrared absorptions, such as oxidation products. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and available instrumentation.

References

Safety Operating Guide

Safe Disposal of 5-Methyl-1-hexene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-1-hexene, a highly flammable and hazardous chemical. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can be fatal if swallowed or enters the airways.[1][2] Therefore, strict safety measures must be observed at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant protective clothing, gloves, and eye/face protection.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[3]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][2][4] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][2][4]

  • Static Discharge: Take precautionary measures against static discharge.[1][2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4] All metal parts of the equipment must be grounded.[4] Use only non-sparking tools.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] The container should be stored locked up.

Spill Management

In the event of a spill, immediate action is necessary to prevent escalation.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[5]

  • Containment: Stop the leak if it can be done without risk.[5][6] Prevent the spill from entering waterways, sewers, basements, or confined areas.[5]

  • Absorption: Absorb the spill with an inert, non-combustible material such as dry earth, sand, or a commercial absorbent.[4][5][6]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][5]

  • Ventilation: Ensure the area is well-ventilated.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][4] Do not dispose of this chemical into drains or the environment.[2][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid," along with the chemical name.

    • If mixing with other waste, ensure compatibility to avoid dangerous reactions. It is often recommended to have separate waste streams for halogenated and non-halogenated organic waste.[7][8]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area must be away from heat, ignition sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[6]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor.

Quantitative Data Summary

PropertyValueReference
CAS Number3524-73-0[4]
Molecular FormulaC7H14[9]
Molecular Weight98.19 g/mol [9]
Boiling Point85 °C
Flash Point-10 °C
Specific Gravity0.69 (20/20)

Experimental Workflow for Disposal

Below is a diagram illustrating the procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Collect Waste in a Designated Container C->D E Properly Label Container ('Hazardous Waste', 'Flammable') D->E F Securely Seal Container E->F G Store in a Designated Hazardous Waste Area F->G H Ensure Area is Cool, Dry, and Ventilated G->H I Contact Licensed Waste Disposal Contractor H->I J Provide SDS to Contractor I->J K Maintain Disposal Records J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-1-hexene in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

I. Quantitative Safety Data

A summary of key quantitative safety data for this compound is presented below. This information is crucial for conducting risk assessments and implementing appropriate safety controls.

PropertyValueSource
CAS Number 3524-73-0[1]
Molecular Formula C₇H₁₄[2]
Molecular Weight 98.19 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 85 °C (185 °F)[4]
Flash Point -10 °C (14 °F)[4]
Density 0.678 g/mL at 25 °C (77 °F)
GHS Hazard Statements H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.[4]

II. Personal Protective Equipment (PPE)

Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound to minimize exposure and prevent injury.

  • Eye and Face Protection : Chemical splash goggles are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6][7]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[1] Given that solvents can permeate protective materials, it is crucial to select gloves specifically resistant to hydrocarbons.[6]

  • Skin and Body Protection : A flame-retardant lab coat or antistatic protective clothing is essential. Standard lab coats should be, at a minimum, 100% cotton, as synthetic materials can melt if ignited.[8]

  • Respiratory Protection : All work with this compound in open or semi-open systems must be conducted in a properly functioning chemical fume hood to prevent the accumulation of flammable vapors.[9] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator with organic vapor cartridges should be used.[1]

III. Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the safe procedure for handling this compound in a laboratory setting.

  • Preparation and Area Setup :

    • Ensure a certified chemical fume hood is operational.[9]

    • Clear the work area of all potential ignition sources, such as open flames, hot plates, and electrical equipment that is not intrinsically safe.[10][11]

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily accessible.[10]

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

  • Transfer and Handling :

    • For transfers from containers larger than five gallons, conduct the procedure in a well-ventilated area outside the laboratory or in an approved flammable storage room.[10]

    • When transferring the liquid, ensure that both the source and receiving containers are electrically bonded and grounded to prevent static discharge, which can ignite the flammable vapors.[4][11]

    • Use only non-sparking tools for all operations.[1][4]

    • Transport glass containers using bottle carriers to minimize the risk of breakage.[11]

  • During the Experiment :

    • Keep the container of this compound tightly closed when not in use.[4][8]

    • Avoid heating this compound with an open flame.[10][11] Use alternative heating methods such as steam baths, heating mantles, or oil baths.[11]

    • Maintain the fume hood sash at the lowest practical height to maximize protection.[9]

IV. Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[8] The container must be compatible with the chemical.[12]

    • Segregate halogenated and non-halogenated solvent waste.[12]

    • Solid waste, such as contaminated gloves and absorbent materials, should be collected separately from liquid waste.[12]

  • Waste Storage :

    • Store waste containers in a well-ventilated area, away from ignition sources, and preferably within a flammable storage cabinet.[8][13]

    • Ensure the waste container is kept closed except when adding waste.[12]

  • Waste Disposal :

    • Dispose of the waste through your institution's designated hazardous waste management program.[1][8]

    • Do not pour this compound down the drain.[1]

    • Complete all necessary waste disposal request forms as required by your institution's environmental health and safety department.

V. Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Protocol cluster_prep 1. Preparation cluster_handling 2. Handling & Transfer cluster_procedure 3. Experimental Procedure prep_fume_hood Ensure Fume Hood is Operational prep_ignition Remove Ignition Sources prep_fume_hood->prep_ignition prep_fire_ext Locate Fire Extinguisher prep_ignition->prep_fire_ext handle_ground Ground and Bond Containers prep_fire_ext->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_transport Use Bottle Carriers handle_tools->handle_transport proc_close Keep Container Closed handle_transport->proc_close proc_heat Use Safe Heating Methods proc_close->proc_heat proc_sash Maintain Low Sash Height proc_heat->proc_sash

Caption: Step-by-step protocol for the safe handling of this compound.

Disposal_Protocol cluster_collection 1. Waste Collection cluster_storage 2. Waste Storage cluster_disposal 3. Final Disposal collect_container Use Designated, Labeled Container collect_segregate Segregate Waste Streams collect_container->collect_segregate collect_solid Separate Solid & Liquid Waste collect_segregate->collect_solid storage_ventilated Store in Ventilated Area collect_solid->storage_ventilated storage_closed Keep Container Closed storage_ventilated->storage_closed disposal_program Use Institutional Hazardous Waste Program storage_closed->disposal_program disposal_drain Do Not Pour Down Drain disposal_program->disposal_drain

Caption: Protocol for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.